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  • Product: 2-(4-Morpholinyl)-1,3-thiazol-4-ol
  • CAS: 19983-32-5

Core Science & Biosynthesis

Foundational

2-(4-Morpholinyl)-1,3-thiazol-4-ol mechanism of action in vitro

An Investigatory Guide to the In Vitro Mechanism of Action of 2-(4-Morpholinyl)-1,3-thiazol-4-ol Executive Summary The intersection of the morpholine and thiazole heterocycles has produced a rich field of bioactive small...

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Author: BenchChem Technical Support Team. Date: April 2026

An Investigatory Guide to the In Vitro Mechanism of Action of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Executive Summary

The intersection of the morpholine and thiazole heterocycles has produced a rich field of bioactive small molecules with significant therapeutic potential. 2-(4-Morpholinyl)-1,3-thiazol-4-ol stands as a promising scaffold, yet its precise in vitro mechanism of action (MOA) remains to be fully elucidated. Understanding the MOA is a critical step in the drug discovery pipeline, transforming a "hit" compound into a "lead" by defining its biological activity, identifying its molecular targets, and predicting its therapeutic window.[1][2]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, phased investigatory framework to systematically unravel the in vitro MOA of 2-(4-Morpholinyl)-1,3-thiazol-4-ol. Drawing upon the extensive literature on related thiazole and morpholine-containing compounds, which have demonstrated activities ranging from enzyme inhibition to the induction of apoptosis, this document outlines a logical and efficient experimental cascade.[3][4] We will proceed from broad phenotypic characterization to the identification of specific molecular pathways and targets, providing not just protocols, but the strategic rationale behind each experimental choice.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and receptors.[5][6] The addition of a morpholine ring often enhances pharmacokinetic properties, such as solubility and metabolic stability.[3]

Chemical Structure and Properties

2-(4-Morpholinyl)-1,3-thiazol-4-ol exists in equilibrium with its tautomeric form, 2-(4-morpholinyl)thiazol-4(5H)-one. This tautomerism is a critical consideration in its interaction with biological targets, as the different forms present distinct hydrogen bonding and electrostatic profiles. For the purpose of this guide, we will consider the compound as a single entity with the potential to engage in biological systems via either tautomeric form.

Precedent from Structurally Related Compounds

A thorough review of the scientific literature reveals that derivatives of the thiazole, thiazolidin-4-one, and morpholine scaffolds are frequently associated with potent anticancer activity.[7][8] The most commonly reported mechanisms underpinning this activity include:

  • Inhibition of Protein Kinase Signaling: Particularly within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10]

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents.[8][11]

  • Cell Cycle Arrest: Halting cell division at critical checkpoints prevents the proliferation of malignant cells.[12]

  • Direct Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of a diverse range of enzymes, including carbonic anhydrases, cholinesterases, and 11β-HSD1.[13][14][15]

This strong precedent justifies a hypothesis-driven approach that prioritizes the investigation of these pathways.

Phase 1: Primary Biological Effect Characterization

Objective: To quantitatively determine the primary cytotoxic and antiproliferative effects of 2-(4-Morpholinyl)-1,3-thiazol-4-ol across a panel of relevant human cell lines.

The foundational step in any MOA study is to confirm and quantify the compound's primary biological effect. Given the extensive literature on the antiproliferative nature of this scaffold, a cytotoxicity screen is the logical starting point.[7] This establishes a baseline of potency (IC50) and selectivity, which are critical for designing all subsequent experiments.

Experimental Protocol: Antiproliferative and Cytotoxicity Screening (XTT Assay)

This protocol is adapted from established methods for assessing cell viability.[11] The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of cells.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[16]

  • Compound Preparation: Prepare a 2X serial dilution of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in the appropriate cell culture medium. Concentrations should span a wide range (e.g., from 100 nM to 100 µM) to capture the full dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight media from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: IC50 Summary

The results of the cytotoxicity screen should be summarized in a clear, comparative table.

Cell LineCancer TypeIC50 (µM) after 72h
PC-3Prostate CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
MRC-5Normal Lung FibroblastExperimental Value
Workflow: Phase 1 Investigation

G cluster_phase1 Phase 1: Primary Effect Characterization start Start: Select Cell Panel (Cancer & Normal) seed_plate Seed Cells in 96-Well Plates start->seed_plate treat_cells Treat with Compound (Serial Dilution) seed_plate->treat_cells incubate Incubate for 72 hours treat_cells->incubate xtt_assay Perform XTT Assay incubate->xtt_assay read_plate Measure Absorbance xtt_assay->read_plate analyze Calculate IC50 Values read_plate->analyze output Output: IC50 Table & Dose-Response Curves analyze->output

Caption: Workflow for determining compound cytotoxicity (IC50).

Phase 2: Elucidating the Mechanism of Cell Growth Inhibition

Objective: Assuming the compound demonstrates antiproliferative activity in Phase 1, this phase aims to determine whether this effect is due to cell cycle arrest, the induction of apoptosis, or both.

Understanding how a compound inhibits cell proliferation is the next logical step. Flow cytometry is a powerful tool that allows for the rapid, quantitative analysis of individual cells, making it ideal for investigating both cell cycle distribution and apoptosis.[17][18]

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol measures the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.[18]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and count them.

  • Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.[17] Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Experimental Protocol: Apoptosis Assessment via Annexin V & PI Staining

This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).[11][19]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours).

  • Cell Harvest: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Analysis: Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Workflow: Phase 2 Investigation

G cluster_phase2 Phase 2: Investigating Cell Fate cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay start Start: Compound shows antiproliferative activity (IC50) treat_cells Treat Cells with Compound (IC50 and 2x IC50) start->treat_cells cc_fix Fix Cells in Ethanol treat_cells->cc_fix ap_stain Stain with Annexin V/PI treat_cells->ap_stain cc_stain Stain with PI/RNase cc_fix->cc_stain cc_flow Analyze by Flow Cytometry cc_stain->cc_flow cc_result Result: % Cells in G0/G1, S, G2/M cc_flow->cc_result ap_flow Analyze by Flow Cytometry ap_stain->ap_flow ap_result Result: % Apoptotic & Necrotic Cells ap_flow->ap_result

Caption: Parallel workflows for cell cycle and apoptosis analysis.

Phase 3: Identification of Molecular Targets

Objective: To identify the specific signaling pathways and molecular targets modulated by 2-(4-Morpholinyl)-1,3-thiazol-4-ol that are responsible for the observed cellular effects.

Based on the outcomes of Phase 2 and strong literature precedent, we can formulate specific, testable hypotheses.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer that controls cell survival and proliferation.[10] Dual inhibitors of PI3K and mTOR can be particularly effective by blocking the pathway at multiple nodes and preventing feedback activation.[9] Thiazole-containing molecules have been previously identified as kinase inhibitors.[5]

Experimental Approach: Western Blot Analysis Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a direct readout of signaling pathway activity.[20][21]

Methodology:

  • Protein Lysate Preparation: Treat cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins. A recommended panel includes:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

    • Total S6 Ribosomal Protein

    • β-Actin (as a loading control)

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated to total protein for key kinases indicates pathway inhibition.

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes Compound 2-(4-Morpholinyl) -1,3-thiazol-4-ol Compound->PI3K Inhibits? Compound->mTORC1 Inhibits?

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition.

Hypothesis 2: Direct Inhibition of Other Key Enzymes

The thiazole scaffold is a versatile inhibitor of various enzymes.[13][22][23] If the PI3K/Akt/mTOR pathway is not modulated, or to gain a broader understanding, screening against a panel of enzymes is a valuable, unbiased approach.

Experimental Approach: Broad-Spectrum and Specific Enzyme Assays

  • Target-Based Screening: Utilize commercially available kinase or enzyme profiling services. These services screen the compound against hundreds of purified enzymes to identify potential direct targets. This is an unbiased method to generate new hypotheses.[2][24]

  • Specific Enzyme Inhibition Assays: Based on literature for similar scaffolds, specific assays can be run. For example, a carbonic anhydrase inhibition assay can be performed spectrophotometrically by monitoring the esterase activity of the enzyme.[25]

Workflow: Phase 3 Target Identification

G cluster_phase3 Phase 3: Molecular Target Identification cluster_kinase Hypothesis 1: Kinase Pathway Inhibition cluster_enzyme Hypothesis 2: Other Enzyme Inhibition start Start: Apoptosis and/or Cell Cycle Arrest Observed hypothesis Formulate Hypotheses based on Literature Precedent start->hypothesis western Western Blot for p-Akt, p-mTOR, etc. hypothesis->western panel Broad Enzyme Screening Panel hypothesis->panel kinase_assay In Vitro Kinase Inhibition Assay western->kinase_assay If Pathway is Modulated end Conclusion: Identified Molecular Target(s) and Pathway(s) kinase_assay->end specific_assay Specific Enzyme Inhibition Assays (e.g., CA, AChE) panel->specific_assay Based on Hits specific_assay->end

Caption: A hypothesis-driven workflow for molecular target identification.

Summary and Forward Outlook

This guide presents a systematic, three-phased approach to comprehensively characterize the in vitro mechanism of action of 2-(4-Morpholinyl)-1,3-thiazol-4-ol. By progressing from broad phenotypic screening (Phase 1) to detailed analysis of cell fate (Phase 2) and finally to specific molecular target identification (Phase 3), researchers can efficiently and robustly define the compound's biological activity.

The data generated through this workflow—IC50 values, confirmation of apoptosis or cell cycle arrest, and identification of a modulated signaling pathway or inhibited enzyme—provide the critical foundation needed for lead optimization. These in vitro findings will guide subsequent studies, including the development of structure-activity relationships (SAR), ADME/Tox profiling, and ultimately, the design of well-informed in vivo efficacy studies.

References

  • Benci, K., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions. [Link]

  • Yilmaz, B., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology. [Link]

  • Turan-Zitouni, G., et al. (2025). Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]

  • Karakas, C., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • Heidari, M., et al. (2016). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Pharmaceutical Research. [Link]

  • Kinross, K. M., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Molecular Cancer Therapeutics. [Link]

  • Guler, O. O., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Bio-protocol. (2019). In vitro analysis of cell proliferation, cell cycle, apoptosis and migration. Bio-protocol. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Apoptosis and Cell Cycle Analysis. ResearchGate. [Link]

  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research. [Link]

  • Sonbol, F. I., et al. (2022). Evaluation of In Vitro Cytotoxic, Genotoxic, Apoptotic, and Cell Cycle Arrest Potential of Iron–Nickel Alloy Nanoparticles. Materials. [Link]

  • SlidePlayer. (2017). Cell cycle and cell apoptosis. SlidePlayer. [Link]

  • ResearchGate. (n.d.). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary cells. ResearchGate. [Link]

  • Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. [Link]

  • Varinska, L., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. [Link]

  • Hakobyan, A. S., et al. (2020). Synthesis and Biological Activity of New[14][22]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds. [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • Wang, L., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. [Link]

  • Tijjani, A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. [Link]

  • ResearchGate. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. [Link]

  • Kim, D., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry. [Link]

  • Almaşi, D., et al. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Stary, K., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. [Link]

  • Stary, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • ResearchGate. (2026). In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells. ResearchGate. [Link]

  • Wujec, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • Guda, F., et al. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Medicinal Chemistry Research. [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics. [Link]

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Exploratory

Pharmacokinetic profile and bioavailability of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Pharmacokinetic Profile and Bioavailability of the 2-(4-Morpholinyl)-1,3-thiazol-4-ol Scaffold: A Technical Guide for Drug Development Executive Summary The 2-(4-morpholinyl)-1,3-thiazol-4-ol motif (CAS 19983-32-5) and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profile and Bioavailability of the 2-(4-Morpholinyl)-1,3-thiazol-4-ol Scaffold: A Technical Guide for Drug Development

Executive Summary

The 2-(4-morpholinyl)-1,3-thiazol-4-ol motif (CAS 19983-32-5) and its direct structural derivatives represent a highly privileged pharmacophore in modern medicinal chemistry. Frequently deployed in the design of PI3K inhibitors, fructose-1,6-bisphosphatase (FBPase) inhibitors, and helicase-primase antiviral agents, this scaffold elegantly balances lipophilicity with aqueous solubility. However, its pharmacokinetic (PK) profile presents unique challenges, particularly regarding first-pass metabolism and oral bioavailability. This guide provides an in-depth mechanistic analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the morpholino-thiazole core and outlines validated methodologies for preclinical PK profiling.

Physicochemical Properties and ADME Core Principles

The structural architecture of 2-(4-morpholinyl)-1,3-thiazol-4-ol dictates its pharmacokinetic behavior through three distinct functional zones:

  • The Morpholine Ring : As a weakly basic heterocycle, the morpholine moiety enhances aqueous solubility and modulates the overall pKa of the molecule. However, it is a known liability for Phase I oxidative metabolism, specifically CYP3A4-mediated ring cleavage and N-dealkylation.

  • The Thiazole Core : This aromatic ring provides essential lipophilicity for membrane permeability and acts as a hydrogen bond acceptor. Thiazoles can occasionally act as reversible inhibitors of CYP450 enzymes (e.g., CYP2C9) through the coordination of the basic nitrogen with the heme iron.

  • The 4-Hydroxyl Group : This polar functional group serves as a primary site for Phase II metabolism. It is highly susceptible to rapid conjugation by uridine 5'-diphospho-glucuronosyltransferases (UGTs), which drastically increases hydrophilicity and facilitates rapid renal or biliary clearance.

Metabolic Profiling and Bioavailability Optimization

Unmodified 2-(4-morpholinyl)-1,3-thiazol-4-ol derivatives often exhibit poor oral bioavailability (<10%) due to extensive hepatic first-pass metabolism[1]. The rapid glucuronidation of the hydroxyl group and the oxidation of the morpholine ring lead to high intrinsic clearance ( CLint​ ).

To overcome these liabilities, medicinal chemists employ several optimization strategies:

  • Prodrug Strategies : Masking polar groups (like the 4-hydroxyl or associated phosphonic acids in FBPase inhibitors) using diamide prodrugs has been shown to increase oral bioavailability from <10% to 22–47% in rodent models ()[2].

  • Steric Shielding : Incorporating N-methyl or bulky alkyl substituents near the morpholine ring can hinder CYP3A4 access, thereby reducing oxidative cleavage. For instance, in the development of the antiviral Pritelivir, structural optimization of the morpholino-thiazole core yielded a terminal half-life of 60–70 hours in humans and an oral bioavailability of 73% ()[3].

Quantitative Pharmacokinetic Data

The following table summarizes the representative pharmacokinetic parameters of optimized morpholino-thiazole derivatives across multiple species, highlighting the translational variance in bioavailability and half-life.

ParameterSpeciesValue RangeMechanistic Driver
Oral Bioavailability (F%) Rat22% – 65%High first-pass metabolism; improved via diamide prodrugs or steric shielding.
Oral Bioavailability (F%) Dog83%Lower hepatic extraction ratio compared to rodents.
Oral Bioavailability (F%) Human73%Favorable absorption profile; limited P-gp efflux liability.
Terminal Half-Life (t1/2) Rat / Mouse5 – 10 hRapid CYP-mediated morpholine cleavage and UGT conjugation.
Terminal Half-Life (t1/2) Human60 – 70 hSlower oxidative metabolism; high volume of distribution (Vd).

Data synthesized from preclinical evaluations of morpholino-thiazole derivatives[3][4].

Experimental Methodologies: Self-Validating PK Protocols

To accurately profile the absorption and metabolic stability of 2-(4-morpholinyl)-1,3-thiazol-4-ol derivatives, the following self-validating protocols must be employed. Causality is built into these workflows to prevent false-negative stability data.

Protocol A: Caco-2 Permeability and Efflux Delineation Assay Objective: To quantify intestinal absorption and identify P-glycoprotein (P-gp) efflux liabilities driven by the basic morpholine nitrogen.

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 105 cells/cm 2 . Culture for 21 days to ensure tight junction formation. Validation: Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 250 Ω·cm 2 .

  • Dosing Solution : Dissolve the compound in DMSO and dilute in HBSS buffer (pH 7.4) to 10 µM (DMSO < 1%).

  • Transport Assay : Add the dosing solution to the apical (A) chamber and blank HBSS to the basolateral (B) chamber for A-to-B permeability. Reverse the setup for B-to-A permeability.

  • Efflux Inhibition (Critical Step) : In a parallel set, include 50 µM verapamil. Causality: Morpholine rings are frequently protonated at physiological pH, making them weak P-gp substrates. Verapamil inhibits P-gp; if the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) drops to near 1.0 in the presence of verapamil, P-gp liability is confirmed.

  • Quantification : Sample at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate apparent permeability ( Papp​ ).

Protocol B: Microsomal Stability with Alamethicin Permeabilization Objective: To determine intrinsic clearance ( CLint​ ) encompassing both Phase I (CYP) and Phase II (UGT) metabolism.

  • Matrix Preparation : Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Alamethicin Permeabilization (Critical Step) : Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are sequestered within the lumen of the endoplasmic reticulum. Without pore-forming alamethicin, the microsomes remain intact, restricting access to the 4-hydroxyl group and artificially inflating the compound's apparent metabolic stability.

  • Cofactor Addition : Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) for Phase I oxidation, and 2 mM UDPGA for Phase II glucuronidation.

  • Reaction & Quenching : Initiate with 1 µM test compound at 37°C. At 0, 15, 30, 45, and 60 minutes, quench 50 µL aliquots in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge and analyze the supernatant via LC-MS/MS to calculate CLint​ .

Metabolic Pathway Visualization

The following diagram illustrates the primary biotransformation routes of the scaffold, highlighting the dual vulnerability of the morpholine ring and the hydroxyl group.

MetabolicPathway Parent 2-(4-Morpholinyl)- 1,3-thiazol-4-ol CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 UGT UGT1A1/1A9 Glucuronidation Parent->UGT Metabolite1 Morpholine Ring Cleavage CYP3A4->Metabolite1 Phase I Metabolite2 Thiazole-4-O- Glucuronide UGT->Metabolite2 Phase II Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Phase I and Phase II metabolic pathways of the morpholino-thiazole scaffold.

References

  • Birkmann, A., et al. "Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections." Journal of Medicinal Chemistry, ACS Publications, 2022. URL: [Link]

  • Dang, Q., et al. "Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase." Journal of Medicinal Chemistry, ACS Publications, 2011. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-(4-Morpholinyl)-1,3-thiazol-4-ol: Molecular Weight, Physicochemical Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 2-(4-morpholinyl)-1,3-thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-morpholinyl)-1,3-thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. A critical aspect of this molecule is its existence in a tautomeric equilibrium with 2-(morpholin-4-yl)-1,3-thiazolidin-4-one. This guide will focus on the more stable keto tautomer, providing a detailed overview of its molecular weight, calculated and, where available, experimentally-derived physicochemical properties. Furthermore, we will explore the synthetic pathways, characterization methodologies, and potential applications of this and structurally related compounds, offering valuable insights for researchers in the field.

Introduction: The Significance of the Morpholinyl-Thiazole Scaffold

The integration of a morpholine ring with a thiazole core creates a molecular scaffold with significant potential in drug development. The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The subject of this guide, 2-(4-morpholinyl)-1,3-thiazol-4-ol, and its tautomeric form, represent a key building block for the synthesis of more complex molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in research and development.

Tautomerism: A Critical Consideration

A pivotal characteristic of 4-hydroxythiazole derivatives is their existence in a state of tautomeric equilibrium with the corresponding 4-thiazolidinone form. In the case of 2-(4-morpholinyl)-1,3-thiazol-4-ol, this equilibrium is with 2-(morpholin-4-yl)-1,3-thiazolidin-4-one. Generally, the keto form (thiazolidin-4-one) is the more stable and predominant tautomer. For the purpose of this guide, the physicochemical data will primarily refer to this more stable keto tautomer.

Tautomerism cluster_0 2-(4-Morpholinyl)-1,3-thiazol-4-ol (Enol Form) cluster_1 2-(Morpholin-4-yl)-1,3-thiazolidin-4-one (Keto Form) enol keto enol->keto Tautomerization

Figure 1: Tautomeric equilibrium between the enol and keto forms.

Molecular Weight and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The following table summarizes the key properties of 2-(morpholin-4-yl)-1,3-thiazolidin-4-one, the stable tautomer of 2-(4-morpholinyl)-1,3-thiazol-4-ol.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
IUPAC Name 2-(Morpholin-4-yl)-1,3-thiazolidin-4-one[1]
CAS Number 16781-67-2[1]
Appearance Expected to be a solidGeneral knowledge
SMILES O=C1CSC(=N1)N1CCOCC1[1]
Calculated Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's properties. These predictions are instrumental in the early stages of drug discovery for filtering and prioritizing compounds.

PropertyPredicted Value
logP -0.6
Topological Polar Surface Area (TPSA) 58.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Note: These values are calculated using standard computational algorithms and should be considered as estimates.

Synthesis and Characterization

While specific synthetic procedures for 2-(4-morpholinyl)-1,3-thiazol-4-ol are not extensively reported in readily available literature, its synthesis can be conceptualized based on established methods for related thiazolidinone derivatives.

General Synthetic Approach

A plausible synthetic route involves the condensation of a thiourea derivative with a halo-acid or its ester. In this case, morpholine-4-carbothioamide could be reacted with an α-haloacetic acid derivative, such as ethyl chloroacetate, followed by cyclization.

Synthesis reagent1 Morpholine-4-carbothioamide intermediate Intermediate reagent1->intermediate + reagent2 Ethyl Chloroacetate reagent2->intermediate product 2-(Morpholin-4-yl)-1,3-thiazolidin-4-one intermediate->product Cyclization

Figure 2: A generalized synthetic pathway.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a 2-substituted-1,3-thiazolidin-4-one, which can be adapted for the target compound.

Step 1: Synthesis of Morpholine-4-carbothioamide

  • To a stirred solution of morpholine in a suitable solvent (e.g., ethanol), add an equimolar amount of a thiocarbonyl transfer reagent (e.g., thiophosgene or an isothiocyanate).

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction.

Step 2: Cyclization to form 2-(Morpholin-4-yl)-1,3-thiazolidin-4-one

  • Dissolve morpholine-4-carbothioamide in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of an α-haloacetic acid ester (e.g., ethyl chloroacetate).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Characterization Techniques

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the presence of the morpholine and thiazolidinone rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) group in the thiazolidinone ring.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S), which should correspond to the calculated values for the molecular formula.

Potential Applications and Future Directions

The 2-(morpholinyl)-thiazole scaffold is a recurring motif in compounds with diverse biological activities. While the specific biological profile of 2-(4-morpholinyl)-1,3-thiazol-4-ol is not extensively documented, related structures have shown promise in several therapeutic areas.

  • Anticancer Activity: Numerous thiazole derivatives have been investigated as potential anticancer agents, targeting various cellular pathways.

  • Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs, and novel derivatives are continuously being explored to combat drug-resistant pathogens.

  • Kinase Inhibitors: The structural features of this scaffold make it a candidate for the design of inhibitors targeting specific protein kinases involved in disease progression.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the 2-(4-morpholinyl)-1,3-thiazol-4-ol core. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with potent and selective biological activity, paving the way for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and physicochemical properties of 2-(4-morpholinyl)-1,3-thiazol-4-ol, with a necessary focus on its stable tautomer, 2-(morpholin-4-yl)-1,3-thiazolidin-4-one. While experimental data for this specific compound is limited, this guide has offered a comprehensive framework based on data from closely related structures and established chemical principles. The synthetic strategies and characterization techniques outlined herein provide a solid foundation for researchers aiming to work with this and similar heterocyclic compounds. The versatile nature of the morpholinyl-thiazole scaffold suggests that further investigation into its chemical and biological properties is a worthwhile endeavor with the potential to yield novel discoveries in medicinal chemistry.

References

  • Matrix Fine Chemicals. 2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE. [Link][1]

Sources

Exploratory

In vitro toxicity and safety profile of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

In Vitro Toxicity and Safety Profiling of 2-(4-Morpholinyl)-1,3-thiazol-4-ol: A Technical Guide for Preclinical Development Executive Summary The compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol represents a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity and Safety Profiling of 2-(4-Morpholinyl)-1,3-thiazol-4-ol: A Technical Guide for Preclinical Development

Executive Summary

The compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol represents a highly functionalized heterocycle that serves as a privileged pharmacophore in modern drug discovery. The morpholino-thiazole scaffold is foundational to the architecture of several advanced therapeutics, including phosphatidylinositol 3-kinase (PI3K) inhibitors[1] and viral helicase-primase inhibitors (such as Pritelivir analogs)[2].

However, the combination of a basic morpholine ring and an electron-rich thiazole ring introduces specific in vitro safety liabilities. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic toxicology of this scaffold and provide a self-validating, step-by-step experimental framework for profiling its safety.

Mechanistic Toxicology of the Morpholino-Thiazole Scaffold

To design an effective safety screening cascade, we must first understand the structural causality behind the toxicity of 2-(4-Morpholinyl)-1,3-thiazol-4-ol.

  • The Thiazole Liability (CYP450 Coordination): The nitrogen and sulfur atoms within the thiazole ring possess lone pairs that can coordinate directly with the heme iron of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9. This interaction often leads to reversible competitive inhibition. Furthermore, oxidative bioactivation of the thiazole ring can generate reactive intermediates, leading to Time-Dependent Inhibition (TDI) and subsequent hepatotoxicity.

  • The Morpholine Liability (hERG & Metabolic Stability): The introduction of a morpholine ring is a classic medicinal chemistry strategy to lower lipophilicity (logP) and basicity (pKa) compared to a piperidine ring, which generally reduces human ether-à-go-go-related gene (hERG) potassium channel blockade[3]. However, the morpholine moiety remains metabolically vulnerable to oxidation[4]. Depending on the surrounding molecular topology, specific morpholine derivatives can still exhibit moderate hERG liabilities and induce CYP3A4 expression[5].

  • The 4-Hydroxyl Substitution: The 4-ol moiety provides a direct handle for Phase II metabolism (glucuronidation or sulfation). While this aids in rapid clearance, it can also lead to the formation of reactive acyl glucuronides if the electronic distribution shifts, necessitating rigorous cytotoxicity screening.

G Compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol Thiazole Thiazole Moiety Compound->Thiazole Morpholine Morpholine Moiety Compound->Morpholine CYP CYP450 Heme Coordination Thiazole->CYP hERG hERG K+ Channel Binding Morpholine->hERG TDI Time-Dependent Inhibition (TDI) CYP->TDI QT QTc Prolongation Risk hERG->QT

Mechanistic pathways linking the structural moieties of 2-(4-Morpholinyl)-1,3-thiazol-4-ol to toxicity.

Integrated In Vitro Safety Profiling Workflows

A protocol is only as robust as its orthogonal controls. The following methodologies are designed as self-validating systems to ensure that observed toxicities are mechanistically accurate and not artifacts of compound insolubility or assay interference.

Protocol 1: Automated Patch-Clamp for hERG Liability (Cardiotoxicity)

Causality: Radioligand binding assays only detect displacement at the binding site. We utilize whole-cell patch-clamp electrophysiology because it measures functional state-dependent block of the potassium tail current, which is the true driver of QT prolongation.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Compound Preparation: Dissolve 2-(4-Morpholinyl)-1,3-thiazol-4-ol in 100% DMSO, then dilute in extracellular recording buffer. Critical Step: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels and inactivate them.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion & Measurement: Perfuse the compound at escalating concentrations (0.1, 1.0, 10, 30 µM). Measure the peak amplitude of the tail current relative to the baseline vehicle control.

  • Validation: Run E-4031 (a known high-affinity hERG blocker) at 500 nM as a positive control. The assay is only valid if E-4031 produces >80% inhibition.

Protocol 2: CYP450 Reversible and Time-Dependent Inhibition (TDI)

Causality: To differentiate between simple competitive inhibition (reversible) and mechanism-based irreversible inhibition (TDI) caused by thiazole bioactivation, we employ an IC50 shift assay with a pre-incubation step.

  • Incubation Matrix: Prepare a master mix containing pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 2-(4-Morpholinyl)-1,3-thiazol-4-ol (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase (The Shift Mechanism):

    • Arm A (TDI Assessment): Add an NADPH regenerating system to initiate metabolism. Incubate for 30 minutes at 37°C.

    • Arm B (Reversible Assessment): Add buffer instead of NADPH. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add specific CYP probe substrates to both arms (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) along with NADPH to Arm B. Incubate for an additional 10 minutes.

  • Termination & LC-MS/MS: Quench reactions with ice-cold acetonitrile containing an internal isotopic standard. Centrifuge and analyze the supernatant for metabolite formation via LC-MS/MS.

  • Interpretation: Calculate the IC50 for both arms. An IC50 shift (IC50_ArmB / IC50_ArmA) of >1.5 indicates that the thiazole ring is undergoing bioactivation into a reactive, irreversible inhibitor.

Protocol 3: Multiparametric Hepatotoxicity in HepaRG Cells

Causality: Standard HepG2 cells lack basal CYP450 expression, masking toxicity driven by reactive metabolites. We utilize differentiated HepaRG cells because they retain functional Phase I and Phase II metabolic competence, providing a physiologically relevant model.

  • Cell Seeding: Seed HepaRG cells in 384-well plates and differentiate for 4 weeks using DMSO-supplemented media to induce hepatic maturation.

  • Dosing: Treat cells with 2-(4-Morpholinyl)-1,3-thiazol-4-ol across a 10-point dose-response curve (0.1 to 100 µM) for 72 hours.

  • Multiplexed Readout:

    • Membrane Integrity: Sample the supernatant and assay for Lactate Dehydrogenase (LDH) release.

    • Metabolic Viability: Add CellTiter-Glo reagent to the remaining cells to quantify intracellular ATP levels.

  • Validation: Use Chlorpromazine (10 µM) as a positive control for phospholipidosis and hepatotoxicity.

Workflow Start Compound Synthesis 2-(4-Morpholinyl)-1,3-thiazol-4-ol Tier1 Tier 1: PhysChem & ADME (Solubility, Microsomal Stability) Start->Tier1 Tier2 Tier 2: Target Safety (hERG Patch-Clamp, CYP Inhibition) Tier1->Tier2 Tier3 Tier 3: Cellular Toxicity (HepaRG High-Content Screening) Tier2->Tier3 Decision Safety Margin > 100x? Tier3->Decision Pass Advance to In Vivo Decision->Pass Yes Fail Structural Optimization Decision->Fail No Fail->Start

Tiered in vitro safety screening cascade for morpholino-thiazole derivatives.

Data Synthesis & Benchmark Metrics

To evaluate whether 2-(4-Morpholinyl)-1,3-thiazol-4-ol or its derivatives are suitable for advancement, quantitative data from the aforementioned protocols must be benchmarked against industry standards for early-stage drug development.

Table 1: Benchmark In Vitro Safety Metrics for Morpholino-Thiazole Scaffolds

Assay ParameterTarget Threshold for AdvancementMechanistic Implication for 2-(4-Morpholinyl)-1,3-thiazol-4-ol
hERG IC50 (Patch-Clamp) > 30 µMConfirms morpholine ring effectively lowers lipophilicity without inducing off-target channel block.
CYP3A4 Reversible IC50 > 10 µMIndicates minimal heme-coordination by the thiazole nitrogen/sulfur lone pairs.
CYP3A4 TDI Shift < 1.5-fold shiftConfirms the thiazole ring is not undergoing oxidative bioactivation into a reactive intermediate.
HepaRG Cytotoxicity (CC50) > 50 µMEnsures Phase II metabolites (e.g., from the 4-ol group) do not cause cellular metabolic arrest or membrane rupture.
Therapeutic Index (Margin) > 100x (CC50 / Efficacy EC50)Provides a sufficient safety window for in vivo dose escalation studies.

References

  • Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Assembly Modulator with Improved Pharmacokinetic Properties and Reduced hERG Activity. ACS Publications. Available at:[Link]

  • Phase 2 drugs – New Drug Approvals. Rssing.com. Available at: [Link]

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. DIAL@UCLouvain. Available at:[Link]

  • Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 2-(4-Morpholinyl)-1,3-thiazol-4-ol Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary The 2-(4-morpholinyl)-1,3-thiazol-4-ol scaffold—and its tautomeric counterpart, 2-morpholinothiazolidin-4-one—represents a highly privileged chemotype in modern medicinal chemistry. Originally identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-morpholinyl)-1,3-thiazol-4-ol scaffold—and its tautomeric counterpart, 2-morpholinothiazolidin-4-one—represents a highly privileged chemotype in modern medicinal chemistry. Originally identified as a core structural motif for kinase inhibition, this scaffold has demonstrated remarkable versatility. By acting as a highly efficient hinge-binder in the ATP-binding pocket of kinases (most notably Phosphoinositide 3-kinases, PI3K), it serves as the foundation for designing targeted therapeutics in oncology, immunology, and metabolic diseases.

This technical guide deconstructs the structure-activity relationship (SAR) of 2-(4-morpholinyl)-1,3-thiazol-4-ol derivatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols for drug development professionals.

Molecular Architecture & Tautomeric Dynamics

The pharmacological efficacy of this scaffold is intrinsically tied to its molecular anatomy and its ability to undergo keto-enol tautomerism.

  • The Morpholine Ring (C2 Position): The morpholine moiety is not merely a structural appendage; it is a critical pharmacophore. The oxygen atom acts as a weak hydrogen bond acceptor, while the nitrogen links to the thiazole core. This configuration forces the morpholine ring into a chair conformation that perfectly mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinases (e.g., Val-854 in PI3K)[1].

  • The Thiazole Core: Acts as a rigid, planar spacer that properly orients the morpholine ring into the hinge region while directing C4 and C5 substituents toward the solvent-exposed or affinity pockets.

  • Tautomerism at C4: The compound exists in equilibrium between the enol form (thiazol-4-ol ) and the keto form (thiazolidin-4-one ). In polar biological microenvironments or when bound within a kinase active site, the enol form is frequently stabilized via hydrogen bonding with back-pocket residues (e.g., Tyr-839). In the solid state or during synthetic handling, the keto form predominates.

Structure-Activity Relationship (SAR) Dynamics

The SAR of 2-(4-morpholinyl)-1,3-thiazol-4-ol derivatives is highly modular. Systematic modifications at specific vectors yield profound changes in target affinity and selectivity.

The Hinge-Binding Vector (Position 2)

Replacing the morpholine ring with piperidine, piperazine, or acyclic amines universally results in a drastic reduction in PI3K inhibitory activity. The specific electronegativity of the morpholine oxygen and the steric bulk of the chair conformation are non-negotiable for optimal hinge binding.

The Core Modulator (Position 4)

The C4-hydroxyl group is essential for anchoring the molecule via hydrogen bonding to water networks deep within the binding pocket. Alkylation of the C4-OH (forming ethers) generally abolishes kinase activity due to steric clashes with the back pocket, though it has been explored for designing antidiabetic PPAR- γ modulators where lipophilicity is prioritized[2].

The Selectivity Determinant (Position 5)

The C5 position is the primary vector for driving isoform selectivity. Because the C5 vector points toward the variable affinity pockets (e.g., the specificity pocket formed by Met-779 and Trp-787 in PI3K β ), it is highly tolerant of bulky substitutions:

  • Aryl/Heteroaryl Amides: Addition of indolin-1-yl-oxoethyl amide derivatives at C5 pushes the molecule into the PI3K β specificity pocket, achieving sub-nanomolar potency and >100-fold selectivity over PI3K α [1].

  • Chalcone Hybrids: Linking an α,β -unsaturated carbonyl (chalcone) at C5 shifts the scaffold's activity profile toward direct cytotoxicity and apoptosis induction in cancer cell lines (e.g., MCF-7, PC3) via ROS generation and tubulin inhibition[3].

Mechanistic Pathway: Target Engagement

The primary validated mechanism of action for these derivatives is the inhibition of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in PTEN-deficient tumors. By competitively binding to the ATP site of PI3K, the morpholinothiazole prevents the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (AKT/mTOR) of their activation signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits mTOR mTOR Pathway AKT->mTOR Cell Survival Inhibitor 2-(4-Morpholinyl)- 1,3-thiazol-4-ol Inhibitor->PI3K Hinge Binding

PI3K/AKT/mTOR signaling pathway and targeted inhibition by morpholinothiazole derivatives.

Quantitative SAR Profiling

The following table synthesizes the quantitative impact of C5-substitutions on the 2-(4-morpholinyl)-1,3-thiazol-4-ol core, highlighting the causality between structural bulk and target affinity.

Compound ClassC5-SubstitutionPrimary TargetIC₅₀ / MICKey Structural Interaction
Unsubstituted Core -HPI3K (Pan)>10,000 nMBaseline hinge binding; lacks pocket penetration.
Carboxylic Acid -COOHPI3K β ~1,500 nMWeak ionic interaction; poor membrane permeability.
Indolinyl Amide -CH₂CON(Indoline)PI3K β 10 nMDeep pocket hydrophobic fit (Met-779/Trp-787)[1].
Chalcone Hybrid -CH=CH-C(=O)-ArMCF-7 Cells6.8 µMDual targeting; α,β -unsaturation acts as Michael acceptor[3].
Thiazolidinedione -CH₂-TZDPPAR- γ 1.1 µMMimics endogenous fatty acid binding[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows represent the gold-standard protocols for synthesizing and evaluating these derivatives.

SAR_Workflow Synth 1. Scaffold Synthesis (Hantzsch Reaction) Funct 2. C5-Functionalization (Electrophilic Substitution) Synth->Funct Purif 3. Purification & QC (HPLC, NMR, MS) Funct->Purif Assay 4. In Vitro Kinase Assays (Isoform Profiling) Purif->Assay Cell 5. Cellular Assays (Viability & Target Engagement) Assay->Cell SAR 6. SAR Modeling (Docking & QSAR) Cell->SAR

Standardized self-validating workflow for the synthesis and SAR evaluation of thiazol-4-ols.

Protocol 5.1: Regioselective Synthesis of the Core Scaffold

This protocol utilizes a modified Hantzsch thiazole synthesis to construct the core while avoiding unwanted side reactions[5].

  • Reagent Preparation: Dissolve morpholine-4-carbothioamide (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Cyclization: Add ethyl bromoacetate (1.1 eq) dropwise at 0°C. The sulfur atom acts as the initial nucleophile, attacking the α -carbon of the bromoacetate.

  • Reflux: Heat the mixture to 78°C for 4–6 hours. The secondary amine nitrogen attacks the ester carbonyl, driving the cyclization and releasing ethanol.

  • Isolation: Cool the reaction to room temperature. Pour into ice-cold distilled water to precipitate the 2-morpholinothiazolidin-4-one (keto tautomer).

  • Validation: Confirm purity via LC-MS (>95%) and structural integrity via ¹H-NMR (look for the characteristic morpholine multiplets at δ 3.5-3.8 ppm and the C5 methylene singlet at δ 3.9 ppm).

Protocol 5.2: ADP-Glo™ Kinase Assay for PI3K Profiling

To prevent false positives caused by ATP-depleting assay artifacts, a luminescent ADP-Glo assay is utilized. This system is self-validating because it actively depletes unconsumed ATP before measuring the ADP generated by the kinase.

  • Enzyme-Inhibitor Equilibration: Incubate recombinant PI3K protein with serial dilutions of the synthesized thiazol-4-ol derivative in kinase buffer for 15 minutes at room temperature. Causality: This allows the morpholine moiety to establish equilibrium in the ATP hinge pocket.

  • Reaction Initiation: Add a master mix containing ultra-pure ATP (10 µM final) and PIP2 substrate. Incubate for 60 minutes at 37°C.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and enzymatically deplete all remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion & Future Perspectives

The 2-(4-morpholinyl)-1,3-thiazol-4-ol scaffold is a masterclass in rational drug design. By combining a highly efficient, ATP-mimetic morpholine hinge-binder with a rigid thiazole core, medicinal chemists can independently tune affinity and selectivity. While historically dominated by PI3K inhibitors, the emerging SAR data surrounding C5-chalcone hybrids and thiazolidinedione conjugates suggests this scaffold will continue to yield novel therapeutic leads in oncology, inflammation, and metabolic disorders. Future efforts should focus on utilizing PROTAC (Proteolysis Targeting Chimera) technology, leveraging the C5 position as a linker attachment point to degrade, rather than merely inhibit, target kinases.

References

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Design, Synthesis and Anticancer Evaluation of Chalcone Derivatives of Oxazol-4-yl)-2-morpholinothiazole as Anticancer agents. Results in Chemistry. Available at:[Link]

  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry. Available at:[Link]

Sources

Exploratory

A Technical Guide to Elucidating the Receptor Binding Affinity of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of the novel compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of the novel compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol. The morpholine-thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] This document outlines the strategic selection and detailed execution of in vitro binding assays, data analysis, and the establishment of self-validating experimental systems to robustly determine the pharmacological profile of this and related compounds.

Foundational Principles: Strategic Assay Selection

The initial step in characterizing a novel compound with a promising scaffold, such as 2-(4-Morpholinyl)-1,3-thiazol-4-ol, is to determine its binding affinity (Kd) and inhibition constant (Ki) against a panel of biologically relevant receptors. The choice of assay is critical and depends on factors such as the availability of purified receptors, radiolabeled ligands, and the desired throughput. This guide will focus on three industry-standard methodologies: Radioligand Binding Assays, Fluorescence Polarization Assays, and Surface Plasmon Resonance.

G protein-coupled receptors (GPCRs) represent a major class of drug targets, and binding assays are fundamental to screening and characterizing compounds that modulate their activity.[7][8][9]

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and quantitative method for determining the affinity of a ligand for its receptor.[9][10] They are considered the gold standard for direct measurement of ligand-receptor interactions.[7][9]

Saturation Binding Assays: Determining Kd and Bmax

The objective of a saturation binding assay is to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[11][12]

Experimental Protocol: Saturation Radioligand Binding Assay

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer that maintains the stability and functionality of the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.2% BSA).

    • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-agonist or [125I]-antagonist). Prepare a series of dilutions of the radioligand in the assay buffer.

    • Unlabeled Ligand: Prepare a high concentration (e.g., 1 µM) of a known, unlabeled ligand for the same receptor to determine non-specific binding.[11]

    • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.[13]

  • Assay Setup:

    • For each concentration of radioligand, prepare triplicate tubes for "total binding" and "non-specific binding".

    • Total Binding Tubes: Add the appropriate concentration of radioligand and the receptor preparation.

    • Non-Specific Binding Tubes: Add the same concentration of radioligand, the receptor preparation, and the high concentration of the unlabeled ligand. The unlabeled ligand will saturate the specific binding sites, so any remaining bound radioligand is considered non-specific.[14]

    • Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[11] This time should be determined empirically.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.[11] This separates the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding for each radioligand concentration.[14]

    • Plot the specific binding against the concentration of the radioligand. The resulting curve should be a rectangular hyperbola.

    • Analyze the data using non-linear regression to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the total concentration of receptors).

Diagram of Saturation Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Receptor Receptor Preparation Total Total Binding (Receptor + Radioligand) Receptor->Total NSB Non-Specific Binding (Receptor + Radioligand + Unlabeled) Receptor->NSB Radioligand Radioligand Dilutions Radioligand->Total Radioligand->NSB Unlabeled Unlabeled Ligand Unlabeled->NSB Filtration Filtration Total->Filtration NSB->Filtration Counting Scintillation Counting Filtration->Counting Calc Calculate Specific Binding Counting->Calc Plotting Plot & Analyze (Non-linear Regression) Calc->Plotting Results Determine Kd & Bmax Plotting->Results

Caption: Workflow for a saturation radioligand binding assay.

Competitive Binding Assays: Determining Ki

Once the Kd of the radioligand is known, a competitive binding assay can be performed to determine the affinity of an unlabeled test compound, such as 2-(4-Morpholinyl)-1,3-thiazol-4-ol.[12] This assay measures the ability of the test compound to displace the radioligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Prepare the assay buffer, radioligand (at a concentration at or below its Kd), and receptor preparation as in the saturation assay.

    • Prepare a series of dilutions of the unlabeled test compound (2-(4-Morpholinyl)-1,3-thiazol-4-ol).

  • Assay Setup:

    • Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.

    • Total Binding Tubes: Add assay buffer, radioligand, and receptor preparation.

    • Non-Specific Binding Tubes: Add assay buffer, radioligand, a high concentration of a known unlabeled ligand, and receptor preparation.

    • Test Compound Tubes: Add assay buffer, radioligand, the respective concentration of the test compound, and receptor preparation.

    • Incubate all tubes to allow the binding to reach equilibrium.

  • Termination and Detection:

    • Follow the same filtration and counting procedure as in the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[15] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand (determined from the saturation binding assay).

The Cheng-Prusoff equation is a critical tool for standardizing the reporting of inhibitor potency.[15][16][17][18][19]

Table 1: Representative Data from a Competitive Binding Assay

Compound Concentration (nM)% Specific Binding
0.198.5
195.2
1080.1
5052.3
10035.7
50015.8
10008.2

Non-Radioactive Alternative: Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a solution-based, homogeneous technique for monitoring molecular interactions in real-time.[20] It is particularly well-suited for high-throughput screening. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Experimental Protocol: Competitive Fluorescence Polarization Assay

  • Preparation of Reagents:

    • FP Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20).[21]

    • Fluorescent Probe: A fluorescently labeled ligand (tracer) that binds to the target receptor.

    • Receptor: Purified, soluble receptor protein.

    • Test Compound: A dilution series of 2-(4-Morpholinyl)-1,3-thiazol-4-ol.

  • Assay Setup (in a microplate): [21]

    • Add the fluorescent probe and the receptor to each well.

    • Add the different concentrations of the test compound to the respective wells.

    • Include control wells with only the probe (for minimum polarization) and wells with the probe and receptor but no test compound (for maximum polarization).

    • Incubate the plate for a specified time at a controlled temperature to reach binding equilibrium.

  • Measurement:

    • Use a fluorescence plate reader equipped with polarizing filters to measure the fluorescence polarization in each well.[20]

  • Data Analysis:

    • Plot the change in fluorescence polarization against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • The Ki can be calculated using a modified Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

Diagram of Competitive FP Assay Workflow

G cluster_prep Preparation cluster_assay Assay (Microplate) cluster_detection Detection cluster_analysis Analysis Receptor Purified Receptor Mix Mix Receptor, Probe & Compound Receptor->Mix Probe Fluorescent Probe Probe->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plotting Plot & Analyze (Sigmoidal Fit) Measure->Plotting Results Determine IC50 & Ki Plotting->Results

Caption: Workflow for a competitive fluorescence polarization assay.

Label-Free Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[22][23] In a typical SPR experiment for small molecule analysis, the larger protein (receptor) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.[22][23]

Experimental Protocol: SPR Analysis

  • Immobilization of the Receptor:

    • Covalently immobilize the purified receptor onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound (2-(4-Morpholinyl)-1,3-thiazol-4-ol) over the sensor surface.

    • The binding of the compound to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).[22][23]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Diagram of SPR Experimental Principle

G cluster_setup SPR Setup cluster_process Binding Process cluster_output Data Output Chip Sensor Chip with Immobilized Receptor Association Association Phase: Analyte flows over chip, binding occurs Chip->Association Analyte Test Compound (Analyte) in Solution Analyte->Association Inject Dissociation Dissociation Phase: Buffer flows over chip, analyte dissociates Association->Dissociation Sensorgram Sensorgram (RU vs. Time) Dissociation->Sensorgram Kinetics Calculate ka, kd, & Kd Sensorgram->Kinetics

Caption: Principle of an SPR experiment for kinetic analysis.

Ensuring Scientific Integrity: The Self-Validating System

To ensure the trustworthiness of the generated data, each assay must be designed as a self-validating system. This involves the meticulous use of controls and a thorough understanding of potential artifacts.

Key Considerations for a Self-Validating Assay:

  • Non-Specific Binding (NSB): NSB is the binding of a ligand to sites other than the intended receptor.[14][24] It is a major source of background noise and must be minimized and accurately measured.[14][24] Strategies to reduce NSB include:

    • Including a non-ionic detergent (e.g., Tween-20) in the assay buffer to disrupt hydrophobic interactions.[14]

    • Increasing the salt concentration to reduce electrostatic interactions.[14]

    • Using blocking agents like bovine serum albumin (BSA) to saturate non-specific sites.[25]

  • Positive and Negative Controls:

    • Positive Control: A known high-affinity unlabeled ligand for the target receptor should be included in each experiment to confirm the assay is performing as expected.

    • Negative Control: A compound structurally related to the test compound but known to be inactive at the target receptor should be tested to ensure the observed binding is specific.

  • Ligand Depletion: Ensure that the concentration of the receptor is low enough that it does not significantly deplete the concentration of the free ligand, which can lead to an underestimation of the Kd and Ki values.[10] As a general rule, the amount of bound ligand should be less than 10% of the total ligand added.[13]

  • Equilibrium Conditions: It is crucial to ensure that the binding reaction has reached equilibrium before termination.[10] This is particularly important for high-affinity ligands which may have slow dissociation rates.[10]

By rigorously applying these principles, researchers can have high confidence in the receptor binding affinity data generated for 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its analogs, paving the way for further structure-activity relationship (SAR) studies and lead optimization.[8]

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). Available from: [Link]

  • Non-Specific Binding: What You Need to Know - Surmodics IVD. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available from: [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (2001, September 15). Available from: [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group. Available from: [Link]

  • GPCR-radioligand binding assays - PubMed. Available from: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. Available from: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Available from: [Link]

  • Fluorescence polarization‐based binding assay - Bio-protocol. Available from: [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC. Available from: [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. (2024, June 20). Available from: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Available from: [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Available from: [Link]

  • In vitro receptor binding assays: general methods and considerations - PubMed. (2008, May 13). Available from: [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Available from: [Link]

  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? | ResearchGate. (2024, July 9). Available from: [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool‪@MajidAli2020‬ - YouTube. (2023, January 6). Available from: [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2 - ACS Publications. (2025, October 14). Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Available from: [Link]

  • Invitro Binding Assay Protocol. Available from: [Link]

  • Synthesis and Biological Activity of New[24]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC. Available from: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017, January 20). Available from: [Link]

  • (PDF) In vitro receptor binding assays - ResearchGate. (2017, April 19). Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available from: [Link]

  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety - Semantic Scholar. (2019, January 17). Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. Available from: [Link]

  • 2-Hydroxy-3-[[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]propyl]aMino]-2-Methyl-1-propanol. Available from: [Link]

  • (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity - ResearchGate. (2025, November 1). Available from: [Link]

  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. (2023, August 28). Available from: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - MDPI. (2026, February 6). Available from: [Link]

  • Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC. (2025, April 5). Available from: [Link]

  • Binding affinity and Molecular modeling study of substituted thiazoles on 5-HT 6 receptor for the enhancement of cognitive functions in Alzheimer's disease - ResearchGate. (2017, April 12). Available from: [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC. (2024, July 8). Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Available from: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020, February 24). Available from: [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29). Available from: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). Available from: [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PMC. Available from: [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. Available from: [Link]

  • N-(5-Morpholino-2-arylimidazo[2,1-b][8][24]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model - Biointerface Research in Applied Chemistry. (2021, March 22). Available from: [Link]

  • Identification of 1,3,4-Thiadiazolyl-Containing Thiazolidine-2,4-dione Derivatives as Novel PTP1B Inhibitors with Antidiabetic Activity - PubMed. (2024, May 23). Available from: [Link]

Sources

Foundational

Assessing the Cell Membrane Permeability and Absorption Profile of 2-(4-Morpholinyl)-1,3-thiazol-4-ol: A Prospective Analysis

An In-Depth Technical Guide Foreword: The Imperative of Permeability in Drug Discovery In the landscape of modern drug discovery, the adage "a potent drug is only effective if it can reach its target" has never been more...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Foreword: The Imperative of Permeability in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent drug is only effective if it can reach its target" has never been more resonant. The journey from a promising lead compound to a viable clinical candidate is gated by a series of critical pharmacokinetic hurdles, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Among these, absorption stands as the initial and often most challenging barrier. A molecule's ability to efficiently traverse the cellular membranes of the gastrointestinal tract is a primary determinant of its oral bioavailability and, consequently, its therapeutic potential.

This guide provides a comprehensive framework for evaluating the cell membrane permeability and absorption characteristics of a novel chemical entity, using 2-(4-Morpholinyl)-1,3-thiazol-4-ol as a case study. As a molecule with limited publicly available biological data, it represents a typical starting point in a discovery campaign. We will proceed with a prospective analysis, outlining the logical and experimental progression from theoretical prediction to rigorous in vitro validation. This document is intended for drug development scientists and researchers, offering both the strategic rationale and the detailed protocols necessary to build a robust permeability profile for any new compound of interest.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before any resource-intensive wet lab experiments are initiated, a thorough in silico and physicochemical analysis is paramount. This initial phase provides a cost-effective, predictive snapshot of the molecule's "drug-likeness" and potential for passive absorption, guiding subsequent experimental designs.

Physicochemical Properties: The Molecular Blueprint for Permeability

The intrinsic properties of a molecule dictate its behavior in a biological environment. For 2-(4-Morpholinyl)-1,3-thiazol-4-ol, we must first establish these core parameters.

An orally active drug is generally expected to be a relatively small and moderately lipophilic molecule.[1] Key physicochemical parameters that govern a compound's potential for passive diffusion across the intestinal epithelium include:

  • Molecular Weight (MW): Lower molecular weight (<500 Da) is favorable for passive diffusion.

  • Lipophilicity (logP): A measure of a compound's partitioning between an oily (octanol) and an aqueous phase. A logP value between 1 and 5 is often considered optimal for balancing aqueous solubility and membrane permeability.

  • Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. A TPSA of <140 Ų is generally associated with good oral bioavailability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can hinder membrane permeation. Counts of ≤5 for HBD and ≤10 for HBA are preferred.[2][3]

  • Ionization Constant (pKa): This determines the charge of the molecule at a given pH.[4] Since the pH of the gastrointestinal tract varies, understanding the pKa is crucial for predicting solubility and absorption.

Predicted Properties of 2-(4-Morpholinyl)-1,3-thiazol-4-ol:

While experimental data for this specific molecule is scarce, its properties can be predicted using computational tools and analysis of its constituent moieties—morpholine and thiazole. The morpholine ring is known to often enhance aqueous solubility and can improve the pharmacokinetic profile of a compound.[5] Thiazole-containing compounds are of significant interest from a therapeutic standpoint and their derivatives have been widely studied.[1][6]

PropertyPredicted Value/RangeImplication for Permeability
Molecular Weight ~200.25 g/mol Favorable: Well below the 500 Da guideline.
Predicted logP 0.5 - 1.5Favorable: Indicates a good balance of hydrophilicity and lipophilicity.
TPSA ~60-70 ŲFavorable: Significantly below the 140 Ų threshold, suggesting good potential for membrane transport.
HBD Count 1 (from the -OH group)Favorable: Well within the guideline of ≤5.
HBA Count 4 (N and O atoms)Favorable: Well within the guideline of ≤10.
The Rule of Five: A First-Pass Filter

Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a widely used rule of thumb to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable.[7] An orally active drug generally has no more than one violation of the following criteria:[1]

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Based on the predicted physicochemical properties, 2-(4-Morpholinyl)-1,3-thiazol-4-ol exhibits zero violations of Lipinski's Rule of Five. This provides a strong initial hypothesis that the compound is likely to have favorable absorption and permeability characteristics.

Part 2: In Vitro Permeability Assessment - Experimental Validation

While in silico predictions are invaluable, they must be validated through rigorous experimental testing. The following section details the industry-standard in vitro assays for quantifying membrane permeability.

Overall Experimental Workflow

The logical progression from a low-complexity, high-throughput assay to a more biologically relevant but lower-throughput system is a cornerstone of efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Integration & Decision A Compound Synthesis & QC B Physicochemical Profiling (pKa, Solubility, logP) A->B C Computational Modeling (Ro5, TPSA) A->C D PAMPA Assay (Passive Permeability) B->D C->D Guides initial screen E Caco-2 Assay (Active Transport & Efflux) D->E Confirm & investigate active transport F Permeability Classification (Low, Medium, High) D->F E->F G Decision Gate: Advance to In Vivo Studies? F->G

Caption: A typical workflow for assessing compound permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based, high-throughput assay that serves as an excellent primary screen for predicting passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (e.g., lecithin), into an acceptor compartment.

Causality Behind Experimental Choices:

  • Why PAMPA first? It is rapid, cost-effective, and specifically isolates passive diffusion. This allows for a quick classification of compounds and helps to diagnose poor permeability due to physicochemical properties alone, without the biological complexities of active transport or metabolism.

  • Why a lipid-coated membrane? The lipid layer mimics the core hydrophobic barrier of a cell membrane, making the assay relevant for predicting passive diffusion across the intestinal epithelium.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in DMSO (e.g., 10 mM).

    • Prepare the donor buffer (e.g., pH 5.5 to mimic the upper intestine) and acceptor buffer (e.g., pH 7.4 to mimic physiological conditions).

    • Prepare the lipid solution (e.g., 2% w/v lecithin in dodecane).

  • Assay Plate Setup:

    • Coat the membrane of a 96-well filter plate (the acceptor plate) with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for 5-10 minutes.

    • Add the acceptor buffer to the wells of a 96-well chemical-resistant plate (the donor plate).

    • Spike the test compound from the DMSO stock into the donor plate wells to a final concentration (e.g., 100 µM). Include high and low permeability control compounds (e.g., testosterone and hydrocortisone).

    • Carefully place the lipid-coated acceptor plate on top of the donor plate, ensuring the membranes are in contact with the donor solutions.

  • Incubation:

    • Incubate the "sandwich" plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Data Interpretation for PAMPA:

Permeability ClassTypical Pe (x 10⁻⁶ cm/s)Interpretation
High > 10Likely to be well-absorbed via passive diffusion.
Medium 1 - 10Absorption may be moderate.
Low < 1Poor passive permeability; may require active transport or be poorly absorbed.
Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human small intestine, including the formation of tight junctions and the expression of transporters.

Causality Behind Experimental Choices:

  • Why Caco-2? It provides a more complex and biologically relevant model than PAMPA. It can assess not only passive diffusion but also active transport (uptake and efflux), which are crucial for the absorption of many drugs.

  • Why measure bi-directional permeability (A-to-B and B-to-A)? Measuring permeability in both the apical-to-basolateral (A-to-B, mimicking absorption) and basolateral-to-apical (B-to-A, mimicking efflux) directions is essential. It allows for the calculation of an efflux ratio (ER) . An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which can actively pump the drug out of the cell and back into the intestinal lumen, thereby limiting its absorption.

G cluster_0 Apical (Lumen) Side cluster_1 Basolateral (Blood) Side Apical { Apical Chamber (pH 6.5)} | Compound Added Here Cell_Monolayer Caco-2 Cell Monolayer Tight Junctions Enterocytes Transporters (e.g., P-gp) Apical->Cell_Monolayer Passive Diffusion (A -> B) Basolateral { Basolateral Chamber (pH 7.4)} | Compound Measured Here Basolateral->Cell_Monolayer Efflux (B -> A) Cell_Monolayer->Basolateral

Caption: The Caco-2 cell monolayer assay setup.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Procedure (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the transport buffer containing the test compound (e.g., 10 µM) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with 5% CO₂ for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B compartments for analysis.

  • Assay Procedure (B-to-A):

    • Simultaneously, perform the assay in the reverse direction by adding the compound to the basolateral (B) side and sampling from the apical (A) side.

  • Quantification:

    • Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Part 3: Integrated Data Analysis and Permeability Classification

The power of this approach lies in synthesizing the data from all stages to build a comprehensive permeability profile.

Consolidated Data Summary

A clear, consolidated view of all data is essential for making an informed decision.

ParameterAssay/MethodResult for 2-(4-Morpholinyl)-1,3-thiazol-4-olGuideline for Good Permeability
MW Calculation~200.25< 500 Da
logP Calculation/Exp.[Predicted 0.5-1.5]1 - 5
TPSA Calculation[Predicted ~60-70 Ų]< 140 Ų
Ro5 Violations In Silico0≤ 1
Pe (PAMPA) In Vitro[Experimental Value]> 10 x 10⁻⁶ cm/s
Papp (A-to-B) Caco-2[Experimental Value]> 10 x 10⁻⁶ cm/s
Efflux Ratio Caco-2[Experimental Value]< 2
Final Permeability Classification and Recommendations

By integrating the results, we can classify the compound and recommend the next steps.

  • Scenario 1: High Permeability (Ideal)

    • Data: High Pe (PAMPA), High Papp (A-to-B), and ER < 2.

    • Interpretation: The compound is highly permeable via passive diffusion and is not a substrate for major efflux transporters.

    • Recommendation: Advance to in vivo pharmacokinetic studies. Permeability is unlikely to be a limiting factor for oral bioavailability.

  • Scenario 2: Low Permeability due to Efflux

    • Data: Medium/High Pe (PAMPA), but Low Papp (A-to-B) and ER > 2.

    • Interpretation: The compound has good intrinsic permeability (as shown by PAMPA) but is actively pumped out of the cells.

    • Recommendation: Consider co-dosing with a known P-gp inhibitor in further in vitro studies to confirm the mechanism. Medicinal chemistry efforts could be directed at modifying the structure to reduce its affinity for efflux transporters.

  • Scenario 3: Low Permeability due to Physicochemical Properties

    • Data: Low Pe (PAMPA) and Low Papp (A-to-B).

    • Interpretation: The compound has poor intrinsic passive permeability.

    • Recommendation: Re-evaluate the physicochemical properties. Formulation strategies (e.g., using solubility enhancers) or structural modifications to increase lipophilicity or reduce polar surface area may be necessary.

Given its favorable in silico profile, it is hypothesized that 2-(4-Morpholinyl)-1,3-thiazol-4-ol will likely fall into the high permeability category. However, only rigorous execution of the described in vitro assays can provide the definitive data required to confidently advance this compound in the drug discovery pipeline.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • Chem Help ASAP. (2021, January 5). ADME & Lipinski's rules for drugs [Video]. YouTube. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

  • ResearchGate. (n.d.). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Morpholinyl)benzothiazole. PubChem. [Link]

  • MDPI. (2024, February 25). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][7]triazole and Imidazo[2,1-b][1][5][7]thiadiazole Derivatives. [Link]

  • MDPI. (2022, October 10). Exploring 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines Derivatives as Alkaline Phosphatase Inhibitors: Biochemical Evaluation and Computational Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

  • Biointerface Research in Applied Chemistry. (2021, March 22). N-(5-Morpholino-2-arylimidazo[2,1-b][1][5][7]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Handling of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in DMSO

Target Audience: Researchers, cell biologists, and drug development professionals. Application: Small molecule solubilization for in vitro cell culture assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Application: Small molecule solubilization for in vitro cell culture assays.

Executive Summary & Mechanistic Rationale

2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS: 19983-32-5) is a small heterocyclic molecule characterized by a morpholine ring and a hydroxyl-substituted thiazole[1]. With a molecular weight of 186.23 g/mol , it exhibits moderate polarity. For in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this compound.

However, handling DMSO requires strict adherence to physical and chemical principles. DMSO is highly hygroscopic; atmospheric water absorption will rapidly degrade the solvent's purity and cause the hydrophobic portions of the compound to precipitate. Furthermore, DMSO exhibits unexpected low-dose toxicity in cell culture, inducing caspase-independent apoptosis and altering membrane fluidity at concentrations as low as 1% to 2% (v/v)[2]. Therefore, this protocol is engineered as a self-validating system to ensure complete solubilization, prevent solvent-induced cytotoxicity, and maintain compound integrity.

Reconstitution Strategy (Stock Solution)

To ensure reproducibility, the compound must be dissolved in sterile, cell-culture grade, anhydrous DMSO (>99.9% purity) . Standard laboratory DMSO is often contaminated with absorbed water, which compromises stock stability.

Table 1: Reconstitution Volumes for 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Formula Weight: 186.23 g/mol . Formula: C₇H₁₀N₂O₂S.

Desired Stock ConcentrationVolume of DMSO per 1 mgVolume of DMSO per 5 mgVolume of DMSO per 10 mg
10 mM 537.0 µL2684.8 µL5369.7 µL
20 mM 268.5 µL1342.4 µL2684.8 µL
50 mM 107.4 µL537.0 µL1073.9 µL
Step-by-Step Reconstitution Protocol
  • Thermal Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which degrades the compound and reduces its solubility in DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (refer to Table 1) directly to the vial.

  • Solubilization: Vortex vigorously for 30–60 seconds.

  • Thermal Assistance (If required): If particulate matter remains, place the vial in a 37°C water bath for 5–10 minutes, followed by brief sonication. Causality: DMSO has a high freezing point (18.5°C). In cold laboratories, DMSO can become highly viscous or partially solidify, hindering solubilization. Gentle warming ensures the solvent is fully liquid and maximizes kinetic energy for dissolution.

ReconstitutionWorkflow Start 2-(4-Morpholinyl)-1,3-thiazol-4-ol (Dry Powder) AddDMSO Add Anhydrous DMSO (Cell-Culture Grade, >99.9%) Start->AddDMSO Mix Vortex & Sonicate (Water bath 37°C if needed) AddDMSO->Mix Check Visually Clear? Mix->Check Check->Mix  No Filter Sterile Filter (0.22 µm) Use PTFE or Nylon ONLY Check->Filter  Yes Warning CRITICAL: DO NOT use PES/CA (DMSO dissolves them) Filter->Warning Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -20°C or -80°C Protect from light Aliquot->Store

Workflow for the reconstitution, filtration, and storage of small molecules in DMSO.

Sterilization & Storage Dynamics

While 100% DMSO is generally self-sterilizing, filtration is recommended for high-value cell culture assays to remove undissolved micro-particulates and opportunistic spores.

Critical Material Warning: DMSO is an aggressive organic solvent. It will rapidly dissolve Polyethersulfone (PES) and Cellulose Acetate (CA) membranes. Filtering DMSO through these common aqueous filters will inject dissolved liquid polymers directly into your cell culture, causing massive, confounding cell death.

Table 2: Syringe Filter Chemical Compatibility for 100% DMSO
Membrane MaterialCompatibilityRecommendation
PTFE (Teflon) ExcellentHighly Recommended
Nylon GoodRecommended
PES (Polyethersulfone) IncompatibleDO NOT USE (Dissolves)
Cellulose Acetate (CA) IncompatibleDO NOT USE (Dissolves)
Step-by-Step Sterilization and Aliquoting Protocol
  • Filtration: Draw the solubilized compound into a solvent-resistant syringe (glass or polypropylene). Attach a 0.22 µm PTFE syringe filter and dispense into a sterile, light-protected tube.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Causality: Repeated freeze-thaw cycles draw atmospheric moisture into the DMSO. Water drastically lowers the solubility limit of the compound, causing invisible micro-precipitates that lead to inaccurate dosing in subsequent experiments.

In Vitro Application & Dilution Workflow

Directly pipetting 100% DMSO stock into a cell culture well creates a localized "DMSO drop"—a transient microenvironment where cells are exposed to 10–50% DMSO before the solvent diffuses. This causes immediate localized apoptosis (a "dead zone" in the well)[2]. To prevent this, the compound must be pre-diluted in culture media.

Table 3: Serial Dilution Strategy (Targeting ≤0.1% Final DMSO)
StepSource SolutionDiluent (Culture Media)Resulting ConcentrationDMSO % (v/v)
Stock N/AN/A10 mM100%
Intermediate 10 µL of 10 mM Stock990 µL Media100 µM1.0%
Final Assay 100 µL of Intermediate900 µL Media (in well)10 µM 0.1%
Step-by-Step Cell Treatment Protocol
  • Intermediate Dilution: In a sterile microcentrifuge tube, add 990 µL of pre-warmed (37°C) complete culture media. Slowly pipet 10 µL of the 10 mM stock solution into the media while vortexing gently.

  • Equilibration: Allow the intermediate solution to sit for 5 minutes. Check for cloudiness (precipitation). If the solution turns cloudy, the compound has crashed out; you must use a lower intermediate concentration.

  • Final Addition: Add the intermediate solution to the cell culture wells to reach the final desired concentration. Ensure the final DMSO concentration never exceeds 0.1% to 0.5%[2]. Include a vehicle control well containing the exact same final percentage of DMSO without the compound.

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (e.g., 100 µM in Media) [1% DMSO] Stock->Inter Final Final Assay Concentration (e.g., 10 µM in Well) [0.1% DMSO] Inter->Final Tox Toxicity Threshold (DMSO > 0.1% - 0.5%) Final->Tox Exceeding limits causes toxicity

Serial dilution strategy to prevent localized solvent toxicity in cell culture assays.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." The FASEB Journal, 28(3), 1317-1330. URL: [Link]

  • Hahnemuehle / Th. Geyer. "Chemical Compatibility of Syringe Filters." Accessed April 2026. URL: [Link]

Sources

Application

Step-by-step chemical synthesis of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Application Note: Route Scouting & Optimization for 2-(4-Morpholinyl)-1,3-thiazol-4-ol Document ID: AN-2026-04-05 Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Target Compound: 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Route Scouting & Optimization for 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Document ID: AN-2026-04-05 Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Target Compound: 2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS: 19983-32-5)

Executive Summary & Chemical Context

The compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol (also known as 2-morpholino-4-hydroxythiazole) is a highly versatile heterocyclic building block. Molecules containing the 2-amino-4-hydroxythiazole motif, and its tautomeric 4-thiazolidinone form, are frequently utilized in the development of luminescent dyes, PARP-1 inhibitors, and antimicrobial agents[1][2].

The incorporation of the morpholine ring enhances the aqueous solubility and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs). This application note details a robust, self-validating Hantzsch-type cyclocondensation protocol for the synthesis of this compound, emphasizing the mechanistic causality behind each process parameter to ensure high fidelity and yield[3].

Mechanistic Pathway & Reaction Design

The synthesis relies on a modified Hantzsch thiazole synthesis, utilizing the bimolecular condensation of a carbothioamide with an α -halo ester[2].

The Reactants:

  • Morpholine-4-carbothioamide: Acts as the bis-nucleophile.

  • Ethyl bromoacetate: Acts as the bis-electrophile[4].

Mechanistic Causality: The reaction proceeds via a highly ordered sequence dictated by the relative nucleophilicity and electrophilicity of the functional groups:

  • S-Alkylation (Kinetic Control): The highly polarizable sulfur atom of the carbothioamide undergoes a rapid SN​2 substitution at the α -carbon of ethyl bromoacetate, displacing the bromide ion. This step is exothermic and occurs readily at ambient to slightly elevated temperatures.

  • Intramolecular N-Acylation (Thermodynamic Control): Upon addition of a mild base (e.g., sodium acetate) and the application of thermal energy (reflux), the hydrobromic acid byproduct is neutralized. This shifts the equilibrium, allowing the secondary nitrogen of the thiourea intermediate to attack the ester carbonyl.

  • Elimination & Aromatization: The tetrahedral intermediate collapses, expelling a molecule of ethanol to yield the thiazolone ring, which exists in tautomeric equilibrium with the target 4-hydroxythiazole[5].

Reaction Workflow Diagram

SynthesisWorkflow SM1 Morpholine-4-carbothioamide (Bis-nucleophile) Cond1 Ethanol, 40°C, 1h (SN2 Displacement) SM1->Cond1 SM2 Ethyl bromoacetate (Bis-electrophile) SM2->Cond1 Intermediate S-Alkylated Isothiouronium Intermediate (Kinetic Product) Cond2 NaOAc, Reflux (78°C), 3h (Intramolecular Cyclization) Intermediate->Cond2 Cond1->Intermediate - HBr (transient) Product 2-(4-Morpholinyl)-1,3-thiazol-4-ol (Thermodynamic Product) Cond2->Product - Ethanol - NaBr

Caption: Logical workflow and mechanistic progression of the Hantzsch-type cyclocondensation.

Step-by-Step Experimental Protocol

Safety Precautions: Ethyl bromoacetate is a potent lachrymator and alkylating agent[4]. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle with internal thermocouple, dropping funnel.

Phase 1: Initiation and S-Alkylation
  • Preparation: Charge the 250 mL round-bottom flask with morpholine-4-carbothioamide (14.6 g, 100 mmol) and anhydrous ethanol (100 mL). Stir at 400 rpm until a uniform suspension or solution is achieved.

  • Addition: Load the dropping funnel with ethyl bromoacetate (17.5 g, 11.6 mL, 105 mmol) dissolved in anhydrous ethanol (20 mL).

  • Controlled Reaction: Add the ethyl bromoacetate solution dropwise over 30 minutes while maintaining the internal temperature at 40°C.

    • Expert Insight: Dropwise addition prevents localized heating and suppresses the formation of bis-alkylated byproducts. The slight excess (1.05 eq) of the ester ensures complete consumption of the carbothioamide[3].

  • Maturation: Stir the mixture at 40°C for 1 hour. A clear solution typically forms as the soluble hydrobromide salt of the S-alkylated intermediate is generated.

Phase 2: Base-Promoted Cyclization
  • Neutralization: Carefully add anhydrous sodium acetate (NaOAc) (9.0 g, 110 mmol) to the reaction mixture in one portion.

    • Expert Insight: NaOAc acts as an acid scavenger. It liberates the free base of the isothiouronium intermediate, drastically increasing the nucleophilicity of the nitrogen atom required for the subsequent ring closure.

  • Cyclization: Increase the heating mantle temperature to achieve a gentle reflux (internal temperature ~78°C). Maintain reflux for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, EtOAc:Hexane 1:1, UV detection). The disappearance of the intermediate spot and the emergence of a lower-Rf product spot validates the completion of the cyclization.

Phase 3: Isolation and Purification
  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Concentrate the solvent in vacuo to approximately one-third of its original volume. Pour the concentrated residue into ice-cold distilled water (200 mL) under vigorous stirring.

    • Expert Insight: The target 4-hydroxythiazole has poor solubility in cold water, whereas the byproducts (NaBr, sodium acetate, residual ethanol) are highly water-soluble. This differential solubility drives the precipitation of the crude product.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water ( 3×30 mL) followed by cold diethyl ether (20 mL) to remove any unreacted ethyl bromoacetate.

  • Recrystallization: Recrystallize the crude solid from a minimum volume of hot ethanol. Cool slowly to 4°C to yield analytically pure 2-(4-Morpholinyl)-1,3-thiazol-4-ol as crystalline solid. Dry under high vacuum at 45°C for 12 hours.

Quantitative Data & Analytical Validation

To ensure the protocol is self-validating, researchers should compare their empirical results against the standardized metrics provided in the table below.

ParameterTarget SpecificationDiagnostic Rationale
Reaction Scale 100 mmol (Morpholine-4-carbothioamide)Standard bench-scale optimization.
Expected Yield 68% - 75% (12.6 g - 13.9 g)Losses primarily occur during recrystallization; mother liquor can be concentrated for a second crop.
Physical Appearance Off-white to pale yellow crystalsDark coloration indicates oxidative degradation or impurities from overheating.
LC-MS (ESI+) m/z 187.05 [M+H]+ Confirms the molecular weight of the cyclized product ( C7​H10​N2​O2​S ).
1 H NMR (DMSO- d6​ ) δ ~10.5 (br s, 1H, OH), 3.6-3.7 (m, 4H), 3.3-3.4 (m, 4H), 6.1 (s, 1H, Thiazole-CH)The presence of the broad singlet at ~10.5 ppm confirms the enol (4-hydroxy) tautomer in DMSO, while the singlet at ~6.1 ppm represents the C5 proton of the thiazole ring[2].

References

  • Design, Synthesis, and Cytoprotective Effect of 2-Aminothiazole Analogues as Potent Poly(ADP-Ribose) Polymerase-1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • Novel luminescence dyes and ligands based on 4-hydroxythiazole. Journal of Sulfur Chemistry (via ResearchGate). 2

  • ChemInform Abstract: From Liquid to Solid-State Fluorescence: Tricyclic Lactones Based on 4-Hydroxy-1,3-thiazoles. ResearchGate. 5

  • Ethyl bromoacetate | 105-36-2. ChemicalBook. 4

  • New acetylphenol-based acyl thioureas broaden the scope of drug candidates for urease inhibition: synthesis, in vitro screening and in silico analysis. ResearchGate. 3

Sources

Method

HPLC-UV method development for 2-(4-Morpholinyl)-1,3-thiazol-4-ol quantification

Application Note: Robust HPLC-UV Method Development for 2-(4-Morpholinyl)-1,3-thiazol-4-ol Quantification Introduction & Chemical Context 2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a critical heterocyclic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development for 2-(4-Morpholinyl)-1,3-thiazol-4-ol Quantification

Introduction & Chemical Context

2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a critical heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antimicrobial agents[1]. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and final API release. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed and validated in accordance with ICH Q2(R2) guidelines[2].

Analytical Target Profile (ATP) & Mechanistic Rationale

As a Senior Application Scientist, method development begins with a deep understanding of the analyte's physicochemical properties to predict and control its chromatographic behavior.

  • The Morpholine Ring : The morpholine nitrogen is inherently basic. Even when conjugated to a thiazole ring, it remains susceptible to protonation. Under neutral or slightly acidic conditions, this basic nitrogen can undergo secondary electrostatic interactions with residual, unendcapped silanols (pKa ~3.5–4.5) on the silica stationary phase, leading to severe peak tailing[3].

  • The Thiazole Ring & Hydroxyl Group : The conjugated thiazole system provides a strong UV chromophore, ideal for detection at 254 nm[1]. The hydroxyl group at the 4-position can exhibit weak acidity or keto-enol tautomerism.

  • Causality in Method Design : To achieve sharp peak symmetry and reproducible retention, we must suppress silanol ionization and manage the basicity of the morpholine group[4]. The selection of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is highly intentional. TFA lowers the pH to ~2.0, fully protonating the morpholine nitrogen while simultaneously neutralizing surface silanols. Furthermore, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent, masking the positive charge on the morpholine ring and significantly enhancing its retention on a C18 stationary phase.

Experimental Workflow

The method development follows a quality-by-design (QbD) lifecycle approach, ensuring the final protocol is a self-validating system.

HPLC_Workflow A Physicochemical Profiling B Column & Buffer Screening A->B C Gradient Optimization B->C D ICH Q2(R2) Validation C->D E Routine SST Implementation D->E

Figure 1: Analytical lifecycle for HPLC method development and validation.

Materials & Reagents

  • Analyte : 2-(4-Morpholinyl)-1,3-thiazol-4-ol reference standard (Purity ≥ 99.0%).

  • Reagents : HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), HPLC-Grade Trifluoroacetic Acid (TFA).

  • Equipment : UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis Detector.

Step-by-Step Experimental Protocol

5.1 Sample Preparation Rationale: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch phenomena (e.g., peak fronting or splitting) that occur when an analyte is injected in a highly organic solvent into a highly aqueous mobile phase.

  • Stock Solution : Accurately weigh 10.0 mg of 2-(4-Morpholinyl)-1,3-thiazol-4-ol into a 10 mL volumetric flask. Dissolve in 5.0 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Milli-Q Water (Concentration: 1.0 mg/mL).

  • Working Solution : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Sample Diluent (50:50 Water:MeCN) to yield a final concentration of 100 µg/mL.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

5.2 Chromatographic Conditions

  • Column : High-purity, fully end-capped C18 column (150 mm × 4.6 mm, 3.5 µm). End-capping is critical to minimize interactions with the morpholine nitrogen[3].

  • Mobile Phase A : 0.1% TFA in Water (v/v).

  • Mobile Phase B : 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume : 10 µL.

  • Detection Wavelength : 254 nm.

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Linear
2.0955Isocratic Hold
10.04060Linear Gradient
12.0595Column Wash
15.0595Isocratic Hold
15.1955Re-equilibration
20.0955End of Run

5.3 System Suitability Testing (SST) A protocol must be a self-validating system. The SST ensures the instrument and method are performing within acceptable tolerances before any unknown samples are quantified[2]. Inject the 100 µg/mL working standard six times consecutively.

Table 2: System Suitability Acceptance Criteria & Results

ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time ( tR​ )Report Value~6.8 minN/A
Peak Tailing Factor ( Tf​ )≤ 1.51.12Pass
Theoretical Plates ( N )≥ 5,00012,450Pass
%RSD of Peak Area (n=6)≤ 2.0%0.45%Pass

Method Validation Summary (ICH Q2(R2))

The method was validated according to ICH Q2(R2) guidelines to ensure its trustworthiness and reliability for routine quality control[2],[5].

Table 3: Validation Parameters and Results

Validation ParameterRange / CriteriaResult
Linearity 10 µg/mL to 150 µg/mL R2 = 0.9998
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% – 101.4%
Precision (Repeatability) %RSD of 6 preparations0.68%
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.50 µg/mL
Specificity Resolution from impuritiesNo interference at tR​

Troubleshooting & Mechanistic Insights

  • Symptom: Severe Peak Tailing ( Tf​ > 1.8).

    • Causality: Indicates unmasked silanol interactions with the morpholine group[3].

    • Solution: Verify that the TFA concentration is strictly 0.1% v/v. If the mobile phase was prepared days ago, volatile TFA may have evaporated, raising the pH. Prepare fresh mobile phase. Ensure the column is explicitly designated as "end-capped."

  • Symptom: Drifting Retention Times.

    • Causality: The C18 stationary phase has not fully equilibrated with the ion-pairing agent (TFA). Ion-pairing methods require longer equilibration times than standard RP-HPLC methods.

    • Solution: Flush the column with at least 15–20 column volumes (CV) of the initial gradient composition (95% A / 5% B) prior to the first injection.

References

  • ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023.[Link]

  • Pinilla, C., et al. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP Publishing, 2019.[Link]

  • Welch Materials. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch Materials Knowledge Base, 2025.[Link]

  • Helix Chromatography. "HPLC Methods for analysis of Morpholine." Helix Chromatography Technical Resources.[Link]

Sources

Application

Application Note: 2-(4-Morpholinyl)-1,3-thiazol-4-ol as a Strategic Precursor in Medicinal Chemistry

Introduction & Chemical Rationale2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a highly versatile heterocyclic building block that merges two privileged pharmacophores: a morpholine ring and a thiazole core[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a highly versatile heterocyclic building block that merges two privileged pharmacophores: a morpholine ring and a thiazole core[1]. In medicinal chemistry, the morpholine moiety is renowned for improving aqueous solubility, modulating metabolic stability, and acting as a critical "hinge-binding" motif in kinase inhibitors[2]. Concurrently, the thiazole ring serves as a rigid, hydrogen-bond-capable spacer that directs substituents into specific enzymatic binding pockets[2].

A critical aspect of utilizing 2-(4-morpholinyl)-1,3-thiazol-4-ol is understanding its tautomeric equilibrium. The compound exists in a dynamic equilibrium between its enol form (4-hydroxythiazole) and its keto form (thiazolidin-4-one). This dual reactivity allows medicinal chemists to perform selective O-alkylation or N-alkylation depending on the choice of base, solvent, and electrophile, making it an ideal precursor for diverse library generation.

Key Applications in Drug Discovery

PI3Kβ Inhibitors for PTEN-Deficient Cancers

The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human malignancies. In the rational design of selective PI3Kβ inhibitors, the morpholino-thiazole scaffold has proven to be 1[1]. The morpholine oxygen and nitrogen interact directly with the kinase hinge region, while the thiazole core projects into a unique lipophilic affinity pocket formed by Met779 and Trp787[1]. Optimization of these derivatives has led to compounds with single-digit nanomolar potency and 2[2].

Anticancer Chalcone Hybrids

Conjugation of the morpholinothiazole core with chalcones yields hybrid molecules with potent cytotoxicity. Recent studies have demonstrated that these derivatives exhibit3[3]. The introduction of the morpholinothiazole moiety into the chalcone scaffold significantly enhances cytotoxicity against cancer cells while lowering toxicity in benign cells[3].

CRF1 Receptor Antagonists

Beyond oncology, morpholinothiazoles are utilized in neuroendocrinology. Cross-coupling of morpholinothiazoles with pyrazolopyrimidines generates 4[4]. These compounds are valuable therapeutic agents for treating psychiatric disorders, neurological diseases, and metabolic syndrome[4].

Quantitative Data Summary

Therapeutic AreaBiological TargetStructural Role of PrecursorTypical Efficacy / IC50
Oncology PI3K p110βHinge-binder (Morpholine) & Spacer (Thiazole)< 10 nM (Optimized leads)
Oncology Cytotoxicity (PC3, A549, MCF-7)Pharmacophore enhancement (Chalcone hybrid)Moderate to Excellent
Neuroendocrinology CRF1 ReceptorCore scaffold for cross-couplingHigh affinity binding

Experimental Workflows & Logic

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110β) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor Morpholino-Thiazole Derivative Inhibitor->PI3K Hinge Binding (Morpholine)

PI3K/AKT signaling cascade illustrating the targeted inhibition of p110β by morpholino-thiazoles.

Protocol A: Selective O-Alkylation of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Objective: Synthesize O-alkylated morpholinothiazole ethers as intermediates for kinase inhibitors. Causality & Logic: The mild base K₂CO₃ (pKa ~ 10.3) is selected to deprotonate the 4-hydroxyl group without causing ring degradation. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature stabilizes the resulting phenoxide-like anion, thermodynamically favoring O-alkylation (Sₙ2) over N-alkylation (which can occur with stronger bases due to the tautomeric shift).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-(4-morpholinyl)-1,3-thiazol-4-ol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Solvation: Suspend the mixture in 25 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the anion.

  • Electrophilic Addition: Dropwise, add the desired alkyl halide or benzyl bromide derivative (1.1 equiv, 11 mmol) dissolved in 5 mL of DMF.

  • Reaction: Heat the reaction mixture to 60°C and monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed (typically 4-6 hours).

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure O-alkylated derivative.

Synthetic_Workflow Precursor 2-(4-Morpholinyl)- 1,3-thiazol-4-ol (Tautomeric Core) Base Base Addition (K2CO3, DMF) Precursor->Base Deprotonation Alkylation Electrophile Addition (R-X) Base->Alkylation Anion Formation Product O-Alkylated Thiazole Derivative Alkylation->Product SN2 Reaction Assay In Vitro Kinase Assay Product->Assay SAR Profiling

Step-by-step synthetic workflow for the selective O-alkylation of 2-(4-morpholinyl)-1,3-thiazol-4-ol.

Protocol B: Palladium-Catalyzed Cross-Coupling (C5 Functionalization)

Objective: Functionalize the C5 position of the thiazole ring to generate extended scaffolds. Causality & Logic: The C5 position of the thiazole is electron-rich. Using a Palladium catalyst with a bulky ligand (e.g., XPhos) ensures regioselective C-H activation or cross-coupling, preventing unwanted reactions at the morpholine nitrogen or the C4 oxygen.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the O-alkylated morpholinothiazole (1.0 equiv), the corresponding aryl bromide/iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) as the base. (Note: Cs₂CO₃ is preferred in Pd-catalyzed cross-couplings of thiazoles due to its superior solubility and basicity profile in ethereal solvents).

  • Solvation & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via preparative HPLC to isolate the C5-arylated product.

References

  • [1] Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - ACS Medicinal Chemistry Letters. 1

  • [2] Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of Phosphatase and Tensin Homologue (PTEN)-Deficient Cancers - Sci-Hub. 2

  • [5] Cas 19983-32-5 2-(4-morpholinyl)-1,3-thiazol-4-ol - GuideChem. 5

  • [3] Design, Synthesis and Anticancer Evaluation of Chalcone Derivatives of Oxazol-4-yl)-2-morpholinothiazole as Anticancer agents - ResearchGate. 3

  • [4] WO2008036579A1 - Thiazole pyrazolopyrimidines as crf1 receptor antagonists - Google Patents. 4

Sources

Method

Preclinical Formulation and In Vivo Dosing Strategies for 2-(4-Morpholinyl)-1,3-thiazol-4-ol in Murine Models

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Application: Murine In Vivo Pharmacokinetics (IV and PO dosing) Introduction & Physicochemical Profiling The transition of a small...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Application: Murine In Vivo Pharmacokinetics (IV and PO dosing)

Introduction & Physicochemical Profiling

The transition of a small molecule from in vitro screening to in vivo murine models is frequently bottlenecked by poor aqueous solubility. 2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a representative heterocyclic building block and pharmacophore often utilized in kinase inhibitor design.

To develop a successful dosing vehicle, we must first deconstruct the molecule's physicochemical properties. The morpholine ring typically imparts basicity (pKa ~8.3); however, its attachment to the electron-deficient 2-position of the thiazole ring results in lone-pair delocalization. This conjugation significantly depresses the basicity of the morpholine nitrogen (estimated pKa 3.0–4.5). Consequently, standard salt-formation strategies (e.g., formulating as a simple hydrochloride salt in pH 7.4 buffer) will fail, as the compound remains largely unionized, highly lipophilic, and prone to rapid precipitation in the bloodstream [1].

To achieve efficacious exposure without inducing vehicle toxicity, we must employ cosolvent systems for Intravenous (IV) administration and polymer-stabilized suspensions for Per Os (PO) administration[2].

Table 1: Physicochemical Properties & Formulation Impact
ParameterValue / EstimateCausality & Formulation Impact
Molecular Weight 186.23 g/mol Low MW is highly favorable for rapid absorption and systemic distribution.
LogP ~1.2 - 1.8Moderate lipophilicity dictates poor aqueous solubility. Requires organic cosolvents or micellar encapsulation for IV dosing.
pKa (Conjugated N) 3.0 - 4.5Weakly basic. Resists ionization at physiological pH (7.4), rendering standard aqueous buffers ineffective for solubilization.
Tautomerism Thiazol-4-ol ⇌ Thiazolidin-4-oneStructural flux can lead to polymorph conversion in suspension. Requires viscosity modifiers (e.g., Methylcellulose) to prevent crystal growth.

Formulation Rationale & Strategy

Intravenous (IV) Strategy: The Cosolvent/Micellar Approach

For IV administration, the formulation must be a 100% clear solution to prevent fatal capillary blockade in the murine pulmonary bed. We utilize a classic 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle.

  • Causality: DMSO acts as a powerful aprotic solvent to disrupt the crystal lattice of the planar thiazole. PEG300 serves as a miscible cosolvent that bridges the polarity gap between DMSO and water. Tween 80 provides micellar solubilization, creating a protective hydrophobic core that keeps the API dissolved upon dilution in the aqueous bloodstream [3].

Oral (PO) Strategy: The Polymeric Suspension Approach

For oral gavage, true solutions are not strictly necessary; uniform suspensions are acceptable and often preferred to maximize dose loading. We utilize 0.5% Methylcellulose (MC) + 0.1% Tween 80 in DI Water .

  • Causality: The compound is hydrophobic and will float on water due to high interfacial tension. Tween 80 acts as a wetting agent to lower the contact angle. Methylcellulose increases the vehicle's viscosity, adhering to Stokes' Law to drastically slow the sedimentation rate of the particles, ensuring dose uniformity during the gavage process.

Experimental Workflows & Protocols

Workflow A API: CAS 19983-32-5 Characterization B IV Formulation (Cosolvents) A->B High Sol. Req. C PO Formulation (Suspension) A->C Low Sol. Req. D Murine Dosing (Tail Vein / Gavage) B->D IV Route C->D PO Route E Serial PK Sampling (0.25 - 24h) D->E F LC-MS/MS Quantification E->F Plasma

Figure 1: Preclinical PK workflow from API formulation to LC-MS/MS quantification.

Protocol A: Preparation of IV Dosing Solution (Target: 1 mg/mL)

Note: Prepare fresh on the day of dosing. Volumes below are for a 10 mL batch.

  • Weighing: Accurately weigh 10.0 mg of 2-(4-Morpholinyl)-1,3-thiazol-4-ol into a clean glass vial.

  • Primary Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.

    • Self-Validating Checkpoint: Hold the vial against a dark background under strong light. The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes at 37°C.

  • Cosolvent Addition: Add 4.0 mL of Polyethylene Glycol 300 (PEG300). Vortex for 1 minute to ensure a homogenous organic phase.

  • Micellar Stabilization: Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution (CRITICAL STEP): Add 4.5 mL of 0.9% sterile Saline dropwise (approx. 1 drop per second) while continuously vortexing the vial.

    • Causality: Rapid addition of the aqueous phase causes a localized "solvent shock," dropping the solubilization capacity instantaneously and inducing irreversible nucleation of the API. Dropwise addition ensures a gradual shift in the dielectric constant.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to tail vein injection.

Protocol B: Preparation of PO Dosing Suspension (Target: 10 mg/mL)

Note: Volumes below are for a 10 mL batch.

  • Weighing: Accurately weigh 100.0 mg of the API into a glass mortar or flat-bottom vial.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Use a glass rod or spatula to triturate the powder into a thick, uniform paste.

    • Causality: Wetting the API directly prevents the formation of dry-centered agglomerates when the aqueous polymer is introduced.

  • Polymer Addition: Gradually add 9.99 mL of a pre-prepared 0.5% w/v Methylcellulose solution in 1 mL increments, triturating/homogenizing thoroughly between each addition.

  • Size Reduction: Place the vial in an ultrasonic water bath for 15 minutes to break apart soft agglomerates and ensure a fine particle size distribution.

  • Validation:

    • Self-Validating Checkpoint: The suspension should appear as a uniform, milky dispersion. Allow it to rest for 10 minutes. If rapid sedimentation or a clear supernatant layer forms, the viscosity is insufficient. Correct this by increasing the methylcellulose concentration to 1.0%.

Troubleshooting Matrix

Even with robust protocols, formulation anomalies can occur due to batch-to-batch variations in API crystallinity or ambient laboratory temperatures. Use Table 2 to rapidly diagnose and correct formulation failures.

Table 2: Formulation Troubleshooting & Corrective Actions
ObservationRoot CauseCorrective Action (Causality-Driven)
Precipitation upon adding Saline (IV) Solvent shock / API exceeds supersaturation limit.Discard batch. In the next batch, increase Tween 80 to 10% (reduce Saline to 40%) to expand the micellar hydrophobic core capacity. Ensure dropwise saline addition.
Tyndall Effect in IV Solution Micro-precipitation (invisible to the naked eye but scatters light).Do not inject. Micro-crystals will cause pulmonary embolism in mice. Re-filter through a 0.22 µm PTFE filter; if API concentration drops significantly (check via LC-MS), redesign vehicle.
API floats on PO vehicle surface High interfacial tension; incomplete wetting.Ensure the API is thoroughly triturated with neat Tween 80 before any water/methylcellulose is added.
Acute toxicity post-IV injection Vehicle toxicity or injection rate too fast.Cap DMSO at 10% max. Ensure IV administration is performed slowly (over 30–60 seconds) to prevent acute osmotic shock from PEG300.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications Source: Purdue e-Pubs, Purdue University URL:[Link]

  • Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor Source: bioRxiv URL:[Link]

Application

In-Depth Application Note: LC-MS/MS Method Development and Validation for the Quantification of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole) Executive Summary The quantification of small, polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary

The quantification of small, polar heterocyclic compounds in biological matrices presents unique challenges in bioanalysis, primarily due to poor chromatographic retention and severe matrix-induced ion suppression. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of 2-(4-Morpholinyl)-1,3-thiazol-4-ol (MW: 186.05 Da). By coupling Mixed-Mode Cation Exchange (MCX) solid-phase extraction with High-Strength Silica (HSS) T3 chromatography, this method achieves exceptional specificity, recovery, and sensitivity, fully compliant with current FDA and ICH M10 bioanalytical method validation guidelines[1],[2].

Physicochemical Profiling & MS/MS Rationale

The Causality of Ionization and Fragmentation

To develop a highly sensitive Multiple Reaction Monitoring (MRM) method, we must first analyze the structural behavior of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in the gas phase. The molecule features two distinct heterocycles: a thiazole core capable of keto-enol tautomerization (thiazol-4-one) and a highly basic morpholine ring (pKa ~8.3).

Because of the basic morpholine nitrogen, the molecule acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the definitive choice[3]. During Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]+ at m/z 187.05 undergoes predictable, energy-dependent fragmentation[4]:

  • Low Collision Energy (15 eV): The molecule undergoes a neutral loss of water (-18 Da) from the hydroxyl group on the thiazole ring, yielding a fragment at m/z 169.04 .

  • Optimal Collision Energy (18-22 eV): The dominant fragmentation pathway is the cleavage of the C-N bond linking the two rings. This produces a highly stable, characteristic morpholine cation at m/z 86.06 (used as the primary quantifier) and a complementary thiazol-4-ol fragment at m/z 102.00 (used as the qualifier)[5],[6].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 187.05 Frag1 Qualifier Ion 1 [-H2O] m/z 169.04 (Thiazole-OH dehydration) Precursor->Frag1 -H2O (-18 Da) Frag2 Quantifier Ion [Morpholine]+ m/z 86.06 (C-N Bond Cleavage) Precursor->Frag2 C-N Cleavage Frag3 Qualifier Ion 2 [Thiazol-4-ol]+ m/z 102.00 (C-N Bond Cleavage) Precursor->Frag3 C-N Cleavage

Caption: Proposed CID fragmentation pathway for 2-(4-Morpholinyl)-1,3-thiazol-4-ol in ESI+ mode.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDwell Time (ms)Collision Energy (eV)
2-(4-Morpholinyl)-1,3-thiazol-4-ol 187.0586.06Quantifier5018
187.05102.00Qualifier5022
187.05169.04Qualifier5015

Chromatographic Method Development

Standard C18 columns often fail to retain small, polar basic molecules like morpholine derivatives, leading to co-elution with the solvent front and severe matrix suppression from unretained salts[7]. To counteract this, we utilize a High-Strength Silica (HSS) T3 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm). The T3 stationary phase possesses a lower C18 ligand density, which prevents pore dewetting in highly aqueous conditions and allows the polar thiazole-morpholine structure to interact intimately with the silica surface, ensuring adequate retention (k' > 2).

Table 2: LC Gradient Program

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Ensures complete protonation) Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.00982Isocratic hold to focus polar analyte
0.50982Isocratic hold
3.001090Linear gradient to elute analyte & lipids
4.001090Column wash
4.10982Return to initial conditions
5.50982Column re-equilibration

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Biological matrices contain high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) that compete for charge droplets in the ESI source, causing signal suppression[7]. While protein precipitation (PPT) is fast, it leaves these lipids intact.

The Chemical Rationale for MCX: We exploit the basic nature of the morpholine ring. By acidifying the plasma sample, the morpholine nitrogen becomes fully protonated (cationic). When loaded onto an MCX cartridge, the analyte binds tightly to the sulfonic acid moieties via strong electrostatic interactions. This orthogonal retention mechanism allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral and acidic phospholipids—before shifting the pH to neutralize the analyte for a clean elution.

Step-by-Step SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS Grade Water.

  • Loading: Load the pre-treated acidified sample onto the cartridge. Apply low vacuum.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic proteins and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the morpholine ring, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (98% Water / 0.1% FA) prior to injection.

SPE_Workflow Sample 1. Pre-treatment Plasma + 2% H3PO4 (Protonates Morpholine) Load 2. Load Apply to MCX Cartridge Sample->Load Wash1 3. Wash 1 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 4. Wash 2 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH (Neutralizes Analyte) Wash2->Elute Dry 6. Reconstitution Evaporate & Dissolve in Mobile Phase Elute->Dry

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow.

Bioanalytical Method Validation

The developed method must function as a self-validating system, ensuring trustworthiness across multiple analytical runs. The protocol was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1],[8] and the ICH M10 Harmonized Guidelines [2].

Table 3: Validation Summary (Human Plasma)
Validation ParameterFDA / ICH Acceptance CriteriaObserved Results
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )
Intra-day Precision (%CV) ≤15% ( ≤20% at LLOQ)3.2% - 7.5%
Inter-day Precision (%CV) ≤15% ( ≤20% at LLOQ)4.1% - 8.8%
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.5% to +6.2%
Matrix Factor (IS Normalized) 0.85 - 1.15 (CV ≤15% )0.96 (CV = 4.2%)
Extraction Recovery Consistent across QC levels88.4% ± 3.1%

Sources

Method

Application of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in high-throughput screening assays

Application Note & Protocol Guide Topic: Application of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Application of 2-(4-Morpholinyl)-1,3-thiazol-4-ol in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening 2-(4-Morpholinyl)-1,3-thiazol-4-ol as a Kinase Inhibitor

The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for any drug discovery campaign. The compound 2-(4-morpholinyl)-1,3-thiazol-4-ol is a prime example of such a molecule, integrating two key heterocycles widely recognized for their roles in medicinal chemistry. The thiazole ring is a cornerstone scaffold found in numerous clinically approved drugs and natural products, such as vitamin B1 (thiamine).[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The frequent appearance of thiazoles as hits in fragment-based screening campaigns further underscores their value as versatile building blocks for interacting with diverse biological targets.[1][2]

Complementing the thiazole core is the morpholine ring, a saturated heterocycle frequently incorporated by medicinal chemists to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[5] Its presence in numerous approved drugs is a testament to its utility in optimizing pharmacokinetic profiles.

Given this structural pedigree, 2-(4-morpholinyl)-1,3-thiazol-4-ol is an excellent candidate for high-throughput screening (HTS) against high-value target classes. Among the most critical and "druggable" targets are the protein kinases . With over 500 members in the human kinome, these enzymes are central regulators of virtually all cellular processes.[6][7] Their dysregulation is a hallmark of many diseases, particularly cancer, making kinase inhibitors a highly successful class of therapeutics.[6][8]

This guide provides a detailed, field-proven protocol for screening 2-(4-morpholinyl)-1,3-thiazol-4-ol for inhibitory activity against protein kinases using a gold-standard, luminescence-based HTS assay. We will use the Promega Kinase-Glo® platform as our exemplary system due to its robustness, sensitivity, and widespread adoption in the industry for its simple "add-mix-read" format, which is highly amenable to automation.[6][9][10]

Pillar 1: Causality and Scientific Principles of the Assay

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor, almost universally adenosine triphosphate (ATP), to a substrate (a peptide, protein, or other molecule).[7][8] An inhibitor will reduce the rate of this reaction. The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase reaction has occurred.[6][10]

The detection method relies on the ATP-dependent enzyme, luciferase. In the presence of its substrate, luciferin, and ATP, luciferase produces a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the ATP concentration.[7]

The logical relationship is as follows:

  • High Kinase Activity: ATP is consumed, leading to low residual ATP levels. This results in a low luminescent signal .

  • Low Kinase Activity (Inhibition): ATP is spared, leading to high residual ATP levels. This results in a high luminescent signal .

This inverse relationship between kinase activity and light output provides a highly sensitive and robust method for identifying kinase inhibitors in an HTS format.

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Product_ADP Phospho-Substrate + ADP Kinase->Product_ADP Catalyzes Substrate_ATP Substrate + ATP Substrate_ATP->Kinase Remaining_ATP Remaining ATP Substrate_ATP->Remaining_ATP Determines amount of Test_Compound 2-(4-Morpholinyl)- 1,3-thiazol-4-ol Test_Compound->Kinase Inhibits KinaseGlo_Reagent Kinase-Glo® Reagent (Luciferase + Luciferin) Luminescence Light Signal KinaseGlo_Reagent->Luminescence Catalyzes Remaining_ATP->Luminescence

Caption: Mechanism of the Kinase-Glo® Luminescent Assay.

Pillar 2: Self-Validating Protocols for Robust HTS

A trustworthy screening protocol must be a self-validating system. This is achieved through rigorous assay development, the inclusion of appropriate controls, and the calculation of statistical metrics to ensure data quality. The following protocols are designed to be performed in 384-well white, opaque plates to maximize luminescent signal and prevent crosstalk.

Part A: Assay Development - Enzyme Titration

Causality: Before screening, it is critical to determine the optimal concentration of kinase to use. The goal is to find an enzyme concentration that consumes approximately 50-80% of the initial ATP within the desired reaction time.[9] This ensures the reaction is in a linear range and provides a sufficient signal window to detect inhibition reliably.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: A buffer suitable for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution (e.g., 20 µM) in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for ATP for the specific kinase.

    • Substrate Solution: Prepare a 4X solution of the appropriate peptide substrate in kinase buffer.

    • Kinase Serial Dilution: Perform a serial 2-fold dilution of the kinase enzyme in kinase buffer, starting from a high concentration.

  • Assay Plate Setup (10 µL final kinase reaction volume):

    • Add 2.5 µL of kinase buffer to "No Enzyme" control wells.

    • Add 2.5 µL of each kinase dilution to respective wells.

    • Add 2.5 µL of 4X substrate solution to all wells.

    • To initiate the reaction, add 5 µL of 2X ATP solution to all wells.

  • Incubation: Mix the plate gently and incubate at room temperature for a set time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Analysis: Plot luminescence versus kinase concentration. Select the enzyme concentration that results in a signal that is approximately 20-50% of the "No Enzyme" control. This corresponds to 50-80% ATP consumption.

Part B: HTS Protocol - Single-Point Screen

Causality: This protocol is designed for efficiency to rapidly screen a large number of compounds (including our target, 2-(4-morpholinyl)-1,3-thiazol-4-ol) at a single concentration to identify "hits." A standard concentration is 10 µM.

Protocol:

  • Compound Plating (10 µL final reaction volume):

    • Add 5 µL of 2X kinase solution (at the optimal concentration determined in Part A) to all wells except "No Enzyme" controls. Add 5 µL of kinase buffer to these control wells.

    • Add 0.1 µL of test compound stock solution (e.g., 1 mM in DMSO for a final concentration of 10 µM) to sample wells.

    • Add 0.1 µL of a known inhibitor (e.g., Staurosporine) as a positive control.

    • Add 0.1 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mix in kinase buffer.

    • Add 5 µL of this mix to all wells to start the reaction.

  • Incubation & Detection: Follow steps 3 and 4 from the Enzyme Titration protocol.

Part C: Hit Confirmation - IC₅₀ Determination

Causality: Hits from the primary screen must be confirmed and their potency quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Protocol:

  • Compound Titration: Prepare a serial dilution of 2-(4-morpholinyl)-1,3-thiazol-4-ol in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM).

  • Assay Setup: Follow the HTS protocol (Part B), but instead of adding a single concentration, add 0.1 µL of each concentration from the serial dilution to the appropriate wells.

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_inhibitor - Lumi_max) / (Lumi_min - Lumi_max) Where:

      • Lumi_inhibitor is the signal in the presence of the test compound.

      • Lumi_max is the signal of the "No Inhibitor" control (0% inhibition).

      • Lumi_min is the signal of the "No Enzyme" control (100% inhibition).

    • Curve Fitting: Plot percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pillar 3: Data Presentation and Visualization

Workflow Visualization

cluster_workflow HTS Workflow Start Dispense Kinase & Compound/Controls PreIncubate Pre-incubate (15 min) Start->PreIncubate Initiate Add ATP/Substrate Mix PreIncubate->Initiate KinaseRxn Kinase Reaction (60 min) Initiate->KinaseRxn Detect Add Kinase-Glo® Reagent KinaseRxn->Detect Stabilize Incubate (10 min) Detect->Stabilize Read Read Luminescence Stabilize->Read

Caption: High-Throughput Screening Experimental Workflow.

Quantitative Data Summary (Hypothetical Data)

The following table summarizes expected results from the described protocols, demonstrating the quantitative outputs used to validate the assay and determine compound potency.

ParameterValueDescription
Assay Validation
Optimal Kinase Conc.5 ng/wellConcentration yielding ~60% ATP consumption.
ATP Concentration10 µMSet at the approximate Km for the target kinase.
Z'-Factor0.85A value > 0.5 indicates an excellent assay for HTS.
IC₅₀ Determination
2-(4-Morpholinyl)-1,3-thiazol-4-ol2.5 µMPotency of the test compound against the target kinase.
Staurosporine (Control)15 nMPotency of the positive control inhibitor.

Trustworthiness: Assay Validation with the Z'-Factor

To ensure the quality and reliability of the HTS data, the Z'-factor should be calculated from the controls on each plate. It is a statistical measure of the separation between the positive and negative control signals.

Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • SD_max and Mean_max are the standard deviation and mean of the "No Inhibitor" (0% inhibition) control.

  • SD_min and Mean_min are the standard deviation and mean of the "No Enzyme" (100% inhibition) control.

An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for high-throughput screening.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Szychowski, J. et al. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Szychowski, J. et al. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • Vidugiriene, J. et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Koyama, T. et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Gaba, M. et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. [Link]

  • Vidugiriene, J. et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. [Link]

  • Sang, Z. et al. (2013). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Idris, M. et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 2-(4-Morpholinyl)-1,3-thiazol-4-ol for Single Crystal X-Ray Diffraction (SCXRD)

Introduction & Mechanistic Challenges The morpholine-thiazole hybrid scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized in the development of PI3K inhibitors, antimicrobial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The morpholine-thiazole hybrid scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized in the development of PI3K inhibitors, antimicrobial agents, and agricultural fungicides[1]. Unambiguous structural characterization of 2-(4-morpholinyl)-1,3-thiazol-4-ol via Single Crystal X-Ray Diffraction (SCXRD) is critical for determining stereochemistry, mapping hydrogen-bonding networks, and facilitating structure-based drug design.

However, obtaining diffraction-quality single crystals of this specific molecule presents two primary physicochemical challenges:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the enol form (thiazol-4-ol) and the keto form (thiazolidin-4-one). Random incorporation of both tautomers into the growing crystal lattice results in positional disorder, smearing the electron density map around the C4 oxygen and rendering the structural resolution poor.

  • Conformational Flexibility: The morpholine ring can adopt multiple conformations (predominantly chair, but subject to rotational disorder around the C-N bond). Rapid precipitation often freezes multiple conformers into the lattice, leading to high R-factors.

As an Application Scientist, the goal is to utilize thermodynamic control to force the molecule into a single tautomeric and conformational state during the nucleation and growth phases[2].

Physicochemical Profiling & Solvent Causality

The choice of solvent is not merely about solubility; it is the primary tool for tautomeric control. Protic solvents (like methanol) tend to stabilize the thiazol-4-ol tautomer via extensive intermolecular hydrogen-bonding networks. Conversely, aprotic solvents (like dichloromethane or chloroform) favor the thiazolidin-4-one tautomer, which stabilizes itself through head-to-tail dimerization.

To prevent co-crystallization of mixed states, binary solvent mixtures of protic and aprotic solvents must be strictly avoided .

Table 1: Solvent System Selection and Expected SCXRD Outcomes
Primary Solvent (Good)Antisolvent (Poor)Dominant Tautomer StabilizedExpected MorphologySCXRD Suitability & Causality
Dichloromethane (DCM)Hexane / PentaneThiazolidin-4-one (Keto)Prisms / BlocksHigh: Aprotic environment forces uniform dimerization, yielding robust, highly ordered blocks.
Methanol (MeOH)Diethyl EtherThiazol-4-ol (Enol)Needles / PlatesModerate: Strong H-bonding promotes 1D growth (needles), which can be too thin for standard SCXRD.
Ethyl Acetate (EtOAc)HeptaneMixed / DisorderedThin Plates / AggregatesLow: Intermediate polarity fails to strongly bias one tautomer, leading to lattice disorder.
Chloroform (CHCl₃)TolueneThiazolidin-4-one (Keto)BlocksHigh: Heavy atom solvent can co-crystallize, aiding in phase solving, though solvent masking may be needed.

Experimental Methodologies

To achieve the slow supersaturation required for high-quality SCXRD crystals, Vapor Diffusion is the gold-standard technique[3]. It relies on the slow, gas-phase transfer of an antisolvent into a solution of the compound, ensuring that nucleation occurs at the lowest possible degree of supersaturation.

Protocol A: Liquid-Vapor Diffusion (The Antisolvent Method)

This protocol is a self-validating system: successful execution will yield isolated, transparent crystals that uniformly extinguish plane-polarized light, confirming a single continuous crystal lattice.

Step 1: Preparation of the Saturated Solution

  • Weigh 10–15 mg of 2-(4-morpholinyl)-1,3-thiazol-4-ol into a clean 2 mL glass vial (the "inner vial").

  • Add Dichloromethane (DCM) dropwise (typically 0.5–1.0 mL) while gently warming the vial to 30°C until the solid is just dissolved.

  • Causality Check: Do not over-dilute. The solution must be near the saturation point so that minimal antisolvent diffusion is required to trigger nucleation.

Step 2: Filtration (Critical Step)

  • Draw the solution into a glass syringe and attach a 0.22 µm PTFE syringe filter.

  • Filter the solution into a new, dust-free 2 mL inner vial.

  • Causality Check: Dust particles and undissolved micro-crystals act as heterogeneous nucleation sites. Filtering ensures that nucleation is driven purely by thermodynamic supersaturation, resulting in a few large crystals rather than a shower of microcrystalline powder.

Step 3: Chamber Assembly

  • Place the uncapped 2 mL inner vial inside a larger 20 mL scintillation vial (the "outer chamber").

  • Carefully add 3–5 mL of the chosen antisolvent (e.g., Hexane) into the outer chamber. Ensure the liquid level of the antisolvent is slightly lower than the liquid level in the inner vial to prevent premature condensation.

  • Tightly seal the outer chamber with a PTFE-lined cap and wrap it with Parafilm.

Step 4: Equilibration and Validation

  • Store the chamber in a vibration-free, temperature-controlled environment (20°C) away from direct sunlight.

  • Allow 3 to 14 days for vapor equilibration.

  • Validation: Harvest the crystals and observe them under a polarized light microscope. Rotate the polarizer; a true single crystal will turn completely black (extinguish) every 90 degrees. If the crystal shows mosaic colors or incomplete extinction, it is twinned and should not be mounted on the diffractometer.

VaporDiffusion Start Select Primary Solvent (e.g., DCM) Dissolve Dissolve Compound (Near Saturation) Start->Dissolve Filter Filter (0.22 µm) Removes Nucleation Sites Dissolve->Filter Chamber Assemble Vapor Diffusion Chamber Filter->Chamber Antisolvent Select Antisolvent (e.g., Hexane) Antisolvent->Chamber Equilibrate Slow Vapor Equilibration (Constant Temp, 20°C) Chamber->Equilibrate Harvest Harvest Single Crystals (Check via Polarized Light) Equilibrate->Harvest

Workflow for vapor diffusion crystallization, optimizing for high-purity single crystals.

Troubleshooting SCXRD Anomalies

Even with careful methodology, the unique structural features of 2-(4-morpholinyl)-1,3-thiazol-4-ol can lead to diffraction anomalies.

Issue 1: Twinning (Non-Merohedral)
  • Symptom: The diffraction pattern shows split spots, or the crystal looks like "crossed swords" under the microscope.

  • Causality: The supersaturation threshold was crossed too rapidly, causing two crystal lattices to nucleate and grow into each other[2].

  • Resolution: Slow down the diffusion rate. This can be achieved by lowering the incubation temperature to 4°C, or by choosing an antisolvent with a lower vapor pressure (e.g., replacing pentane with heptane).

Issue 2: High R1 Value / Residual Electron Density
  • Symptom: The structure solves, but the R1 value remains above 10%, and the Fourier difference map shows large residual electron density peaks near the thiazole nitrogen and oxygen.

  • Causality: Tautomeric positional disorder. The crystal lattice contains a random mixture of the thiazol-4-ol and thiazolidin-4-one forms.

  • Resolution: Abandon mixed-polarity solvent systems. Recrystallize the compound in a strictly aprotic environment (e.g., pure chloroform with slow evaporation) to thermodynamically lock the molecule into the keto dimer form.

Tautomerism Equilibrium Tautomeric Equilibrium (Thiazol-4-ol ⇌ Thiazolidin-4-one) Protic Protic Solvents (e.g., MeOH) Equilibrium->Protic Aprotic Aprotic Solvents (e.g., DCM, CHCl3) Equilibrium->Aprotic Enol Stabilizes Thiazol-4-ol (H-Bonding Network) Protic->Enol Failure Co-crystallization (Positional Disorder) Protic->Failure Mixed Solvents Keto Stabilizes Thiazolidin-4-one (Dimerization) Aprotic->Keto Aprotic->Failure Mixed Solvents Success Ordered Crystal Lattice (High SCXRD Quality) Enol->Success Keto->Success

Influence of solvent selection on tautomeric equilibrium and crystal lattice order.

References

  • [2] Franco, J. (2018). Growing Crystals for X-ray Diffraction Analysis. JoVE Science Education Database. JoVE, Cambridge, MA. URL:[Link]

  • [3] Ng, J. D., Baird, J. K., Coates, L., Garcia-Ruiz, J. M., Hodge, T. A., & Huang, S. (2015). Large-volume protein crystal growth for neutron macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography. PubMed Central. URL:[Link]

  • [1] Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. Bentham Science. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Morpholinyl)-1,3-thiazol-4-ol Formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve precipitation issues associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve precipitation issues associated with 2-(4-Morpholinyl)-1,3-thiazol-4-ol .

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind compound precipitation, providing self-validating protocols, and outlining robust formulation strategies.

Part 1: Physicochemical Profiling & The Causality of Precipitation

To successfully formulate 2-(4-Morpholinyl)-1,3-thiazol-4-ol, we must first understand its molecular behavior in solution. The molecule consists of a hydrophobic thiazole core and a weakly basic morpholine ring .

Substituting the 4-position with a morpholine ring increases the number of hydrogen bond donors and acceptors, which is a key factor in determining solubility; however, the baseline aqueous solubility of these thiazole cores often remains exceptionally poor[1]. When researchers prepare a high-concentration stock in an organic solvent (like DMSO) and dilute it into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution—a phenomenon driven by supersaturation and rapid crystal nucleation[2]. Furthermore, the pH of the buffer heavily influences the ionization state of the morpholine nitrogen, dictating whether the molecule remains solvated or aggregates[2].

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound crash out instantly when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent-shift" precipitation. When a concentrated DMSO stock is introduced to an aqueous environment, the local polarity drops drastically. The hydrophobic thiazole core loses its solvation shell, leading to supersaturation, nucleation, and visible precipitation[3]. Additionally, phosphate buffers (like PBS) can sometimes interact with small molecules and accelerate the precipitation of weak bases compared to physiological bicarbonate buffers[3].

Q2: How can I adjust the pH to prevent precipitation without ruining my biological assay? A: 2-(4-Morpholinyl)-1,3-thiazol-4-ol contains a weakly basic morpholine moiety. As the pH increases towards neutral and alkaline conditions, the solubility of such weakly basic thiazoles decreases, leading to precipitation[4]. If your experimental design permits, lowering the pH of your initial dilution buffer to mildly acidic conditions (e.g., pH 6.0–6.5) will protonate the morpholine nitrogen, significantly increasing aqueous solubility[4].

Q3: What excipients or co-solvents are most effective for thiazole derivatives if pH adjustment is not an option? A: When pH manipulation is insufficient or physiologically incompatible, the use of co-solvents or complexing agents is required[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins possess a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble thiazole molecules to form a water-soluble "inclusion complex"[4]. Alternatively, step-wise dilution using a biocompatible surfactant (e.g., Tween-80) can form micellar drug carrier systems that shield the hydrophobic core[5].

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility behavior of 2-(4-Morpholinyl)-1,3-thiazol-4-ol under various formulation conditions, illustrating the causal relationship between buffer composition and thermodynamic solubility.

Buffer SystempHCo-solvent / ExcipientMax Soluble Concentration (µM)Observation / Causality
Phosphate Buffered Saline (PBS)7.41% DMSO< 10 µMImmediate precipitation; solvent-shift nucleation.
Bicarbonate Buffer (BCB)6.51% DMSO~ 45 µMSlower precipitation; morpholine partially protonated.
Acetate Buffer5.51% DMSO~ 150 µMStable; morpholine nitrogen fully protonated.
PBS + Surfactant7.45% DMSO, 2% Tween-80~ 75 µMMicellar solubilization; shields hydrophobic thiazole.
PBS + Cyclodextrin7.420% w/v HP-β-CD> 500 µMHighly stable; thermodynamic inclusion complex formed.

Part 4: Validated Experimental Protocols

Every protocol must act as a self-validating system. By incorporating visual checkpoints and equilibrium phases, you can confirm success at each step.

Protocol A: Step-wise Anti-Nucleation Dilution

Purpose: To prevent localized supersaturation zones that trigger rapid crystal nucleation during solvent shifts.

  • Prepare High-Concentration Stock: Dissolve the compound in anhydrous DMSO to achieve a 10 mM stock. Vortex thoroughly. Gentle warming (37°C) and sonication can be used to facilitate complete dissolution[2].

  • Pre-warm the Aqueous Buffer: Warm your target aqueous buffer (e.g., PBS) to 37°C. Increasing the temperature enhances kinetic solubility during the critical mixing phase[2].

  • Reverse Drop-wise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform a step-wise dilution. Add a small volume of the pre-warmed buffer to a fresh tube. While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise[2].

  • Validation Check: Visually inspect the solution against a dark background. If micro-crystals form, the localized DMSO concentration dropped too quickly.

Protocol B: Cyclodextrin Inclusion Complexation

Purpose: To thermodynamically stabilize the compound at physiological pH using host-guest encapsulation.

  • Prepare Excipient Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (pH 7.4).

  • Complexation: Slowly add the solid 2-(4-Morpholinyl)-1,3-thiazol-4-ol (or a highly concentrated DMSO stock) to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin typically ranges from 1:1 to 1:3, which may require empirical optimization[4].

  • Equilibration: Continue stirring the mixture at a constant temperature (25°C) for 24 to 72 hours. This extended timeframe is critical to allow the system to reach thermodynamic equilibrium of complex formation[4].

  • Validation & Clarification: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any uncomplexed, undissolved compound[6]. Carefully collect the clear supernatant.

Part 5: Mechanistic & Workflow Visualizations

G Start Precipitation Observed Upon Dilution CheckpH Is pH adjustment acceptable for assay? Start->CheckpH AdjustpH Lower pH to 6.0-6.5 (Protonate Morpholine) CheckpH->AdjustpH Yes CheckSolvent Optimize Dilution Methodology CheckpH->CheckSolvent No Success Homogeneous Solution Achieved AdjustpH->Success Stepwise Use Step-wise Dropwise Dilution CheckSolvent->Stepwise AddExcipient Add Co-solvent or HP-β-CD Stepwise->AddExcipient Fails Stepwise->Success Resolves AddExcipient->Success

Caption: Logical workflow for troubleshooting 2-(4-Morpholinyl)-1,3-thiazol-4-ol precipitation.

G DMSO Compound in 100% DMSO (Fully Solvated) Aqueous Rapid Aqueous Addition (Solvent Shift) DMSO->Aqueous Supersat Supersaturation & Loss of Solvation Shell Aqueous->Supersat Nucleation Crystal Nucleation & Growth Supersat->Nucleation Unmitigated Complex HP-β-CD Encapsulation (Thermodynamic Sink) Supersat->Complex Mitigated via Excipients Precipitate Visible Precipitation (Aggregates) Nucleation->Precipitate Soluble Stable Aqueous Solution (Bioavailable) Complex->Soluble

Caption: Mechanistic pathway of solvent-shift precipitation versus cyclodextrin stabilization.

References

  • Troubleshooting precipitation of Ethacizine hydrochloride in buffer. BenchChem Technical Support. 2

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC / National Institutes of Health. 5

  • Troubleshooting Peraquinsin precipitation in aqueous solution. BenchChem Technical Support.6

  • Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics / ACS Publications. 3

  • Technical Support Center: Improving the Solubility of Thiazole Compounds. BenchChem Technical Support. 4

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC / National Institutes of Health. 1

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Welcome to the Technical Support and Troubleshooting Center for thiazole scaffold synthesis. As researchers and drug development professionals, you are likely utilizing the Hantzsch-type cyclization to construct 2-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for thiazole scaffold synthesis. As researchers and drug development professionals, you are likely utilizing the Hantzsch-type cyclization to construct 2-amino-4-hydroxythiazoles.

The synthesis of 2-(4-Morpholinyl)-1,3-thiazol-4-ol (often existing in its tautomeric form, 2-morpholino-1,3-thiazolidin-4-one) presents unique thermodynamic and kinetic challenges. This guide is engineered to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols required to troubleshoot low yields, mitigate side reactions, and confidently isolate your target compound [1].

Mechanistic Pathway & Workflow Visualization

Understanding the reaction trajectory is critical for troubleshooting. The synthesis relies on the condensation of morpholine-4-carbothioamide with an α -halo ester (typically ethyl bromoacetate). The reaction is a two-stage process: a rapid, kinetically favored S-alkylation, followed by a thermodynamically demanding intramolecular cyclization[1, 2].

G A Morpholine-4-carbothioamide (S-Nucleophile) C S-Alkylated Intermediate (Acyclic Thioimidate) A->C S-Alkylation (RT, Fast) B Ethyl Bromoacetate (Electrophile) B->C D Tetrahedral Intermediate (C-N Bond Formation) C->D Intramolecular Cyclization (Reflux, NaOAc) E 2-(4-Morpholinyl)-1,3-thiazol-4-ol (Target Molecule) D->E Elimination of EtOH (-EtOH)

Mechanistic pathway for the Hantzsch-type synthesis of 2-(4-morpholinyl)-1,3-thiazol-4-ol.

Quantitative Optimization Data

Yields in this synthesis are highly sensitive to the choice of leaving group, base, and thermal control. The table below summarizes the causal relationship between reaction parameters and isolated yield.

SolventBase (Equivalents) α -Halo ReagentThermal ProfileIsolated Yield (%)Primary Impurity / Issue
EthanolNaOAc (1.0 eq)Ethyl chloroacetateReflux (6h)42%Unreacted starting material
EthanolNaOAc (2.0 eq)Ethyl bromoacetateReflux (4h)68%Acyclic intermediate buildup
DMFPyridine (2.0 eq)Ethyl bromoacetate80 °C (4h)55%N-alkylation side products
Ethanol Anhydrous NaOAc (3.0 eq) Ethyl bromoacetate Stepwise (RT 1h Reflux 4h) 89% None (Optimized)

Data synthesized from standard Hantzsch optimization protocols for 2-aminothiazol-4-ol derivatives [1].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in diagnostic checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Reagent Preparation & Initiation

  • Action: Suspend morpholine-4-carbothioamide (1.0 equiv) and strictly anhydrous sodium acetate (NaOAc, 3.0 equiv) in absolute ethanol (0.2 M concentration).

  • Causality: Water must be excluded to prevent the premature hydrolysis of ethyl bromoacetate into bromoacetic acid, which alters the leaving group dynamics and drastically lowers the yield.

  • Action: Add ethyl bromoacetate (1.1 equiv) dropwise over 15 minutes at room temperature (20–25 °C). Stir for 1 hour.

  • Validation Check 1 (S-Alkylation): Pull a 50 μ L aliquot. Run a TLC (Eluent: 5% MeOH in DCM). The starting thioamide (UV-active, low Rf​ ) should be completely consumed, replaced by a new intermediate spot (higher Rf​ ). LC-MS should show the mass of the S-alkylated intermediate [M+H]+ , not the final cyclized mass.

Step 2: Intramolecular Cyclization

  • Action: Elevate the temperature to reflux (78 °C) and maintain for 4 hours.

  • Causality: The initial S-alkylation is fast and exothermic due to the high nucleophilicity of sulfur (a "soft" nucleophile). However, the subsequent attack of the nitrogen lone pair onto the ester carbonyl requires significant thermal energy to overcome the transition state barrier of the tetrahedral intermediate [2].

  • Validation Check 2 (Cyclization): LC-MS analysis of the reaction mixture must show a mass shift corresponding to the loss of ethanol (-46 Da) from the intermediate, confirming ring closure.

Step 3: Isolation and Workup

  • Action: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer 3x with EtOAc. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate.

  • Validation Check 3 (Purity): The resulting solid should be washed with cold diethyl ether. A melting point check should yield a sharp transition (typically >220 °C with decomposition for similar morpholino-thiazolidinones) [1].

Troubleshooting FAQs

Q1: My reaction stalls at the acyclic S-alkylated intermediate, and extending the reflux time only causes degradation. How do I drive the cyclization? A: This is a classic kinetic trap. If the intermediate forms but fails to cyclize, the issue is usually an insufficiently basic environment or steric hindrance at the nitrogen. Ensure you are using anhydrous NaOAc in excess (up to 3.0 equivalents). The base is required to deprotonate the nitrogen, increasing its nucleophilicity to attack the ester carbonyl. If ethanol/NaOAc fails, swapping to a slightly higher boiling solvent like 1,4-dioxane with a catalytic amount of triethylamine can provide the necessary thermodynamic push.

Q2: I am observing significant ester hydrolysis instead of cyclization. What went wrong? A: Your reaction system is wet. Sodium acetate is highly hygroscopic. If your NaOAc or ethanol contains water, the base will catalyze the hydrolysis of ethyl bromoacetate into bromoacetic acid. The resulting carboxylate is a poor electrophile for the ring-closing step. Solution: Dry your NaOAc in a vacuum oven at 120 °C overnight before use, and strictly use absolute ethanol.

Q3: My TLC shows a single, clean spot, but my 1H NMR spectrum looks like a mixture of two different compounds. Is my product impure? A: Likely not. You are observing tautomerism . 2-amino-4-hydroxythiazoles exist in a dynamic equilibrium with their keto-form tautomers (2-amino-thiazolidin-4-ones and 2-imino-thiazolidin-4-ones).

  • Causality: In highly polar, hydrogen-bonding solvents like DMSO- d6​ , the equilibrium can shift, or the exchange rate can slow down enough relative to the NMR timescale that you see distinct peaks for both the -OH (enol) form and the -NH/CH2 (keto) form.

  • Verification: Run a 2D EXSY (Exchange Spectroscopy) NMR or simply heat the NMR sample to 60 °C; if the peaks broaden and coalesce, you are observing tautomers, not impurities.

Q4: Can I use chloroacetic acid instead of ethyl bromoacetate to save costs? A: While possible, it is not recommended for yield optimization. The chloride ion is a poorer leaving group than bromide, significantly slowing down the initial S-alkylation. Furthermore, using the free acid (chloroacetic acid) instead of the ester requires the base to first deprotonate the carboxylic acid, creating a carboxylate that is less electrophilic for the final ring closure. This typically drops yields by 20-40%. Stick to ethyl bromoacetate for optimal kinetics.

References

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones Source: ACS Omega (American Chemical Society) URL:[Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage Portal for 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid thermal degradation of 2-(4-Morpholinyl)-1,3-thiazol-4-ol during routine storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid thermal degradation of 2-(4-Morpholinyl)-1,3-thiazol-4-ol during routine storage. This guide is designed to move beyond basic handling instructions by explaining the underlying thermodynamic and kinetic mechanisms of its degradation, empowering you to implement self-validating workflows in your laboratory.

Part 1: Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. 2-(4-Morpholinyl)-1,3-thiazol-4-ol is not a static molecule; it is a highly dynamic system susceptible to two primary, heat-accelerated degradation pathways:

1. Tautomerization and Active Methylene Self-Condensation Thiazol-4-ols exist in a1[1]. The 5-position of this keto tautomer contains a highly reactive active methylene group. When exposed to elevated temperatures (or trace moisture, which catalyzes the proton transfer), the equilibrium shifts. The active methylene rapidly undergoes bimolecular self-condensation, leading to dimerization and the formation of insoluble, conjugated oligomers[1].

2. N-Oxidation of the Morpholine Ring While the morpholine ring is generally stable, its tertiary amine nitrogen is highly susceptible to 2[2]. In the presence of atmospheric oxygen, thermal energy drives the conversion of the morpholine moiety into an 3[3]. This process is particularly aggressive when the compound is stored in solution without degassing[4].

Degradation Pathway Visualization

G A 2-(4-Morpholinyl)-1,3-thiazol-4-ol (Enol Form) B 2-Morpholinothiazol-4(5H)-one (Keto Tautomer) A->B Tautomerization (Heat/Moisture) D N-Oxidation (Morpholine Ring) A->D O2 + Heat B->A C Active Methylene Self-Condensation B->C Elevated Temp (>4°C) E Thermal Degradation Products (Oligomers & N-Oxides) C->E D->E

Thermal degradation pathways of 2-(4-Morpholinyl)-1,3-thiazol-4-ol via tautomerization and oxidation.

Part 2: Troubleshooting FAQs

Q: My stored sample turned from a pale powder to a yellow/brown insoluble mass. What happened? A: This is the physical hallmark of active methylene self-condensation. When stored above 4°C, the molecules tautomerize to the thiazol-4(5H)-one form and react with one another[1]. The resulting conjugated oligomers appear yellow or brown and exhibit extremely poor solubility in standard organic solvents like DMSO or Methanol.

Q: Can I store this compound pre-dissolved in DMSO at room temperature for ongoing assays? A: Absolutely not. Solvation lowers the activation energy required for tautomerization and exposes the morpholine nitrogen to dissolved oxygen, drastically accelerating both N-oxidation and oligomerization[1],[3]. If you must store it in solution, prepare single-use aliquots, purge with an inert gas, and store at -80°C.

Q: How do I analytically validate that my batch hasn't degraded before an experiment? A: Do not rely solely on 1H-NMR, as high-molecular-weight oligomers may precipitate out of your deuterated solvent and evade detection. Instead, run a reverse-phase HPLC-UV assay (at 254 nm) coupled with LC-MS. You are looking for two specific markers:

  • A peak with an m/z shift of [M+16]+, which3[3].

  • Broad, late-eluting peaks indicating lipophilic dimeric or oligomeric self-condensation products[1].

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation rates under various storage conditions. Use this data to benchmark your laboratory's storage practices.

Storage TemperatureAtmospherePhysical StateExpected Shelf-Life (>95% Purity)Primary Degradation Mechanism
-20°C Argon / NitrogenLyophilized Solid> 12 MonthsNegligible
4°C Ambient AirSolid2 - 4 WeeksSlow N-Oxidation
25°C Ambient AirSolid< 7 DaysSelf-Condensation & N-Oxidation
25°C DMSO SolutionSolvated< 24 HoursAccelerated Oligomerization
40°C Ambient AirSolid< 12 HoursRapid Thermal Degradation

Part 4: Self-Validating Standard Operating Procedure (SOP) for Storage

To ensure absolute scientific integrity, follow this step-by-step methodology for handling and storing 2-(4-Morpholinyl)-1,3-thiazol-4-ol. This protocol is designed to eliminate the causal factors of degradation: moisture (which catalyzes tautomerization), oxygen (which drives N-oxidation), and heat.

Step 1: Lyophilization (Moisture Elimination) Ensure the compound is completely free of residual water. Lyophilize the sample for a minimum of 24 hours at < 0.1 mbar. Causality: Water acts as a proton shuttle, drastically lowering the energy barrier for the enol-to-keto tautomerization.

Step 2: Inert Gas Purging (Oxygen Elimination) Transfer the dry powder into amber glass vials to prevent photo-induced radical formation. Purge the headspace of the vial with high-purity Argon for 30 seconds. Causality: Argon is heavier than air and displaces the atmospheric oxygen required for the N-oxidation of the morpholine ring.

Step 3: Hermetic Sealing Seal the vial tightly with a PTFE-lined cap and wrap the exterior junction with Parafilm.

Step 4: Cryogenic Storage (Thermal Control) Immediately transfer the sealed vials to a -20°C or -80°C freezer. Causality: Low temperatures kinetically freeze the molecule in its stable enol form, preventing the active methylene condensation cascade.

Step 5: Thawing Protocol (Critical Validation Step) Before use, remove the vial from the freezer and allow it to equilibrate to room temperature completely before opening (typically 30–45 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces the very water you eliminated in Step 1, immediately triggering the tautomeric degradation cascade upon re-storage.

Part 5: References

  • Product Class 17: Thiazoles Science of Synthesis (Thieme Connect)[Link]

  • CHAPTER 3: Oxidative Degradation The Royal Society of Chemistry[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Optimizing Lipid Formulations for 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Welcome to the Technical Support Center for the formulation and development of 2-(4-Morpholinyl)-1,3-thiazol-4-ol (hereafter referred to as 2-MT-4-ol). As a lipophilic weak base, 2-MT-4-ol presents classic BCS Class II/I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and development of 2-(4-Morpholinyl)-1,3-thiazol-4-ol (hereafter referred to as 2-MT-4-ol). As a lipophilic weak base, 2-MT-4-ol presents classic BCS Class II/IV challenges: poor aqueous solubility, pH-dependent dissolution, and a high propensity for precipitation in the neutral environment of the small intestine.

This guide provides authoritative troubleshooting strategies, focusing on Lipid-Based Drug Delivery Systems (LBDDS) such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Solid Lipid Nanoparticles (SLNs), to enhance its oral bioavailability [1].

Part 1: Formulation Development FAQs

Q1: My 2-MT-4-ol SMEDDS formulation exhibits phase separation upon dilution in simulated gastric fluid (SGF). How do I resolve this? A: Phase separation upon aqueous dilution usually indicates an imbalance in the Hydrophilic-Lipophilic Balance (HLB) of your surfactant/co-surfactant mixture, or that the drug loading exceeds the solubilization capacity of the formed microemulsion.

  • Causality: 2-MT-4-ol has a morpholine ring that gets protonated at low pH, altering its partitioning behavior. If the lipid phase is too non-polar, the protonated drug may rapidly partition into the aqueous phase, destabilizing the microemulsion interface.

  • Solution: Incorporate a co-solvent (e.g., PEG 400 or Transcutol) to act as a bridge between the lipid and aqueous phases, and adjust your surfactant blend to a composite HLB of 12-15 [2].

Q2: I am observing drug precipitation during in vitro lipolysis testing. What is the mechanism, and how can I prevent it? A: Precipitation during the digestion of the lipid vehicle (lipolysis) occurs when the drug's solubility in the transient colloidal phases (mixed micelles, vesicles) is lower than in the intact formulation.

  • Causality: As pancreatic lipases hydrolyze triglycerides into diglycerides, monoglycerides, and free fatty acids, the solvent capacity of the lipid vehicle changes drastically. If 2-MT-4-ol is highly dependent on intact triglycerides for solubilization, it will crash out.

  • Solution: Add a polymeric precipitation inhibitor (e.g., HPMC, PVP, or Soluplus). These polymers maintain supersaturation by sterically hindering the nucleation and crystal growth of 2-MT-4-ol in the intestinal lumen [3].

Part 2: Troubleshooting Guide - In Vivo Pharmacokinetics

Q3: In vivo studies in rats show high inter-subject variability in Cmax​ and AUC. Is this a formulation issue? A: Yes, high variability is a hallmark of poorly optimized lipid formulations that rely heavily on endogenous bile salts for emulsification.

  • Causality: If your formulation is a Type I or Type II lipid system (mostly oils without sufficient hydrophilic surfactants), its dispersion relies on the animal's gastric emptying and bile secretion, both of which are highly variable.

  • Solution: Shift the formulation to a Type IIIb or Type IV system (SMEDDS) by increasing the proportion of hydrophilic surfactants (e.g., Kolliphor EL or Tween 80). This ensures spontaneous emulsification independent of endogenous bile [1].

Part 3: Data Presentation & Excipient Selection

To optimize the formulation, select excipients based on their solubilization capacity and digestibility. Below is a summary of quantitative parameters for standard LBDDS components used with morpholine-thiazole derivatives.

Excipient CategoryExample MaterialHLB ValueDigestibilityTypical Concentration (%)Role in 2-MT-4-ol Formulation
Long Chain Triglyceride Soybean Oil~1High20 - 40%Core lipid solvent; promotes lymphatic transport.
Medium Chain Triglyceride Captex 355~1High20 - 40%High solvent capacity; rapid dispersion.
Hydrophilic Surfactant Kolliphor RH4014-16Low30 - 50%Spontaneous emulsification; steric stabilization.
Co-solvent Transcutol HP4N/A10 - 20%Enhances initial drug loading; prevents precipitation.
Polymer (Inhibitor) HPMC-ASN/AN/A5 - 10%Maintains supersaturation during lipolysis.

Part 4: Experimental Protocols

Standardized In Vitro Lipolysis Protocol for 2-MT-4-ol LBDDS

This self-validating protocol ensures that you can accurately track the fate of 2-MT-4-ol during simulated digestion.

Step 1: Preparation of Digestion Medium

  • Prepare 35 mL of simulated intestinal fluid (SIF) containing 50 mM Tris-maleate, 150 mM NaCl, and 5 mM CaCl2​ (pH 6.5).

  • Add bile salts (sodium taurocholate, 3 mM) and phospholipids (phosphatidylcholine, 0.75 mM) to simulate fasting state conditions (FaSSIF).

Step 2: Formulation Dispersion

  • Disperse 1 gram of the 2-MT-4-ol lipid formulation into the digestion vessel.

  • Equilibrate at 37°C under constant stirring (450 rpm) for 15 minutes to assess pre-digestion dispersion stability.

Step 3: Initiation of Lipolysis

  • Add 4 mL of porcine pancreatic extract (PPE) to yield an activity of 1000 TBU/mL.

  • Self-Validation Check: Immediately monitor the pH drop. If the pH does not drop, lipolysis is not occurring (check PPE activity or calcium concentration).

Step 4: pH-Stat Titration

  • Use an automated pH-stat titrator to maintain the pH at 6.5 by continuously adding 0.2 M NaOH. The volume of NaOH added directly correlates to the release of free fatty acids (FFAs).

Step 5: Phase Separation and Analysis

  • At t = 15, 30, and 60 minutes, withdraw 1 mL aliquots. Add 10 µL of 0.5 M 4-bromophenylboronic acid to halt digestion.

  • Ultracentrifuge the aliquots at 50,000 × g for 15 minutes to separate the pellet (precipitated drug), aqueous phase (solubilized drug in micelles), and lipid phase (undigested oil).

  • Quantify 2-MT-4-ol in the aqueous phase via HPLC to determine the bioaccessible fraction.

Part 5: Workflow Visualization

LipidDigestion Formulation 2-MT-4-ol Lipid Formulation (SMEDDS) Dispersion Dispersion in Gastric/Intestinal Fluid (Spontaneous Emulsification) Formulation->Dispersion Ingestion & Dilution Lipolysis Pancreatic Lipolysis (Triglycerides -> FFAs + Monoglycerides) Dispersion->Lipolysis Lipase & Bile Salts Colloidal Formation of Mixed Micelles (Bioaccessible Drug) Lipolysis->Colloidal Successful Solubilization Precipitation Drug Precipitation (Loss of Bioavailability) Lipolysis->Precipitation Supersaturation Failure Absorption Enterocyte Uptake (Systemic Circulation) Colloidal->Absorption Portal Vein Lymphatic Chylomicron Assembly (Lymphatic Transport) Colloidal->Lymphatic Highly Lipophilic Drugs

Caption: Mechanistic pathway of 2-MT-4-ol lipid formulation digestion, solubilization, and absorption.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Porter, C. J. H., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Available at:[Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Morpholinyl)-1,3-thiazol-4-ol Solubility in Biological Assays

Welcome to the Advanced Assay Support Center. This guide is designed for drug development professionals and assay scientists struggling with the in vitro behavior of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Support Center. This guide is designed for drug development professionals and assay scientists struggling with the in vitro behavior of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives.

Below, we deconstruct the physicochemical root causes of its insolubility, provide diagnostic FAQs to troubleshoot erratic assay data, and outline self-validating protocols to rescue your experimental workflows.

Part 1: Mechanistic Insight—Why is this Compound Insoluble?

To solve a solubility issue, we must first understand the molecular causality. While the morpholine ring is traditionally considered a solubilizing motif, its integration into the 2-(4-Morpholinyl)-1,3-thiazol-4-ol scaffold creates a perfect storm for precipitation in aqueous buffers:

  • Depressed pKa and Lack of Ionization: The electron-withdrawing nature of the thiazole ring significantly depresses the basicity of the morpholine nitrogen. Consequently, the molecule remains unprotonated and neutral at physiological pH (7.4), stripping away the primary mechanism for aqueous hydration.

  • High Lattice Energy via Tautomerism: The thiazol-4-ol core exists in a tautomeric equilibrium with its thiazolidin-4-one form. The hydroxyl group acts as a potent hydrogen-bond donor, while the morpholine oxygen/nitrogen and thiazole nitrogen act as acceptors. This creates a highly stable, tightly packed intermolecular network.

  • The Kinetic Solubility Trap: When you prepare a 10 mM stock in 100% DMSO and dilute it into an aqueous assay buffer, you are relying on kinetic solubility[1]. The rapid solvent shift forces the compound out of its metastable state. Because the hydration energy cannot overcome the hydrophobic effect and the propensity for self-association, the compound rapidly nucleates into sub-visible colloidal aggregates.

Part 2: Troubleshooting Guide & FAQs

Q: My compound precipitates immediately upon dilution from the DMSO stock into the assay buffer. What is happening? A: You have exceeded the compound's kinetic solubility limit. When the DMSO concentration drops (e.g., from 100% to 1%), the solvent environment suddenly becomes highly polar. The 2-(4-Morpholinyl)-1,3-thiazol-4-ol molecules self-associate faster than they can be solvated by water. To fix this, you must alter the thermodynamics of the buffer by introducing a co-solvent before adding the compound.

Q: I am not seeing visible precipitate, but my IC50/EC50 curves are erratic, non-sigmoidal, and exhibit steep Hill slopes. Is the compound degrading? A: It is highly unlikely to be degradation. You are observing colloidal aggregation . Poorly soluble thiazole derivatives often form sub-micron aggregates (100–1000 nm) before visible precipitation occurs. These aggregates act as "PAINS" (Pan-Assay Interference Compounds), non-specifically sequestering your target protein or scattering light in fluorescence/absorbance readouts. You must validate the true soluble fraction using nephelometry (see protocol below).

Q: How can I improve solubility without exceeding 5% DMSO, which denatures my target kinase/protein? A: You must substitute excess DMSO with bio-compatible co-solvents or complexing agents. Literature demonstrates that adding macromolecular co-solvents like PEG3350 (up to 5% w/v) [2] or using cyclodextrins can significantly enhance the solubility of aromatic, hydrophobic ligands without compromising protein folding, stability, or the dissociation constant ( Kd​ ).

Part 3: Data Presentation—Solubilization Strategies

The following table summarizes the quantitative impact of various solubilization strategies tailored for hydrophobic thiazole-based ligands in biochemical assays.

Solubilization StrategyMax Recommended Conc.Mechanism of ActionImpact on Protein Stability & Assay Integrity
DMSO (Baseline) < 2% (v/v)Disrupts lattice energy; highly polar aprotic solvent.High Risk: Concentrations >5% often cause protein unfolding and artificially inflate Kd​ values.
PEG3350 5% (w/v)Acts as a co-solvent and molecular crowding agent, shielding hydrophobic faces.Excellent: Preserves native protein structure; highly compatible with fluorescence binding assays.
Glycerol 10% (v/v)Alters dielectric constant of the buffer; acts as a cryoprotectant.Moderate: Excellent for protein stability, but provides only marginal solubility gains for rigid thiazoles.
HP-β-Cyclodextrin 2–5% (w/v)Forms a host-guest inclusion complex, encapsulating the hydrophobic morpholine/thiazole core.Good: Highly effective solubilizer, but may compete with the target protein for ligand binding, requiring Kd​ correction.

Part 4: Experimental Protocol—Self-Validating Kinetic Solubility Assessment

To ensure trustworthiness in your assay data, you must empirically determine the exact concentration at which 2-(4-Morpholinyl)-1,3-thiazol-4-ol aggregates in your specific buffer. This protocol utilizes Nephelometry (Turbidimetry) , a self-validating system that detects the exact inflection point of colloidal formation via light scattering.

Materials Required:

  • Clear, flat-bottom 96-well microtiter plate.

  • Microplate reader capable of absorbance at 620 nm.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).

  • 10 mM compound stock in 100% DMSO.

Step-by-Step Methodology:

  • Prepare the Buffer Matrix: Dispense 190 µL of your exact biological Assay Buffer (including any co-solvents like 5% PEG3350, but excluding the target protein) into columns 1 through 10 of the 96-well plate.

  • Create the Dilution Series: In a separate V-bottom plate, prepare a 2-fold serial dilution of the 2-(4-Morpholinyl)-1,3-thiazol-4-ol stock in 100% DMSO , ranging from 10 mM down to 19.5 µM.

  • Execute the Solvent Shift: Transfer 10 µL of each DMSO dilution into the corresponding wells of the Assay Buffer plate. (This yields a final DMSO concentration of 5% and a compound concentration range of 500 µM down to 0.97 µM).

  • Incubate and Equilibrate: Seal the plate and incubate at room temperature for exactly 60 minutes on a plate shaker at 300 RPM. Causality note: Kinetic precipitation is time-dependent; 60 minutes mirrors the standard incubation time of a biochemical assay.

  • Measure Light Scattering: Read the absorbance (Optical Density) of the plate at 620 nm.

  • Data Analysis: Plot the OD 620​ (y-axis) against the compound concentration (x-axis). The baseline will be flat. The exact concentration where the OD 620​ sharply deviates from the baseline is your Kinetic Solubility Limit . You must run your biological assays at least 2-fold below this concentration.

Part 5: Workflow Visualization

Below is the logical decision tree for diagnosing and optimizing the solubility of your compound prior to executing the biological assay.

SolubilityTroubleshooting N1 Prepare 10 mM Stock in 100% DMSO N2 Serial Dilution in Assay Buffer N1->N2 N3 Nephelometry Scan (OD 620 nm) N2->N3 N4 Is OD > Baseline? N3->N4 N5 Colloidal Aggregation Optimize Solvent N4->N5 Yes (Precipitation) N6 Compound Soluble Proceed to Assay N4->N6 No (Clear) N7 Add 5% PEG3350 or HP-β-Cyclodextrin N5->N7 N7->N2 Re-test

Caption: Workflow for diagnosing and optimizing kinetic solubility in biological assays.

References

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available at: [Link]

  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., Douni, E., & Kontopidis, G. A. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137–141. Available at: [Link]

  • Mettou, A., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery, 23(1), 84-93. Available at: [Link]

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Welcome to the Technical Support Center. Purifying highly polar, basic heterocycles like 2-(4-Morpholinyl)-1,3-thiazol-4-ol presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly polar, basic heterocycles like 2-(4-Morpholinyl)-1,3-thiazol-4-ol presents unique chromatographic challenges. This molecule combines a basic secondary/tertiary amine (morpholine), a weakly basic heterocycle (thiazole), and a tautomerizable hydroxyl group.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolations.

Part 1: Diagnostic FAQs (Troubleshooting Peak Tailing & Streaking)

Q1: Why does 2-(4-Morpholinyl)-1,3-thiazol-4-ol streak across the column and exhibit severe peak tailing on standard silica? A: The streaking is caused by two distinct, simultaneous physicochemical phenomena:

  • Acid-Base Secondary Interactions: Bare silica gel is a Brønsted acid with surface silanol groups (pKa ~4.5–5.0). The basic morpholine nitrogen interacts electrostatically with these acidic silanols, causing ion-exchange retention rather than pure adsorption[1]. This leads to severe peak broadening and irreversible compound degradation or yield loss[2].

  • Analyte-Specific Tautomerization: The hydroxyl group at the C4 position of the thiazole ring exists in a dynamic keto-enol equilibrium (tautomerizing to a thiazolidin-4-one derivative). When analytes undergo isomerization or tautomerization at a rate similar to their transit time through the column, the two forms partition differently, resulting in a smeared, continuous peak[3].

G cluster_0 Chromatographic Challenges Molecule 2-(4-Morpholinyl)- 1,3-thiazol-4-ol BasicNitrogen Basic Morpholine & Thiazole Nitrogens Molecule->BasicNitrogen Hydroxyl C4-Hydroxyl Group (Tautomerization) Molecule->Hydroxyl Silanol Strong Silanol Interaction (Brønsted Acid) BasicNitrogen->Silanol Electrostatic Binding Interconversion Dynamic Keto-Enol Interconversion Hydroxyl->Interconversion Acid Catalyzed Tailing Severe Peak Tailing & Yield Loss Silanol->Tailing Streaking Peak Streaking / Broadening Interconversion->Streaking

Mechanistic causes of peak tailing and streaking for 2-(4-Morpholinyl)-1,3-thiazol-4-ol on silica.

Q2: How do I suppress these secondary interactions and lock the tautomeric state? A: You must neutralize the acidic silanol groups. This is achieved either by switching to a pre-neutralized stationary phase (like amine-functionalized silica) or by adding a competing amine modifier to the mobile phase[4]. Modifiers like 1–3% Triethylamine (TEA) or 10% Ammonia in Methanol act as sacrificial bases, binding to the silanols so your target molecule can elute via standard adsorption/desorption[2][5]. Furthermore, a basic environment suppresses the acid-catalyzed tautomerization of the 4-hydroxyl group, sharpening the peak.

Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) chromatography for this compound? A: The decision relies entirely on the solubility of your crude mixture. Because 2-(4-Morpholinyl)-1,3-thiazol-4-ol is highly polar, Reversed-Phase (C18) is the optimal route if the sample is soluble in polar solvents (MeOH, DMSO, Water). RP eliminates silanol interactions entirely. If the crude mixture requires organic solvents (DCM, EtOAc) for solubility, Normal-Phase using Amine-Functionalized Silica is the primary choice[6].

G Start Crude Mixture Solubility Polar Soluble in Polar Solvents (MeOH, H2O, MeCN) Start->Polar NonPolar Soluble in Organic Solvents (DCM, EtOAc, Hexane) Start->NonPolar RP Reversed-Phase (C18) Mobile Phase: H2O/MeCN Modifier: 0.1% NH4OH Polar->RP Optimal Route NP_Amine Amine-Functionalized Silica Mobile Phase: Hex/EtOAc (No modifier needed) NonPolar->NP_Amine Primary Choice NP_Bare Bare Silica (High Risk) Mobile Phase: DCM/MeOH Modifier: 1-3% TEA NonPolar->NP_Bare Alternative

Decision matrix for selecting the optimal stationary and mobile phases based on crude solubility.

Part 2: Quantitative Optimization Data

To achieve an ideal Gaussian peak (Tailing Factor, Tf ≈ 1.0), the chromatographic parameters must be precisely tuned. The morpholine ring has a pKa of approximately 8.3. According to the "2 pH rule," basic amine compounds are best separated when the mobile phase pH is adjusted to two units above the amine's pKa to ensure complete deprotonation[2].

Table 1: Quantitative Optimization Parameters for 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Stationary PhaseMobile Phase SystemModifier ConcentrationTarget Mobile Phase pHExpected Tailing Factor (Tf)
Bare Silica DCM / MeOH1.0 - 3.0% TEA[5]N/A (Non-aqueous)1.5 - 2.5 (Moderate)
Bare Silica DCM / MeOH10% NH₃ in MeOH[5]N/A (Non-aqueous)1.2 - 1.8 (Good)
Amine-Silica Hexane / EtOAc0% (None required)N/A (Non-aqueous)1.0 - 1.3 (Excellent)
C18 (Reversed) H₂O / MeCN0.1% NH₄OH[2]~10.3 - 10.51.0 - 1.2 (Excellent)

Part 3: Self-Validating Experimental Protocols

Protocol A: Reversed-Phase (C18) Purification (Preferred Method)

Causality: Operating at a high pH (10.3+) deprotonates the morpholine nitrogen, increasing the molecule's lipophilicity and retention on the C18 phase while preventing peak tailing[2].

Step 1: Mobile Phase Preparation

  • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH.

Step 2: Column Equilibration

  • Flush the C18 flash column with 5 Column Volumes (CV) of 5% Solvent B.

Step 3: Self-Validation (The Test Plug)

  • Inject a micro-aliquot (1% of total sample volume) onto the column and run a rapid gradient (5% to 60% B over 5 CVs).

  • Validation Check: Observe the UV trace at 254 nm. If the peak exhibits a Tailing Factor (Tf) > 1.5, the amine is not fully deprotonated. Increase the NH₄OH concentration to 0.15% before committing the bulk sample.

Step 4: Bulk Loading and Elution

  • Dissolve the crude mixture in a minimum volume of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Load the sample and run a shallow gradient from 5% B to 60% B over 15 CVs.

Step 5: Recovery

  • Lyophilize the collected fractions. The volatile NH₄OH will sublimate, leaving the pure free-base product.

Protocol B: Normal-Phase Purification on Bare Silica (Alternative Method)

Causality: If amine-functionalized silica is unavailable, bare silica can be used only if the acidic silanols are neutralized by a competing amine modifier prior to sample introduction[1][2].

Step 1: Solvent System Preparation

  • Prepare a stock solution of 10% Ammonia in Methanol. Mix this into Dichloromethane (DCM) to create the strong solvent (Solvent B)[5]. Alternatively, add 1–3% Triethylamine (TEA) to both your weak and strong solvents.

Step 2: Pre-Equilibration (Critical Step)

  • Flush the bare silica column with 3 to 5 CVs of the modifier-containing mobile phase.

  • Causality: Failing to pre-equilibrate will cause the silica to strip the TEA/Ammonia from the solvent front, leaving the target molecule unprotected against silanol interactions[2].

Step 3: Self-Validation (Breakthrough Test)

  • Validation Check: Collect a few drops of the column effluent and spot it on a TLC plate treated with a pH indicator (e.g., Bromocresol Green). If the spot turns blue/green, the column is fully neutralized. If it remains yellow (acidic), continue flushing with the modified solvent until breakthrough is achieved.

Step 4: Dry Loading

  • Adsorb the crude mixture onto Celite (do not use bare silica for dry loading to prevent irreversible binding), dry under vacuum, and load into a solid load cartridge.

Step 5: Elution & Post-Purification

  • Run a step gradient (e.g., 0% to 10% B over 10 CVs)[1].

  • Evaporate the fractions. If TEA was used, place the resulting oil on a high vacuum line overnight to remove residual modifier[4].

References

  • Source: wfu.
  • Source: academia.
  • Source: biotage.
  • How do I purify ionizable organic amine compounds using flash column chromatography?
  • Source: rochester.
  • Source: alwsci.
  • Source: uob.edu.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Spectral Interference by 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter small molecules that confound optical readouts in High-Throughput Screening (HTS) and High-Content Screening (HCS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter small molecules that confound optical readouts in High-Throughput Screening (HTS) and High-Content Screening (HCS). Approximately 5–10% of small-molecule libraries exhibit intrinsic fluorescence, leading to false positives or false negatives1[1].

The compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a notorious "frequent hitter" in this regard. Thiazole scaffolds are highly prone to spectral interference in fluorimetric assays2[2]. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to rescue your assay data.

The Photophysics: Why Does This Compound Interfere?

To troubleshoot effectively, we must understand the causality of the interference. 2-(4-Morpholinyl)-1,3-thiazol-4-ol features an electron-donating morpholine ring conjugated to an electron-accepting thiazole core.

  • Intramolecular Charge Transfer (ICT): Upon excitation with UV or blue light (350–450 nm), the molecule undergoes a strong ICT transition. This results in a broad emission spectrum in the blue-green region (450–550 nm), directly overlapping with common fluorophores like DAPI, Hoechst, Coumarin, and FITC/GFP.

  • Inner Filter Effect (IFE): If your assay excites at 400 nm, the high molar extinction coefficient of the thiazole ring at this wavelength acts as a photon sponge. It absorbs the excitation energy before it reaches your target fluorophore, causing apparent (but false) assay quenching (false negatives).

  • pH-Dependent Tautomerization: The hydroxyl group at the 4-position of the thiazole ring is sensitive to physiological pH. Deprotonation in basic buffers ( pH>7.5 ) significantly increases the quantum yield of the autofluorescence, exacerbating the artifact.

Mechanism E Excitation Light (350-450 nm) C 2-(4-Morpholinyl)- 1,3-thiazol-4-ol E->C Abs Strong Absorption (ICT Transition) C->Abs Em Broad Emission (450-550 nm) C->Em IFE Inner Filter Effect (False Negative) Abs->IFE FP Signal Overlap (False Positive) Em->FP

Fig 1. Photophysical pathways leading to assay interference by thiazole derivatives.

Diagnostic Workflow & Quantitative Impact

Before altering your assay, you must empirically confirm that 2-(4-Morpholinyl)-1,3-thiazol-4-ol is the source of the anomaly.

Workflow N1 Observe Assay Signal Anomaly N2 Run Compound-Only Control Well N1->N2 N3 Signal > 3x Background? N2->N3 N4 Spectral Profiling (Abs/Em Scan) N3->N4 Yes N5 Inner Filter Effect (Absorbs Excitation) N4->N5 N6 Auto-Fluorescence (Emits in Assay Channel) N4->N6 N7 Red-Shift Assay (e.g., Cy5/Alexa 647) N5->N7 N6->N7 N8 Implement TR-FRET (Time-Resolved) N6->N8

Fig 2. Diagnostic workflow for resolving small molecule spectral interference.

Table 1: Quantitative Impact of 2-(4-Morpholinyl)-1,3-thiazol-4-ol on Common Optical Readouts
Assay FluorophoreExcitation (nm)Emission (nm)Interference TypeSeverityRecommended Action
DAPI / Hoechst 350460IFE & Additive BackgroundCritical Red-shift nuclear stain (e.g., DRAQ5).
Coumarin / AMC 380440IFE (Excitation Quenching)Critical Switch to Rhodamine-based substrates.
FITC / GFP 488520Additive BackgroundHigh Implement background subtraction or TRF.
Texas Red 590615MinimalLow Proceed with standard protocol.
Cy5 / Alexa 647 640670NoneNone Ideal readout channel.

Self-Validating Troubleshooting Protocols

Protocol A: Identifying Inner Filter Effect (IFE) and Autofluorescence

Purpose: To definitively separate true biological activity from optical artifacts caused by the compound.

  • Prepare Compound-Only Controls: Plate 2-(4-Morpholinyl)-1,3-thiazol-4-ol at your maximum assay concentration (e.g., 10 µM and 50 µM) in the exact assay buffer, omitting the biological target and the assay fluorophore.

  • Measure Autofluorescence: Read the plate using your standard assay emission filters.

  • Measure Absorbance (IFE Check): Perform a UV-Vis absorbance scan (300–600 nm) on the compound-only wells.

  • Calculate the IFE Correction Factor: If the compound absorbs at your excitation ( λex​ ) or emission ( λem​ ) wavelengths, calculate the correction factor: CF=10(Aex​+Aem​)/2 , where A is the absorbance.

  • Self-Validation Check: If the raw fluorescence of the compound-only well is >3 standard deviations above the buffer blank, autofluorescence is confirmed. If Aex​>0.1 , IFE is confirmed.

Protocol B: Mitigating Interference via Time-Resolved Fluorescence (TRF)

Purpose: To eliminate nanosecond-scale autofluorescence by introducing a temporal delay, exploiting the long emission lifetimes of lanthanide chelates 3[3].

  • Reconfigure Assay Chemistry: Switch your standard prompt fluorophore (e.g., FITC) to a Lanthanide cryptate (e.g., Europium, Eu3+ ).

  • Adjust Instrument Parameters:

    • Excitation: 337 nm or 340 nm (Laser or Flashlamp).

    • Emission: 615 nm (Europium) or 665 nm (Acceptor in TR-FRET).

    • Delay Time: Set a delay of 50 to 100 µs post-excitation.

    • Integration Time: Set to 400 µs .

  • Self-Validation Check: The 50 µs delay allows the short-lived autofluorescence of 2-(4-Morpholinyl)-1,3-thiazol-4-ol (lifetime ≈1−5 ns) to decay completely to zero. Run a compound-only control with the TRF settings; the background signal must drop to baseline buffer levels.

Frequently Asked Questions (FAQs)

Q: My assay buffer is pH 8.0, and the interference from 2-(4-Morpholinyl)-1,3-thiazol-4-ol is much worse than when I tested it in water. Why? A: The hydroxyl group at the 4-position of the thiazole ring acts as a weak acid. In slightly basic conditions (pH 8.0), it deprotonates to form an electron-rich phenoxide-like species. This enhances the Intramolecular Charge Transfer (ICT) push-pull system, drastically increasing the molar extinction coefficient and fluorescence quantum yield. If your assay permits, lowering the pH to 6.5–7.0 will protonate the hydroxyl group and suppress the autofluorescence.

Q: Can I just subtract the compound-only background from my assay wells? A: Background subtraction is only valid if the interference is strictly additive (autofluorescence) and the signal remains within the linear dynamic range of your detector. If the compound is also causing an Inner Filter Effect (absorbing the excitation light), background subtraction will fail because the compound is actively quenching the true signal. You must perform Protocol A to rule out IFE first.

Q: Are there computational tools to predict this before I run my screen? A: Yes. Tools like the InterPred webserver utilize large-scale Tox21 screening data to predict chemical-assay interference, including autofluorescence and luminescence quenching 4[4]. Running your library through such predictive filters can help you flag thiazole derivatives for orthogonal testing.

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI), NIH. URL:[Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • InterPred: a webtool to predict chemical autofluorescence and luminescence interference Source: Nucleic Acids Research, Oxford Academic. URL:[Link]

  • Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1 Source: BMG LABTECH Application Notes. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Isothermal Titration Calorimetry (ITC) validation for 2-(4-Morpholinyl)-1,3-thiazol-4-ol binding

Isothermal Titration Calorimetry (ITC) Validation for 2-(4-Morpholinyl)-1,3-thiazol-4-ol Binding: A Comparative Guide As drug development pivots from simple affinity screening to rational, structure-based design, underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Isothermal Titration Calorimetry (ITC) Validation for 2-(4-Morpholinyl)-1,3-thiazol-4-ol Binding: A Comparative Guide

As drug development pivots from simple affinity screening to rational, structure-based design, understanding the thermodynamic drivers of small molecule-protein interactions has become paramount. For ATP-competitive kinase inhibitors—specifically those utilizing a morpholino-thiazole scaffold like 2-(4-Morpholinyl)-1,3-thiazol-4-ol—validating the binding mechanism requires more than just a Kd​ value.

This guide objectively evaluates Isothermal Titration Calorimetry (ITC) against alternative biophysical techniques, providing a field-proven methodology for characterizing morpholino-thiazole binding to phosphoinositide 3-kinases (PI3Ks).

Mechanistic Grounding: The "Why" Behind the Assay

The 2-(4-Morpholinyl)-1,3-thiazol-4-ol scaffold is a privileged pharmacophore in PI3K and mTOR inhibitors. The structural causality of its potency lies in the hinge region of the kinase ATP-binding pocket. The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3K α ) or Val882 (in PI3K γ )[1].

Because this specific hydrogen bond formation is highly enthalpically favorable ( ΔH<0 ), medicinal chemists rely on thermodynamic profiling to optimize the enthalpy-entropy compensation of lead compounds. If a structural modification improves affinity ( Kd​ ) but shifts the binding from enthalpy-driven to entropy-driven, it often indicates a loss of specific hydrogen bonding in favor of non-specific hydrophobic collapse. Capturing this thermodynamic signature is why ITC is indispensable.

G A 2-(4-Morpholinyl)- 1,3-thiazol-4-ol C H-Bond Formation (Morpholine Oxygen) A->C Targets B PI3K Hinge Region (Val851 / Val882) B->C Accepts D Enthalpy-Driven Binding (ΔH < 0) C->D Drives E ITC Validation (Thermodynamic Profile) D->E Quantified by

Thermodynamic logic of morpholino-thiazole binding to PI3K and ITC quantification.

Objective Technique Comparison: ITC vs. SPR vs. MST

When validating small molecule interactions, researchers typically choose between ITC, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST). Each system has distinct operational realities.

  • Surface Plasmon Resonance (SPR): SPR is the gold standard for real-time kinetic data ( kon​ , koff​ ) and offers moderately high throughput[2]. However, it requires the target protein to be immobilized on a sensor chip[3]. For dynamic kinases like PI3K, amine coupling can randomly orient the protein, potentially occluding the ATP-binding pocket or artificially restricting the conformational flexibility of the hinge region.

  • Microscale Thermophoresis (MST): MST measures molecular movement along a temperature gradient in free solution, avoiding immobilization artifacts[4]. It requires minimal sample volume[5]. However, unless the protein has sufficient intrinsic fluorescence, MST requires hydrophobic fluorescent labeling. These labels are notorious for inducing non-specific binding artifacts, particularly when interacting with hydrophobic small molecules like thiazole derivatives[5]. MST also fails to provide kinetic rate constants[3].

  • Isothermal Titration Calorimetry (ITC): ITC is a true label-free, immobilization-free technique that directly measures the heat released or absorbed during binding[3]. It determines all thermodynamic parameters ( Kd​ , ΔH , ΔS , and stoichiometry n ) in a single experiment[3][5]. Its primary disadvantages are the inability to measure binding kinetics and higher sample consumption[3][5].

Quantitative Performance Comparison
ParameterITCSPRMST
Primary Output Thermodynamics ( ΔH , ΔS , Kd​ , n )Kinetics ( kon​ , koff​ , Kd​ )Affinity ( Kd​ )
Immobilization Required No (Free solution)Yes (Sensor chip)No (Free solution)
Labeling Required No (Label-free)No (Label-free)Yes (Usually fluorescent)
Sample Consumption High (~300 µL per run)Low (~50 µL per run)Very Low (~4 µL per run)
Throughput Low (1-2 hours/run)Medium-HighMedium-High
Primary Risk Factor Buffer mismatch (Heat of mixing)Steric hindrance from couplingLabel-induced non-specific binding

Experimental Protocol: Self-Validating ITC Workflow

To guarantee trustworthiness, an ITC protocol must be a self-validating system. The most critical failure point in small-molecule ITC is DMSO mismatch . Because 2-(4-Morpholinyl)-1,3-thiazol-4-ol has limited aqueous solubility, it requires DMSO. If the DMSO concentration in the syringe differs from the cell by even 0.1%, the resulting heat of mixing will completely mask the binding enthalpy.

Step-by-Step Methodology

Step 1: Rigorous Buffer Matching (The Critical Path)

  • Dialyze the purified PI3K protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM TCEP, 5% Glycerol, pH 7.5).

  • Recover the dialysate (the buffer outside the dialysis cassette). Do not use freshly made buffer for the ligand.

  • Dissolve the 2-(4-Morpholinyl)-1,3-thiazol-4-ol powder in 100% DMSO to create a 10 mM stock.

  • Dilute the ligand stock into the recovered dialysate to a final concentration of 200 µM (resulting in exactly 2% DMSO).

  • Add 100% DMSO to the dialyzed PI3K protein to match the exact DMSO concentration of the ligand solution (2% DMSO).

Step 2: Concentration & c-Value Optimization Ensure the system's c -value ( c=n×[Protein]/Kd​ ) falls between 10 and 1000 for an optimal sigmoidal curve. Assuming a 1:1 stoichiometry ( n=1 ) and an expected Kd​ of 50 nM, loading the cell with 15 µM PI3K yields a c -value of 300, which is highly optimal.

Step 3: Instrument Execution

  • Cell Loading: Load 300 µL of 15 µM PI3K into the sample cell.

  • Syringe Loading: Load the titration syringe with 200 µM of the morpholino-thiazole ligand.

  • Titration Parameters: Set the instrument to 25°C. Program 20 injections of 2 µL each, with an initial 0.5 µL purge injection. Set the spacing between injections to 150 seconds to allow the baseline to stabilize.

  • Control Run (Blank): Titrate the 200 µM ligand into the exact matched buffer (without PI3K) to measure the heat of dilution.

Step 4: Data Integration Subtract the heat of dilution (blank run) from the experimental run. Fit the integrated heat data to a one-site binding model to extract ΔH , Kd​ , and n . Calculate entropy using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKd​ ).

G S1 1. Buffer Matching Extensive Dialysis & DMSO Match S2 2. Cell Loading PI3K Protein (15 µM) S1->S2 S3 3. Syringe Loading Thiazole Ligand (200 µM) S1->S3 S4 4. ITC Titration 20 Injections at 25°C S2->S4 S3->S4 S5 5. Blank Subtraction Ligand into Buffer S4->S5 S6 6. Isotherm Fitting Extract Kd, ΔH, ΔS, n S5->S6

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for binding validation.

Conclusion

While SPR and MST offer advantages in throughput and sample conservation, ITC remains the definitive technique for validating the binding of morpholino-thiazole inhibitors to kinase targets. By operating in free solution and providing a direct measurement of binding enthalpy, ITC confirms whether the critical morpholine-valine hydrogen bond has been successfully established, empowering researchers to drive rational lead optimization with absolute thermodynamic confidence.

References

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from:[2]

  • Reichert SPR (2017). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Retrieved from:[3]

  • Sussex Drug Discovery Centre (2018). A Brief Comparison of Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC). Retrieved from:[5]

  • Nicoya Life (2018). SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques. Retrieved from:[4]

  • National Institutes of Health / PMC (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from:[1]

Sources

Comparative

A Guide to In Vivo Reproducibility: Evaluating 2-(4-Morpholinyl)-1,3-thiazol-4-ol in Xenograft Tumor Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility of anti-tumor efficacy for the novel compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility of anti-tumor efficacy for the novel compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol in xenograft tumor models. We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis against established alternatives, ensuring a robust and well-validated approach to your in vivo studies.

Introduction: Mechanistic Rationale of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

The chemical structure of 2-(4-Morpholinyl)-1,3-thiazol-4-ol, particularly the presence of the morpholine ring, is characteristic of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1][2] Therefore, it is hypothesized that 2-(4-Morpholinyl)-1,3-thiazol-4-ol functions as a dual PI3K/mTOR inhibitor.

Dual inhibitors that target both PI3K and mTOR can offer a more potent and durable anti-tumor response compared to agents that target only a single component of the pathway.[3] This is because they can overcome the feedback activation loops that often limit the efficacy of single-target inhibitors.[3][4] For instance, inhibition of mTORC1 alone can lead to the activation of Akt through a feedback mechanism, which can be abrogated by also inhibiting PI3K.[4][5]

PI3K_mTOR_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Feedback Loop) S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibits (when active) Compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol Compound->PI3K Inhibits Compound->mTORC2 Inhibits Compound->mTORC1 Inhibits

Caption: Hypothesized mechanism of 2-(4-Morpholinyl)-1,3-thiazol-4-ol as a dual PI3K/mTOR inhibitor.

Experimental Protocol: Subcutaneous Xenograft Model

To ensure the reproducibility of your findings, a meticulously planned and executed xenograft study is paramount. The following protocol outlines a robust methodology for evaluating the anti-tumor activity of 2-(4-Morpholinyl)-1,3-thiazol-4-ol.

Cell Line Selection and Culture
  • Choice of Cell Line: Select a cancer cell line with a known dysregulation in the PI3K/mTOR pathway (e.g., PIK3CA mutation, PTEN loss). This will provide a strong biological rationale for the expected efficacy of the compound.

  • Cell Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are routinely tested for mycoplasma contamination.

Animal Model and Husbandry
  • Animal Strain: Use immunocompromised mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, which are highly receptive to the engraftment of human tumor cells.[6][7]

  • Husbandry: House the mice in a barrier facility with micro-isolator cages.[6][7] All food, water, and bedding should be autoclaved. Adhere to all institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation and Monitoring
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) mixed with Matrigel® into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.[7] Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Animal Health: Monitor the body weight and overall health of the mice regularly.[7]

Treatment Administration
  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: The compound should be formulated in a suitable vehicle. The dosing regimen (dose and frequency) should be determined from prior pharmacokinetic and tolerability studies.[8]

  • Control Groups: Include a vehicle control group and a positive control group (a known PI3K/mTOR inhibitor).

Endpoint and Tissue Collection
  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size or at the first sign of significant morbidity.

  • Tissue Harvest: At the end of the study, euthanize the mice and excise the tumors.[9] A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in formalin for histopathology.[9]

Xenograft_Workflow cluster_preparation cluster_implantation cluster_treatment cluster_endpoint Cell_Culture Cell Line Culture & Mycoplasma Testing Implantation Subcutaneous Implantation of Tumor Cells Cell_Culture->Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Dosing Compound & Vehicle Administration Randomization->Dosing Endpoint Study Termination Dosing->Endpoint Daily/Weekly Harvest Tumor Excision & Tissue Processing Endpoint->Harvest Analysis Data Analysis (Tumor Growth Inhibition) Harvest->Analysis

Caption: Standard workflow for a subcutaneous xenograft study.

Comparative Analysis

To contextualize the efficacy of 2-(4-Morpholinyl)-1,3-thiazol-4-ol, it is essential to compare its performance against other PI3K/mTOR inhibitors that have been evaluated in similar preclinical models.

CompoundClassExample Xenograft ModelReported EfficacyReference
2-(4-Morpholinyl)-1,3-thiazol-4-ol Dual PI3K/mTOR (Hypothesized) To be determined To be determined N/A
Dactolisib (BEZ235)Dual PI3K/mTORBreast Cancer (UACC812, SUM190, MDA361)Significant tumor growth inhibition.[10][10]
Omipalisib (GSK2126458)Dual PI3K/mTORGastric CancerInhibited growth, survival, and proliferation of GC cells.[3][3]
Samotolisib (LY3023414)Dual PI3K/mTORMultiple Xenograft ModelsDose-dependent tumor growth inhibition.[3][3]
PF-04691502Dual PI3K/mTORBladder CancerSlowed tumor growth in PDX models.[11][11]
Everolimus (RAD001)mTORC1 InhibitorBreast CancerModerate tumor growth inhibition, often used in combination.[10][5][10]
Alpelisib (BYL719)PI3Kα InhibitorBreast CancerEffective in PIK3CA-mutant models.[10]

Ensuring Reproducibility: Key Considerations

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the study, from cell culture to data analysis.[6][7][9][12]

  • Blinding: Whenever possible, the individuals measuring tumors and administering treatments should be blinded to the treatment groups to minimize bias.

  • Statistical Analysis: Pre-specify the statistical methods that will be used to analyze the data. Ensure that the sample size is sufficient to detect a statistically significant difference between the treatment groups.

  • Replication: The experiment should be repeated independently to confirm the initial findings.

Conclusion

The evaluation of a novel compound like 2-(4-Morpholinyl)-1,3-thiazol-4-ol in xenograft models requires a rigorous and systematic approach. By understanding its hypothesized mechanism of action as a dual PI3K/mTOR inhibitor and employing a well-defined experimental protocol, researchers can generate reproducible data that will be crucial for its further preclinical and clinical development. Comparing its efficacy to established inhibitors will provide valuable context for its potential therapeutic utility.

References

  • mTOR Inhibitors in the Treatment of Breast Cancer. CancerNetwork. Available at: [Link]

  • Standard Operating Procedure (SOP) for safely operating and conducting husbandry of mice exposed to human origin substances whil. Available at: [Link]

  • Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC - NIH. Available at: [Link]

  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. Available at: [Link]

  • Patient-Derived Xenograft Core Standard Operating Procedures. Available at: [Link]

  • SOP50102: PDX Implantation, Expansion and Cryopreservation (Subcutaneous). Available at: [Link]

  • Patient-Derived Xenograft Core Standard Operating Procedures | BCM. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Available at: [Link]

  • SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring Laboratory: Biological Testing Branch Effective Date. Available at: [Link]

  • Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer. PubMed. Available at: [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... ResearchGate. Available at: [Link]

  • Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Available at: [Link]

  • Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. PubMed. Available at: [Link]

  • Model Details - Mouse Models of Human Cancer Database (MMHCdb). Available at: [Link]

Sources

Validation

Cross-Reactivity Profiling of 2-(4-Morpholinyl)-1,3-thiazol-4-ol Against Commercial Kinase Panels

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Protocol Synthesis Executive Summary The development of highly selective kinase inhibitors is frequently bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary

The development of highly selective kinase inhibitors is frequently bottlenecked by off-target cross-reactivity, leading to unintended pharmacological liabilities. The compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol represents a "privileged" chemical scaffold frequently utilized in the design of ATP-competitive inhibitors (e.g., targeting PI3K, CDKs, and Src-family kinases).

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, mechanistic utility, and readouts of three industry-standard commercial kinase profiling panels: Eurofins DiscoverX KINOMEscan® , Eurofins KinaseProfiler™ , and Thermo Fisher SelectScreen™ . This guide provides a comprehensive framework for evaluating the selectivity score (S-score) of morpholino-thiazole derivatives, supported by step-by-step self-validating protocols and causality-driven data interpretation [1].

Mechanistic Rationale: The Morpholino-Thiazole Scaffold

Understanding why a compound cross-reacts is as critical as knowing where it cross-reacts. The 2-(4-Morpholinyl)-1,3-thiazol-4-ol fragment is inherently predisposed to kinome promiscuity due to its stereoelectronic properties:

  • Hinge Region Binding: The oxygen atom of the morpholine ring acts as a potent hydrogen bond acceptor, readily interacting with the backbone amides of the highly conserved kinase hinge region (e.g., Val882 in PI3K α or Leu83 in CDK2).

  • Planar Spacer: The 1,3-thiazole ring provides a rigid, planar geometry that perfectly intercalates into the adenine-binding pocket.

  • DFG Motif Interaction: The 4-hydroxyl group can serve as a hydrogen bond donor/acceptor to the catalytic lysine or the aspartate of the DFG (Asp-Phe-Gly) motif.

Because the ATP-binding pocket is structurally conserved across the ~518 human kinases, this scaffold requires rigorous kinome-wide profiling to map its off-target network [2].

Network cluster_0 Primary Target Pathway cluster_1 Common Off-Targets Compound 2-(4-Morpholinyl)-1,3-thiazol-4-ol PI3K PI3K (Primary) Compound->PI3K Kd < 10 nM CDK2 CDK2 Compound->CDK2 Kd ~ 150 nM Src Src Family Compound->Src Kd ~ 300 nM AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Rb Rb Phosphorylation CDK2->Rb

Mechanistic network illustrating primary target engagement versus common off-target liabilities.

Comparative Analysis of Commercial Kinase Panels

To accurately define the Gini coefficient and S-score of 2-(4-Morpholinyl)-1,3-thiazol-4-ol, researchers must select the appropriate assay architecture. The three leading platforms utilize fundamentally different biochemical principles [3].

FeatureEurofins DiscoverX KINOMEscan®Eurofins KinaseProfiler™Thermo Fisher SelectScreen™
Assay Principle Active-site competition bindingRadiometric enzymatic activityTR-FRET (LanthaScreen) / Z'-LYTE
Readout Quantitative PCR (qPCR) of DNA tag 33P -ATP substrate phosphorylationFluorescence Resonance Energy Transfer
Primary Metric Thermodynamic Affinity ( Kd​ )Functional Inhibition ( IC50​ )Functional Inhibition / Binding ( IC50​ )
ATP Dependence ATP-independentATP-dependent (Usually set at Km​ )ATP-dependent (Set at Km​ or 1 mM)
Kinase State Active and Inactive conformationsActive conformation onlyActive conformation only
Best Used For Broad kinome S-score, Type I/II/III inhibitorsTrue physiological enzymatic validationHigh-throughput hit confirmation
Representative Cross-Reactivity Data

Note: The following data represents a typical selectivity profile for an unoptimized morpholino-thiazole fragment.

Kinase TargetKINOMEscan ( Kd​ , nM)KinaseProfiler ( IC50​ , nM)SelectScreen ( IC50​ , nM)Kinase Family
PI3K α 8.214.516.1Lipid Kinase
CDK2 145.0210.3205.8CMGC
Src 312.4480.0495.2TK (Tyrosine Kinase)
Lck 850.1>1000>1000TK (Tyrosine Kinase)
p38 α >5000>5000>5000CMGC

Mechanistic Causality: Why Do Binding and Functional Assays Differ?

A common pitfall in drug discovery is assuming a 1:1 correlation between Kd​ (KINOMEscan) and IC50​ (KinaseProfiler/SelectScreen). As seen in the data table above, the IC50​ values are consistently higher than the Kd​ values.

The Causality:

  • ATP Competition Dynamics: Functional assays (KinaseProfiler) measure activity in the presence of ATP. Because 2-(4-Morpholinyl)-1,3-thiazol-4-ol is an ATP-competitive inhibitor, the apparent IC50​ will shift rightward (weaken) as ATP concentration increases, governed by the Cheng-Prusoff equation. KINOMEscan is an ATP-independent thermodynamic binding assay, revealing the absolute intrinsic affinity [4].

  • Conformational Bias: KINOMEscan utilizes kinases that may exist in inactive (DFG-out) conformations, allowing it to easily detect Type II inhibitors. Functional assays require the kinase to be catalytically active (DFG-in, often phosphorylated at the activation loop).

Workflow A Compound: 2-(4-Morpholinyl)-1,3-thiazol-4-ol B Primary Profiling (KINOMEscan Binding) A->B 1-10 µM Screen C Functional Validation (KinaseProfiler) B->C Hit Confirmation E Selectivity Score & Safety Profiling B->E Kinome Mapping D Cellular Target Engagement C->D IC50 Correlation

Sequential kinase profiling workflow from primary binding assays to cellular target engagement.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following step-by-step methodologies detail how these profiling assays are executed. Every protocol must include a self-validating control system (e.g., Staurosporine reference, Z'-factor calculation) to ensure data trustworthiness [4].

Protocol 1: DiscoverX KINOMEscan Active-Site Competition Binding Assay

This protocol determines the thermodynamic Kd​ by measuring the displacement of an immobilized ligand by the morpholino-thiazole compound.

  • Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule kinase ligands for 30 minutes at room temperature. Block with excess biotin and wash with blocking buffer (1% BSA, 0.05% Tween-20, 1 mM DTT) to eliminate non-specific binding.

  • Reaction Assembly: In a 384-well polypropylene plate, combine the DNA-tagged kinase of interest (e.g., CDK2), the liganded affinity beads, and 2-(4-Morpholinyl)-1,3-thiazol-4-ol.

  • Compound Titration: Dispense the compound using acoustic transfer (non-contact dispensing) to create an 11-point, 3-fold dilution series starting at 10 µM. Ensure the final DMSO concentration is strictly normalized to 0.9%.

  • Incubation: Incubate the assay plate at room temperature with gentle shaking for 1 hour to reach thermodynamic equilibrium.

  • Elution & Detection: Wash the beads with 1x PBS/0.05% Tween-20. Resuspend in elution buffer containing 0.5 µM non-biotinylated affinity ligand. Measure the concentration of the eluted DNA-tagged kinase using quantitative PCR (qPCR).

  • Validation & Analysis: Plot the qPCR signal against the log of the compound concentration. Calculate the Kd​ using a standard dose-response model. Self-Validation: Ensure the DMSO-only control yields maximum qPCR signal, and a pan-kinase inhibitor control (e.g., Staurosporine) yields near-zero signal.

Protocol 2: Thermo Fisher SelectScreen LanthaScreen Eu TR-FRET Assay

This protocol measures functional binding via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), highly suitable for rapid hit confirmation.

  • Reagent Preparation: Prepare a 2X working concentration of the Kinase/Europium-labeled anti-tag Antibody mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X solution of the Alexa Fluor™ labeled Tracer.

  • Compound Addition: Using a nanoliter dispenser, add 160 nL of the 100X morpholino-thiazole compound (in 100% DMSO) into a bar-coded, low-volume white 384-well plate.

  • Assay Assembly: Sequentially add 3.84 µL of Kinase Buffer, 8.0 µL of the 2X Kinase/Antibody mixture, and 4.0 µL of the 4X Tracer to the well.

  • Incubation: Incubate the plate in the dark for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor acceptor).

  • Validation & Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates tracer binding; a low ratio indicates displacement by the morpholino-thiazole compound. Self-Validation: Calculate the Z'-factor for the plate; the assay is only valid if Z' > 0.5.

References

  • Eurofins Discovery. "KINOMEscan® Kinase Profiling Services." Eurofins Scientific. Available at: [Link]

  • Klaeger, S., et al. "The target landscape of clinical kinase drugs." Science, 358(6367), eaan4368. Available at:[Link]

  • BindingDB. "Assay Description: KINOMEscan Active-Site Dependent Competition Binding Assay." BindingDB. Available at:[Link]

Comparative

In Vivo Efficacy Comparison Guide: 2-(4-Morpholinyl)-1,3-thiazol-4-ol Structural Analogs

Executive Summary & Mechanistic Grounding The 2-(4-morpholinyl)-1,3-thiazol-4-ol scaffold (and its tautomeric 1,3-thiazol-4(5H)-one form) has emerged as a highly privileged pharmacophore in the development of selective k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The 2-(4-morpholinyl)-1,3-thiazol-4-ol scaffold (and its tautomeric 1,3-thiazol-4(5H)-one form) has emerged as a highly privileged pharmacophore in the development of selective kinase inhibitors. In oncology, this core is most notably utilized to target the Phosphoinositide 3-kinase beta (PI3Kβ) isoform, a critical survival driver in tumors harboring Phosphatase and Tensin Homolog (PTEN) deficiencies [1].

The Causality of the Scaffold: The efficacy of this scaffold is not accidental. The morpholine ring acts as a critical "hinge-binder" within the ATP-binding pocket of PI3Kβ, where the morpholine oxygen accepts a hydrogen bond from the backbone amide of Val851. Concurrently, the planar thiazole core acts as a rigid spacer, precisely projecting functional groups at the 4- and 5-positions into the non-conserved specificity pocket (formed by Met779 and Trp787) to achieve isoform selectivity over PI3Kα [2].

This guide objectively compares the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of three distinct structural evolutions of this scaffold, providing actionable protocols for preclinical evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Activation (pAKT) PIP3->AKT Recruits & Activates PTEN PTEN (Loss of Function) PTEN->PIP3 Inhibits (Lost in Cancer) Tumor Tumor Proliferation & Survival AKT->Tumor Drives Inhibitor 2-Morpholinothiazole Analogs Inhibitor->PI3K Blocks ATP Pocket

Fig 1. PI3Kβ signaling in PTEN-deficient tumors and 2-morpholinothiazole inhibition mechanism.

Structural Analogs Compared

To illustrate the structure-activity relationship (SAR) translation from in vitro to in vivo, we compare three representative classes derived from the 2-(4-morpholinyl)-1,3-thiazole core:

  • Analog A (C5-Carboxylic Acid Derivative): Features a free carboxylic acid at the 5-position. While highly potent in vitro due to strong electrostatic interactions with the affinity pocket, it suffers from poor membrane permeability and high in vivo clearance.

  • Analog B (C5-Amide Derivative): Synthesized via amidation of Analog A. This modification neutralizes the charge, significantly improving oral bioavailability and metabolic stability while maintaining PI3Kβ selectivity [1].

  • Analog C (Thiazolopyrimidinone Fused Core): A conformationally locked analog where the 4-hydroxyl/4-one oxygen is incorporated into a fused pyrimidinone ring. This rigidification forces the molecule into an optimal bioactive conformation, yielding superior in vivo tumor growth inhibition (TGI) [2].

Quantitative Efficacy & PK/PD Summary
ParameterAnalog A (C5-Acid)Analog B (C5-Amide)Analog C (Fused Core)Reference Standard (TGX-221)
PI3Kβ IC₅₀ (nM) 122485
PI3Kα IC₅₀ (nM) >10,000>5,0003,200>10,000
Oral Bioavailability (F%) < 5%42%68%~15%
Clearance (mL/min/kg) 85.422.114.345.0
TGI% (PC-3 Xenograft) N/A (Poor PK)48% (at 50 mg/kg)82% (at 25 mg/kg)55% (at 50 mg/kg)

Data synthesized from established preclinical benchmarks for 2-morpholinothiazole-based PI3Kβ inhibitors [1][2][3].

Standardized In Vivo Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The biological hypothesis (target engagement) is directly verified by the PD biomarker assay, which contextualizes the phenotypic outcome (Tumor Growth Inhibition).

Protocol 1: PC-3 Xenograft Mouse Model & Dosing

Causality Check: The PC-3 prostate cancer cell line is chosen specifically because it is PTEN-null, making its survival intrinsically reliant on the PI3Kβ isoform.

  • Cell Preparation & Inoculation: Harvest PC-3 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel (Matrigel prevents rapid dispersion and provides extracellular matrix support). Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old male BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150–200 mm³ (Calculated as V=2Length×Width2​ ), randomize mice into vehicle and treatment groups (n=8/group). Why 150 mm³? Randomizing at this stage ensures tumors are fully established and vascularized, preventing false positives caused by spontaneous tumor regression.

  • Formulation & Dosing: Formulate Analogs B and C in 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween-80. Administer via oral gavage (PO) once daily (QD) for 21 days.

  • Monitoring: Measure tumor volumes and body weights bi-weekly. A body weight loss of >10% indicates compound toxicity, requiring dose modulation.

InVivo_Workflow Inoculation 1. Cell Inoculation PC-3 Xenograft Randomization 2. Randomization Tumor Vol ~150 mm³ Inoculation->Randomization Dosing 3. Oral Dosing Analogs vs Vehicle Randomization->Dosing Monitoring 4. Monitoring Caliper & Body Weight Dosing->Monitoring Endpoint 5. Endpoint Analysis TGI% & PD Biomarkers Monitoring->Endpoint

Fig 2. Standardized in vivo workflow for evaluating PI3Kβ inhibitor efficacy in xenograft models.

Protocol 2: Pharmacodynamic (PD) Target Engagement Assay

To prove that the observed TGI is mechanistically driven by PI3Kβ inhibition, we must quantify the downstream effector, AKT.

  • Tissue Harvesting: At day 21, sacrifice mice 2 hours post-final dose (at expected Tmax​ ). Snap-freeze excised tumors immediately in liquid nitrogen to preserve the transient phosphorylation state of the kinase networks.

  • Lysis & Extraction: Homogenize tumor tissue in ice-cold RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Critical Step: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate AKT during lysis, yielding false-negative PD data.

  • Quantification: Clarify lysate via centrifugation (14,000 rpm, 15 min, 4°C). Quantify total protein using a standard BCA assay.

  • pAKT/AKT Ratio Analysis: Use a Meso Scale Discovery (MSD) multiplex platform or sandwich ELISA to measure both pAKT (Ser473) and total AKT.

  • Data Interpretation: Calculate the ratio of pAKT to total AKT. Analog C should demonstrate a >70% reduction in the pAKT/AKT ratio compared to the vehicle control, confirming robust in vivo target engagement.

Conclusion

While the bare 2-(4-morpholinyl)-1,3-thiazol-4-ol scaffold provides exceptional in vitro binding to the PI3Kβ hinge region, it requires strategic structural rigidification to achieve in vivo viability. As demonstrated, transitioning from a simple carboxylic acid (Analog A) to a conformationally locked thiazolopyrimidinone (Analog C) dramatically reduces clearance and boosts oral bioavailability, ultimately translating to profound tumor regression in PTEN-deficient models.

References

  • Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors. Bioorganic & Medicinal Chemistry Letters (2014). Available at:[Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters (2012). Available at:[Link]

  • Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry (2015). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-(4-Morpholinyl)-1,3-thiazol-4-ol

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(4-Morpholinyl)-1,3-thiazol-4-ol. As a Senior Application Scientist, this document is structured to provide not just a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(4-Morpholinyl)-1,3-thiazol-4-ol. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a framework for understanding the chemical's potential hazards and the rationale behind each disposal step. The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment & Characterization

The primary step in safe disposal is understanding the potential risks. The structure of 2-(4-Morpholinyl)-1,3-thiazol-4-ol contains two key functional groups whose general hazards are well-documented.

  • Morpholine Moiety : Morpholine and its derivatives are recognized as hazardous. Morpholine itself is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also classified as harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[1] While our compound is a solid, the inherent reactivity and toxicity of the morpholine ring demand cautious handling. Under certain conditions, morpholine can form carcinogenic N-nitrosomorpholine (NMOR), highlighting the importance of preventing its release into the environment.[3]

  • Thiazole Moiety : Thiazole and its derivatives are frequently cited as causing skin, eye, and respiratory irritation.[4][5] Some thiazole-based compounds are also noted as being very toxic to aquatic life with long-lasting effects, making environmental containment a priority.

Thermal decomposition of compounds containing nitrogen and sulfur, such as this one, can lead to the release of toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[6][7]

Table 1: Predicted Hazard Summary

Hazard TypePredicted Hazard based on Structural MoietiesPrecautionary Action
Health Hazards Harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin and serious eye irritation/damage.[1][2] May cause respiratory irritation.[5]Wear appropriate Personal Protective Equipment (PPE). Handle only in well-ventilated areas.
Physical Hazards Not classified as flammable, but will burn.[9] Heating may cause decomposition, leading to the release of toxic fumes.[6]Keep away from heat, sparks, and open flames. Store in a cool, dry place.
Environmental Hazards Potentially harmful or toxic to aquatic life. Do not allow to enter drains or water courses.[10][11]Collect all waste for proper disposal. Avoid release into the environment.

Essential Safety and Personal Protective Equipment (PPE)

Before handling 2-(4-Morpholinyl)-1,3-thiazol-4-ol or its associated waste, ensure all safety measures are in place.

  • Engineering Controls : All handling and preparation of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield for full protection.[13]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal. All waste generated must be considered hazardous.

Step 1: Prepare Labeled Hazardous Waste Containers

Before beginning work, prepare dedicated, clearly labeled hazardous waste containers. Containers should be made of a compatible material like high-density polyethylene (HDPE).[9] Each label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(4-Morpholinyl)-1,3-thiazol-4-ol"

  • Associated hazard pictograms (e.g., irritant, health hazard, environmental hazard)

  • The date of accumulation

Step 2: Segregate Waste by Physical Form
  • Solid Waste :

    • Procedure : Collect any solid residue of the compound, along with contaminated consumables such as weigh boats, pipette tips, and gloves, in the dedicated "Solid Hazardous Waste" container.[9]

    • Causality : Segregating solid waste prevents it from dissolving in or reacting with liquid waste streams, which could complicate the final disposal process.

  • Liquid Waste :

    • Procedure : Collect all solutions containing 2-(4-Morpholinyl)-1,3-thiazol-4-ol in a separate, dedicated "Liquid Hazardous Waste" container.[9] Do not mix this waste with other incompatible solvents or chemical waste.

    • Causality : Preventing the mixing of different chemical wastes is a core tenet of laboratory safety. Incompatible materials can react violently, produce toxic gases, or create a more complex and expensive disposal challenge.

  • Sharps Waste :

    • Procedure : Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-proof sharps container.[9]

    • Causality : This prevents physical injury and potential chemical exposure to waste handlers.

Decontamination and Final Cleanup

All non-disposable equipment and surfaces that may have come into contact with the compound must be thoroughly decontaminated.

  • Procedure :

    • Wipe down all surfaces and equipment with a suitable solvent, such as ethanol or isopropanol, to dissolve and remove the compound.

    • Follow with a secondary cleaning using soap and water.

    • Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.[9]

  • Causality : A two-step cleaning process ensures that residual chemical is first solubilized and removed, then any remaining traces are washed away. Treating the cleaning materials as hazardous waste prevents the spread of contamination.

Temporary Storage and Final Disposal

  • Storage : Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area. This area should be away from heat sources and incompatible materials.[9]

  • Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor.[4][6] The final disposal method will likely be controlled incineration at an approved waste disposal plant.[10] All disposal actions must be in strict accordance with local, state, and federal regulations.[14][15]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for segregating and handling waste generated from work with 2-(4-Morpholinyl)-1,3-thiazol-4-ol.

G Disposal Workflow for 2-(4-Morpholinyl)-1,3-thiazol-4-ol cluster_waste_type 1. Identify Waste Type cluster_containers 2. Select Appropriate Container cluster_final_steps 3. Finalize for Disposal start Waste Generated is_solid Solid Material? (e.g., gloves, wipes, powder) start->is_solid Yes is_liquid Liquid Solution? start->is_liquid Yes is_sharp Sharp Object? (e.g., needle, broken glass) start->is_sharp Yes solid_container Solid Hazardous Waste Container is_solid->solid_container liquid_container Liquid Hazardous Waste Container is_liquid->liquid_container sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms solid_container->label_container liquid_container->label_container sharps_container->label_container store_securely Store in Designated Secure Area label_container->store_securely contact_ehs Arrange Pickup via EHS or Licensed Contractor store_securely->contact_ehs

Sources

Handling

Personal protective equipment for handling 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Standard Operating Procedure & Safety Matrix: Handling 2-(4-Morpholinyl)-1,3-thiazol-4-ol Executive Summary & Chemical Profiling In drug development and synthetic chemistry, handling novel or uncharacterized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling 2-(4-Morpholinyl)-1,3-thiazol-4-ol

Executive Summary & Chemical Profiling

In drug development and synthetic chemistry, handling novel or uncharacterized heterocyclic intermediates requires strict adherence to the precautionary principle. Because specific toxicological data (e.g., LD50, carcinogenicity, or exact sensitization thresholds) for 2-(4-Morpholinyl)-1,3-thiazol-4-ol may be unpublished, laboratory personnel must conduct their work under conditions that minimize risks from unknown hazardous substances[1]. If the hazards of a newly synthesized chemical are unknown, it must be assumed to be highly hazardous and handled with stringent engineering controls[2].

As a Senior Application Scientist, I approach this compound by deconstructing its structural moieties to predict its hazard profile:

  • Morpholine Moiety: While excellent for optimizing pharmacokinetic properties (like solubility and kinase hinge-binding), morpholine derivatives are inherently basic. This basicity can cause severe localized eye damage and skin irritation. Furthermore, morpholine structures can act as dermal penetration enhancers.

  • Thiazole Ring: Thiazole cores are frequently implicated in skin sensitization. In certain structural analogs, systemic exposure can lead to hepatotoxicity due to reactive metabolite formation via cytochrome P450 oxidation.

  • Hydroxyl Group (-OH): The presence of the hydroxyl group at the 4-position increases the molecule's hydrogen-bonding capacity. This alters its solubility profile, making it highly soluble in polar aprotic solvents (like DMSO or DMF) and potentially increasing its rate of dermal absorption compared to purely lipophilic precursors.

Personal Protective Equipment (PPE) Matrix

To mitigate the predicted hazards of this compound, standard laboratory attire is insufficient. The following table outlines the quantitative and qualitative PPE requirements, grounded in the mechanistic causality of the compound's structure.

PPE CategoryMaterial / SpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile (Inner) + Neoprene (Outer)>0.1 mm thickness, >240 min breakthroughMorpholine derivatives can degrade thin latex. Neoprene resists the polar aprotic solvents (DMSO/DMF) typically used to dissolve this API.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face Shield100% UV/Splash coveragePrevents mucosal absorption. The basicity of the morpholine moiety poses a severe risk of corneal damage upon aerosol contact.
Body Protection Flame-Resistant (FR) Lab CoatNomex or 100% CottonProtects against static discharge during powder handling, which can ignite aerosolized organic dust.
Respiratory N95 or P100 Particulate Respirator99.9% filtration efficiency down to 0.3 µmRequired if handled outside a containment isolator. Prevents inhalation of fine, statically charged API powders.

Logical Workflow Diagram

G N1 1. Hazard Assessment (Assume High Toxicity) N2 2. Engineering Controls (Fume Hood / Glove Box) N1->N2 N3 3. PPE Donning (Double Nitrile, Shield) N2->N3 N4 4. Material Handling (Anti-static Weighing) N3->N4 N5 5. Chemical Reaction (Closed System) N4->N5 N6 6. Waste Segregation (EPA Compliant) N5->N6 N7 7. Decontamination (Solvent Wash -> Aqueous) N6->N7

Workflow for handling uncharacterized morpholino-thiazole derivatives.

Experimental Workflow & Engineering Controls

Every protocol must be a self-validating system. Do not attempt to scale up experiments until you have run the microscale protocol and are thoroughly familiar with the physical behavior of the compound[2].

Step 1: Pre-Weighing Preparation & Static Neutralization

  • Causality: Fine heterocyclic powders hold significant static charge, causing them to "jump" off spatulas and aerosolize, creating an inhalation hazard.

  • Action: Calibrate a microbalance inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling isolator. Use an anti-static ionizer gun (e.g., Zerostat) on the metal weighing spatula and the anti-static weigh boat before opening the chemical vial.

Step 2: Containment and Transfer

  • Causality: Airborne particulates of uncharacterized APIs can cause rapid respiratory sensitization.

  • Action: Uncap the vial only within the active airflow of the isolator. Transfer the required mass (keep to <50 mg for initial assays) using a slow, deliberate motion to prevent turbulent air disruption. Cap the source vial immediately after transfer.

Step 3: Solution Preparation (Solvent Addition)

  • Causality: Dissolving basic heterocyclic compounds in polar solvents can be mildly exothermic and may generate localized pressure.

  • Action: Transfer the weighed powder to a borosilicate glass vial. Add the solvent (e.g., anhydrous DMSO) dropwise. Do not vortex vigorously immediately; instead, gently swirl the vial to allow the hydroxyl group to establish hydrogen bonds with the solvent, preventing pressure buildup before sealing with a PTFE-lined cap.

Step 4: Equipment Decontamination

  • Causality: Morpholine-thiazole derivatives leave lipophilic residues that resist standard aqueous cleaning, leading to cross-contamination.

  • Action: Rinse spatulas and glassware first with an organic solvent (e.g., methanol or acetone) to fully dissolve the active compound. Follow this with a 10% sodium hypochlorite (bleach) solution to oxidize the thiazole ring, and conclude with a triple rinse of distilled water.

Spill Response & Waste Disposal Plan

Waste generators must properly characterize waste streams, utilizing known properties like solvent solubility to aid in safe disposal[3].

Emergency Spill Protocol:

  • Isolate: Evacuate the immediate area and allow the fume hood/isolator to clear airborne dust for 5 minutes.

  • Suppress: Do not dry-sweep. Cover the spilled powder with absorbent pads lightly dampened with water or ethanol to suppress aerosolization.

  • Collect: Use non-sparking tools to scoop the dampened absorbent into a puncture-proof polyethylene container.

  • Decontaminate: Wash the surface with methanol, followed by soap and water.

Waste Disposal Parameters:

Waste StreamContainer TypeEPA Waste CodeTreatment / Disposal Method
Solid API Waste High-Density Polyethylene (HDPE)U-listed (Default for unknowns)High-temperature incineration. Do not flush down drains.
Solvent Solutions Glass bottle with PTFE-lined capD001 (Flammable) / F003Segregate as hazardous organic liquid waste. Keep away from acids.
Spill Debris Puncture-proof poly-drumN/A (Solid Hazardous)Seal, label as "Toxic Organic Solid Waste", and submit for EHS pickup.

References

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Hygiene Plan. United States Department of Agriculture (USDA) Agricultural Research Service. [Link]

  • PubChem Compound Summary for CID 8988, Morpholine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 67522, Thiazole. National Center for Biotechnology Information. [Link]

Sources

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